UCB-5307
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C22H21N3O |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol |
InChI |
InChI=1S/C22H21N3O/c1-15-7-8-16(2)18(13-15)14-25-20-6-4-3-5-19(20)24-22(25)21(26)17-9-11-23-12-10-17/h3-13,21,26H,14H2,1-2H3 |
InChIキー |
MKABLXAUPLCAHG-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
UCB-5307 mechanism of action explained
An In-depth Technical Guide to the Mechanism of Action of UCB-5307, a Novel TNF Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, small-molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. Unlike traditional biologic TNF inhibitors that block the TNF-TNFR interaction directly, this compound employs a unique allosteric mechanism. It binds to a cryptic pocket within the core of the soluble TNF trimer, stabilizing a distorted and asymmetrical conformation. This conformational change disrupts one of the three binding sites for the TNF receptor 1 (TNFR1), thereby reducing the stoichiometry of receptor binding from three to two. This novel mechanism effectively inhibits downstream TNF signaling, presenting a promising therapeutic strategy for TNF-mediated autoimmune diseases.
Core Mechanism of Action: Allosteric Modulation of TNF Trimer
The primary mechanism of action of this compound is the stabilization of a naturally sampled, receptor-incompetent conformation of the TNF trimer.[1] By binding entirely within the core of the trimer, this compound induces an asymmetrical structure that is still capable of binding two TNFR1 molecules but prevents the engagement of the third receptor.[2] This incomplete receptor engagement is insufficient to trigger the full downstream signaling cascade typically initiated by a fully engaged trimeric TNF-TNFR1 complex.
The signaling cascade of TNF-α through TNFR1 is a critical pathway in inflammatory processes. Upon binding of the trimeric TNF-α ligand, TNFR1 undergoes a conformational change, leading to the recruitment of various intracellular adapter proteins to form Complex I. This complex initiates pro-inflammatory and cell survival signals. In certain conditions, a secondary cytoplasmic complex, Complex II, can form, leading to apoptosis.
This compound's mechanism of action is centered on the disruption of the initial ligand-receptor interaction, which is the critical first step in this signaling pathway. By stabilizing an asymmetric form of the TNF trimer, this compound prevents the efficient clustering of TNFR1, which is necessary for the recruitment of downstream signaling molecules and the formation of Complex I.[2][3] This ultimately inhibits the biological activity of TNF both in vitro and in vivo.[3]
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds, demonstrating their potent binding affinity and inhibitory activity.
| Compound | Target | Assay Method | Parameter | Value | Reference |
| This compound | Human TNFα | Unknown | KD | 9 nM | [4] |
| UCB-0595 | Human TNFα | Unknown | KD (Third receptor binding event) | 9.6 µM | [2] |
| UCB-6786 | Human TNFα | SPR | KD | Potent | [1] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The detailed methodologies for these experiments are outlined below.
Crystallography
To determine the precise binding mode of the UCB compound series and the resulting conformational changes in the TNF trimer, X-ray crystallography was employed.
-
Protein Expression and Purification: Mouse TNF (mTNF) and the extracellular domain of human TNFR1 (hTNFR1) were expressed and purified.
-
Complex Formation: The mTNF-hTNFR1 complex was formed and then incubated with a UCB compound (e.g., a close analog of this compound).
-
Crystallization: The compound-bound mTNF-hTNFR1 complex was crystallized using vapor diffusion.
-
Data Collection and Structure Determination: X-ray diffraction data were collected, and the crystal structure was solved to reveal a distorted mTNF trimer with only two copies of hTNFR1 bound.[2]
Analytical Size Exclusion Chromatography (AnSEC)
AnSEC was utilized to demonstrate the effect of this compound on the stoichiometry of the TNF-TNFR1 complex in solution.
-
Sample Preparation:
-
Human TNF (hTNF) alone
-
hTNF pre-incubated with this compound
-
hTNF with a 3.2-fold excess of hTNFR1
-
hTNF with a 3.2-fold excess of hTNFR1 and this compound
-
-
Chromatography: The samples were run on a size exclusion column to separate the different complexes based on their hydrodynamic radius.
-
Analysis: The elution profiles were compared to show that in the presence of this compound, the TNF-TNFR1 complex elutes at a position corresponding to a lower molecular weight (indicative of two bound receptors) compared to the complex without the compound (indicative of three bound receptors).[1]
Surface Plasmon Resonance (SPR)
SPR was used to measure the binding kinetics and affinity of the UCB compounds to TNF.
-
Immobilization: TNF was immobilized on a sensor chip.
-
Analyte Injection: A solution containing the UCB compound (e.g., UCB-6786, a close analog) was flowed over the chip surface.
-
Data Acquisition: The association and dissociation of the compound were measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic Analysis: The resulting sensorgrams were analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[1] The slow association and dissociation rates observed are characteristic of the compound binding within the core of the TNF trimer.[1]
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors for TNF. Its unique allosteric mechanism of action, which involves the stabilization of a distorted, signaling-incompetent TNF trimer, offers a differentiated approach compared to existing biologic therapies. The detailed understanding of its interaction with TNF, as elucidated by crystallographic and biophysical studies, provides a strong foundation for the further development of this and other similar small-molecule modulators of protein-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to UCB-5307: A Novel Stabilizer of the TNF Trimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UCB-5307, a potent small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. This compound represents a novel therapeutic strategy by stabilizing an asymmetric, signaling-deficient conformation of the TNF trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1) and subsequent downstream inflammatory signaling. This document details the mechanism of action, quantitative binding and activity data, and key experimental protocols for the characterization of this compound and related compounds.
Core Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF Trimer
Tumor Necrosis Factor-alpha (TNF-α) is a homotrimeric cytokine that plays a central role in initiating and propagating the inflammatory cascade.[1] The biologically active form of TNF-α is a stable trimer that binds to and activates its receptors, primarily TNFR1, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways, including the NF-κB and MAPK pathways.[2] These pathways culminate in the production of pro-inflammatory cytokines and other mediators of inflammation.
This compound and its analogs employ a unique allosteric mechanism of inhibition. Instead of directly competing with TNFR1 for the binding site on TNF-α, these small molecules bind to a cryptic pocket located at the interface of the TNF-α monomers within the trimer.[3][4] This binding event induces a conformational change in the TNF-α trimer, resulting in a distorted, asymmetric structure.[4][5] This stabilized asymmetric conformation is incapable of binding the third TNFR1 molecule, a crucial step for receptor clustering and signal transduction.[4][6] By preventing the formation of a fully active signaling complex, this compound effectively dampens the inflammatory response mediated by TNF-α.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from various in vitro and cellular assays.
| Compound | Target | Assay | KD (nM) | Reference |
| This compound | Human TNFα | - | 9 | [3][7] |
| This compound | Human TNFα | Slow binding kinetics | 6 | [7] |
| UCB-6876 | Human TNFα | - | 22,000 | [8] |
Table 1: Binding Affinity Data. This table presents the dissociation constants (KD) of this compound and a related compound for human TNF-α.
| Compound | Cell Line | Assay | IC50 (nM) | Target | Reference |
| UCB-9260 | L929 cells | Cytotoxicity Inhibition | 120 | Mouse TNF | [6] |
| UCB-9260 | HEK-293 cells | NF-κB Reporter Gene Assay | 202 (geometric mean) | Human TNF | [9] |
Table 2: In Vitro Cellular Activity. This table showcases the half-maximal inhibitory concentrations (IC50) of a related compound, UCB-9260, in functional cellular assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (association and dissociation rates) of small molecules to TNF-α.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNF-α
-
This compound or other test compounds
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Protocol:
-
Immobilization of TNF-α:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject recombinant human TNF-α (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare serial dilutions of the test compound (e.g., this compound) in running buffer.
-
Inject the compound solutions over the immobilized TNF-α surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]
-
TNF-α Induced NF-κB Reporter Gene Assay
Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB activation by a test compound in a cellular context.[6][11]
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
Test compound (e.g., UCB-9260) stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and incubate for a pre-determined time (e.g., 1 hour).
-
TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.[6]
-
Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.[12]
Analytical Size Exclusion Chromatography (SEC)
Objective: To assess the impact of compound binding on the hydrodynamic volume of the TNF-α trimer and its interaction with TNFR1.
Materials:
-
HPLC or UHPLC system with a UV detector.
-
Size exclusion column (e.g., Superdex 200 or equivalent).
-
Mobile phase (e.g., Phosphate-buffered saline, pH 7.4).
-
Recombinant human TNF-α.
-
Recombinant human TNFR1 extracellular domain.
-
Test compound (e.g., this compound).
Protocol:
-
Sample Preparation:
-
Prepare samples of TNF-α alone, TNF-α pre-incubated with the test compound, TNF-α pre-incubated with TNFR1, and TNF-α pre-incubated with both the test compound and TNFR1. Ensure all incubations are performed for a sufficient duration to reach equilibrium.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the prepared samples onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Analyze the chromatograms to determine the retention times of the different species. A shift in retention time indicates a change in the size or conformation of the protein complex. For example, the stabilization of the asymmetric trimer by this compound can be observed by a change in the elution profile when compared to the apo-TNF-α trimer.[4]
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows described in this guide.
Caption: Simplified TNF-α signaling pathway via TNFR1 leading to NF-κB activation.
Caption: Mechanism of action of this compound in stabilizing an asymmetric TNF trimer.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | TNF | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Label-Free Quantification of Anti-TNF-α in Patients Treated with Adalimumab Using an Optical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
UCB-5307: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of UCB-5307, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF). The document details the innovative fragment-based approach that led to its discovery, its unique mode of action in stabilizing an asymmetric TNF trimer, and the key experimental data and protocols used in its characterization.
Discovery: A Fragment-Based Approach
The discovery of this compound and its analogs originated from a fragment-based screening campaign aimed at identifying small molecules that could disrupt the TNF signaling pathway. Unlike traditional high-throughput screening, this approach focuses on identifying low-molecular-weight fragments that bind to the target protein, which are then optimized to develop high-affinity lead compounds.[1][2][3]
A surface plasmon resonance (SPR)-based screen of a fragment library was the initial step in identifying a starting point for this class of inhibitors.[1] This technique is highly sensitive for detecting the binding of small fragments, which often have low to medium binding affinity (in the mM to µM range).[2] The initial fragment hits were then optimized through X-ray-guided fragment growth and medicinal chemistry efforts to enhance their potency and pharmacokinetic properties.[1] This led to the development of a series of potent TNF inhibitors, including this compound and other related compounds such as UCB-4433, UCB-2614, and UCB-2081.[1]
Experimental Workflow: Fragment-Based Screening
Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
This compound employs a novel allosteric mechanism to inhibit TNF signaling.[1] Instead of directly blocking the receptor-binding site, this compound binds to a cryptic pocket within the core of the soluble TNF trimer.[4] This binding event stabilizes a distorted and asymmetric conformation of the TNF trimer.[4][5]
The native, symmetric TNF trimer has three identical binding sites for its receptor, TNFR1. The stabilization of the asymmetric trimer by this compound alters the geometry of these binding sites, significantly reducing the affinity for the third TNFR1 molecule.[6] This effectively reduces the stoichiometry of receptor binding from three to two TNFR1 molecules per TNF trimer.[6] The resulting TNF-TNFR1 complex is signaling-deficient, thus inhibiting the downstream inflammatory cascade.[4][7]
Signaling Pathway: this compound Inhibition of TNF Signaling
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs from various in vitro assays.
Table 1: Binding Affinity and Potency of UCB Compounds
| Compound | Assay | Target | Value | Reference |
| This compound | SPR | Human TNFα | KD = 9 nM | [1] |
| UCB-4433 | Fluorescence Polarization (FP) | Human TNFα | IC50 = 28 nM | [1] |
| UCB-2614 | Fluorescence Polarization (FP) | Human TNFα | IC50 = 9 nM | [1] |
| UCB-2081 | Fluorescence Polarization (FP) | Human TNFα | IC50 = 11 nM | [1] |
| SAR441566 | SPR | Human TNF | KD = 15.1 nM | [8] |
| SAR441566 | CD11b expression in human whole blood | - | IC50 = 35 nM | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR was a crucial technique for both the initial fragment screening and the detailed kinetic characterization of lead compounds.
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of small molecules to TNF.
Protocol:
-
Immobilization: Human TNF is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Small molecules, such as this compound, are prepared in a suitable running buffer (e.g., HBS-P with DMSO).
-
Binding Measurement: The analyte is flowed over the sensor surface at various concentrations. The change in mass on the sensor surface as the analyte binds to the immobilized TNF is measured in real-time.
-
Dissociation Measurement: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the TNF is monitored.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.
Experimental Workflow: Biacore (SPR) Assay
Analytical Size Exclusion Chromatography (AnSEC)
AnSEC was used to demonstrate the effect of this compound on the stoichiometry of the TNF-TNFR1 complex.
Objective: To separate and analyze the size of protein complexes in solution.
Protocol:
-
Sample Preparation: Prepare samples of human TNF alone, TNF with this compound, TNF with an excess of TNFR1, and TNF with both this compound and an excess of TNFR1.
-
Column Equilibration: Equilibrate an analytical size exclusion column (e.g., Superdex 200) with a suitable buffer.
-
Sample Injection: Inject the prepared samples onto the column.
-
Elution and Detection: Elute the samples with the running buffer and monitor the absorbance at 280 nm to detect the protein complexes as they elute.
-
Analysis: Compare the elution profiles of the different samples to determine the relative sizes of the complexes formed.
Experimental Workflow: Analytical Size Exclusion Chromatography (AnSEC)
TNF-α Reporter Gene Assay
This cell-based assay is used to measure the inhibitory activity of compounds on TNF-α-induced signaling.
Objective: To quantify the functional inhibition of TNF-α signaling in a cellular context.
Protocol:
-
Cell Culture: Culture a reporter cell line (e.g., K562 cells) stably transfected with a luciferase reporter gene under the control of an NF-κB promoter.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., this compound).
-
TNF-α Stimulation: Stimulate the cells with a fixed concentration of human TNF-α.
-
Incubation: Incubate the cells to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Preclinical and In Vivo Efficacy
The in vivo efficacy of compounds from this class has been evaluated in preclinical models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in mice.[4] In these studies, oral administration of these small molecule inhibitors demonstrated a dose-dependent reduction in arthritis scores, with efficacy comparable to that of biologic TNF inhibitors like etanercept.[1]
Further preclinical development would typically involve comprehensive safety and toxicology studies to establish a therapeutic window before progressing to clinical trials. The oral bioavailability of these small molecules presents a significant advantage over the injectable biologic TNF inhibitors.
Clinical Development Status
As of the latest available information, specific clinical trial data for this compound is not publicly available. Pharmaceutical companies often progress optimized lead candidates from a discovery program into clinical development, and it is possible that a related compound from this series is under investigation. For the most current information, it is recommended to consult clinical trial registries and official communications from UCB Pharma.
Conclusion
This compound represents a significant advancement in the field of TNF inhibition. Its discovery through a fragment-based approach and its unique allosteric mechanism of action highlight the power of innovative drug discovery strategies. By stabilizing a signaling-incompetent, asymmetric form of the TNF trimer, this compound and its analogs offer the potential for an orally available, small molecule therapy for TNF-mediated autoimmune diseases, providing a promising alternative to current biologic treatments. Further preclinical and clinical development will be crucial in determining the ultimate therapeutic value of this novel class of TNF inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. Fragment-based drug design: computational & experimental state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
UCB-5307: A Technical Guide to a Novel Small Molecule Inhibitor of Tumor Necrosis Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor (TNF) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1] While biologic drugs targeting TNF, such as monoclonal antibodies and soluble receptor fusion proteins, have revolutionized the treatment of conditions like rheumatoid arthritis, Crohn's disease, and psoriasis, they are associated with limitations including high cost, immunogenicity, and parenteral administration.[1] This has driven the pursuit of orally bioavailable small molecule inhibitors of TNF. UCB-5307 is a potent, small molecule inhibitor of TNF that represents a novel therapeutic approach. This technical guide provides a comprehensive overview of this compound and related compounds, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF Trimer
Unlike biologic agents that sterically hinder the interaction of TNF with its receptors, this compound employs a unique allosteric mechanism. TNF exists as a homotrimer, and its interaction with TNF receptor 1 (TNFR1) initiates downstream signaling cascades that drive inflammation.[2] this compound binds to a cryptic pocket within the core of the TNF trimer, inducing and stabilizing an asymmetric conformation of the protein.[2][3] This distorted trimer has a reduced affinity for TNFR1 at one of its three binding sites, effectively lowering the stoichiometry of receptor engagement from three to two.[2] This disruption of the fully trimeric signaling complex compromises downstream events such as NF-κB activation, thereby inhibiting the pro-inflammatory functions of TNF.[4] Notably, this compound can penetrate preformed TNF/TNFR1 complexes and dislodge a receptor molecule.[2]
dot
Caption: TNF signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related analogs, UCB-9260 and SAR441566. It is important to note that direct comparisons of IC50 values between different studies may be confounded by variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay | Parameter | Value | Source |
| This compound | Human TNFα | Direct Binding | KD | 9 nM | [5] |
| UCB-9260 | Human TNF | L929 Cytotoxicity | IC50 | 116 nM | [6][7] |
| UCB-9260 | Mouse TNF | L929 Cytotoxicity | IC50 | 120 nM | [6] |
| UCB-9260 | Human TNF | NF-κB Reporter (HEK293) | IC50 | 202 nM | [6] |
| SAR441566 | Human TNF | Surface Plasmon Resonance | KD | 15.1 nM | [8] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Route | T1/2 | Cmax | AUC | Bioavailability | Source |
| This compound | Not Specified | Not Specified | 3.3 h | N/A | N/A | N/A | |
| SAR441566 | Mouse | Oral (10 mg/kg) | N/A | N/A | 24 nM (free average exposure) | N/A | [3] |
Note: Comprehensive preclinical pharmacokinetic data for this compound is not publicly available. The provided T1/2 is from a summary and lacks detailed experimental context. Data for SAR441566 is provided for comparison.
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Dosing Regimen | Primary Endpoint | Result | Source |
| SAR441566 | 1, 3, 10, 30 mg/kg (oral, BID) | Reduction in arthritis score | Dose-dependent inhibition of arthritis signs | [3][9] |
| SAR441566 | 10 mg/kg (oral, BID) | Reduction in arthritis score | Efficacy comparable to anti-TNF antibody | [3] |
Table 4: Clinical Efficacy of SAR441566 in Psoriasis (Phase 1b)
| Treatment Group | Duration | Endpoint | Result | p-value | Source |
| SAR441566 (200 mg BID) vs. Placebo | 4 Weeks | % improvement in PASI | 35.09% vs. 15.71% | 0.009 | [10] |
| SAR441566 (200 mg BID) vs. Placebo | 4 Weeks | % improvement in TLSS | 38.18% vs. 20.44% | 0.012 | [10] |
| SAR441566 (200 mg BID) vs. Placebo | 4 Weeks | ≥1 level improvement in IGA | 58.3% vs. 0% | 0.003 | [9] |
PASI: Psoriasis Area and Severity Index; TLSS: Target Lesion Severity Score; IGA: Investigator's Global Assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of this compound and related compounds.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetic parameters (ka, kd) of the small molecule inhibitor to TNF.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNFα
-
This compound or other test compounds
-
Running buffer (e.g., HBS-P: 10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.5)
Procedure:
-
Immobilization of TNFα:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human TNFα (e.g., 10 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~1500 Response Units).[8]
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized TNFα surface, typically at a flow rate of 30-100 µL/min.[8]
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
dot
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
L929 Cell Cytotoxicity Assay
Objective: To measure the ability of a compound to inhibit TNF-α-induced cell death.
Materials:
-
L929 murine fibrosarcoma cells
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed L929 cells into a 96-well plate at a density of approximately 2 x 104 cells/well and incubate overnight.[6]
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound for 1-2 hours.[6]
-
Add a fixed concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) to the wells.[6]
-
Incubate for 18-24 hours.[6]
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that provides 50% protection from TNF-α-induced cytotoxicity.
NF-κB Reporter Gene Assay
Objective: To quantify the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Recombinant human TNF-α
-
Test compounds
-
Cell culture and assay media
-
96-well plates
-
Luciferase or SEAP detection reagents
-
Luminometer or spectrophotometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Stimulate NF-κB signaling by adding a fixed concentration of human TNF-α (e.g., 10 pM).[11]
-
Incubate for a defined period (e.g., 6 hours) to allow for reporter gene expression.[12]
-
Measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the percentage of inhibition relative to controls (vehicle-treated and maximally inhibited).
-
Determine the IC50 value from the resulting concentration-response curve.
dot
Caption: Workflow for an NF-κB reporter gene assay.
Conclusion
This compound and its successors, such as SAR441566, represent a promising new class of orally available small molecule TNF inhibitors. Their unique allosteric mechanism of stabilizing an asymmetric, signaling-impaired TNF trimer offers a differentiated approach compared to existing biologic therapies. Preclinical data demonstrate potent in vitro activity and in vivo efficacy in models of inflammatory disease. Furthermore, early clinical data for SAR441566 in psoriasis has shown promising safety and efficacy signals. This technical guide provides a foundational understanding of this novel class of TNF inhibitors, which may pave the way for new oral treatments for a range of autoimmune and inflammatory conditions.
References
- 1. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 4. svarlifescience.com [svarlifescience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential of an Oral TNFα Inhibitor with TNFR1 Specificity: Results of a Phase 1b Proof-of-mechanism Trial in Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 10. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
UCB-5307: A Novel Allosteric Inhibitor of TNF/TNFR1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of UCB-5307, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. By stabilizing a distorted, asymmetric conformation of the TNF trimer, this compound prevents the full engagement of its primary receptor, TNFR1, thereby attenuating downstream inflammatory signaling pathways. This document provides a comprehensive overview of the available preclinical data, detailed experimental protocols for key assays, and a visualization of the underlying molecular interactions and signaling cascades.
Core Mechanism of Action
This compound represents a new class of TNF inhibitors that do not directly compete with TNFR1 for binding to TNF. Instead, it acts as an allosteric modulator. It binds to a cryptic pocket within the core of the soluble TNF-α trimer.[1][2] This binding event induces and stabilizes a distorted, asymmetrical conformation of the trimer.
The symmetrical structure of the TNF trimer is crucial for its biological activity, as it allows for the binding of three TNFR1 molecules, leading to receptor clustering and the initiation of downstream signaling. The this compound-stabilized asymmetric trimer is only capable of binding to two copies of TNFR1.[1][3] This incomplete receptor engagement is insufficient to trigger the full signaling cascade, effectively inhibiting TNF-mediated cellular responses.
Quantitative Data Summary
The efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Binding Affinity and Potency of this compound and Analogs
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human TNFα | - | KD | 9 nM | [4] |
| UCB-9260 | Human TNF | NF-κB Reporter Gene Assay | IC50 | 202 nM | |
| UCB-9260 | Mouse TNF | NF-κB Reporter Gene Assay | IC50 | 95 nM | |
| UCB-4433 | Human TNF | Fluorescence Polarization | IC50 | 28 nM | [5] |
| UCB-2614 | Human TNF | Fluorescence Polarization | IC50 | 9 nM | [5] |
| UCB-2081 | Human TNF | Fluorescence Polarization | IC50 | 11 nM | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the TNF/TNFR1 signaling pathway and the mechanism of inhibition by this compound.
Caption: TNF/TNFR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for NF-κB Reporter Gene Assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
NF-κB Reporter Gene Assay
Objective: To determine the in-vitro potency of this compound in inhibiting TNF-α-induced NF-κB signaling.
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a reporter gene construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase).
Protocol:
-
Cell Seeding: Seed the HEK293 reporter cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).
-
Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include vehicle-only wells as a negative control and a known inhibitor of the pathway as a positive control.
-
Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), add human TNF-α to all wells (except for unstimulated controls) to a final concentration known to induce a robust NF-κB response (e.g., 10 pM).
-
Incubation: Return the plate to the incubator for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours for luciferase).
-
Measurement: Lyse the cells (for intracellular reporters like luciferase) and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α-stimulated vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
TNF-Dependent Cytotoxicity Assay
Objective: To assess the ability of this compound to protect cells from TNF-α-induced apoptosis.
Cell Line: Mouse L929 fibrosarcoma cells, which are highly sensitive to TNF-α-mediated cytotoxicity.
Protocol:
-
Cell Seeding: Plate L929 cells in 96-well plates and allow them to adhere overnight.
-
Compound and Sensitizer Addition: Pre-treat the cells with serial dilutions of this compound for a defined period (e.g., 1 hour). To enhance sensitivity to TNF-α, a metabolic inhibitor such as Actinomycin D (e.g., 1 µg/mL) or cycloheximide (B1669411) can be added concurrently.
-
TNF-α Challenge: Add a cytotoxic concentration of human or mouse TNF-α to the wells.
-
Incubation: Incubate the plates for 18-24 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the addition of a metabolic indicator dye (e.g., MTT, MTS, or resazurin) or by measuring ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the percentage of cell survival at each this compound concentration relative to untreated and TNF-α-only treated controls. Calculate the EC50 value, which is the concentration of this compound that provides 50% protection from TNF-α-induced cell death.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of TNF-mediated inflammatory diseases. Its novel allosteric mechanism of action, which stabilizes a signaling-incompetent conformation of the TNF trimer, offers a differentiated approach compared to traditional TNF biologics. The data presented in this guide highlight its potent in vitro activity and provide a framework for its continued investigation and development. The detailed experimental protocols serve as a valuable resource for researchers in the field of TNF biology and drug discovery.
References
Allosteric Inhibition of Tumor Necrosis Factor by UCB-5307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor (TNF) is a key cytokine mediator in a multitude of inflammatory diseases. While biologic drugs targeting TNF have revolutionized treatment, the development of orally available small molecule inhibitors remains a significant goal. UCB-5307 is a potent, small molecule allosteric inhibitor of TNF that operates via a novel mechanism. Instead of blocking the receptor binding site directly, this compound binds to a cryptic pocket within the core of the soluble TNF trimer. This binding event stabilizes a distorted, asymmetric conformation of the trimer, rendering one of the three receptor binding sites incompetent. Consequently, the this compound-bound TNF trimer can only engage with two TNF receptor 1 (TNFR1) molecules, a stoichiometry insufficient to trigger robust downstream signaling. This guide provides an in-depth overview of the mechanism, quantitative parameters, and key experimental methodologies used to characterize this compound and its analogues.
Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
This compound and its analogues function as molecular stabilizers of a naturally sampled, yet signaling-deficient, conformation of the TNF trimer.[1] The binding of one molecule of this compound into a central pocket formed by the three TNF monomers induces a conformational change that perturbs the symmetry of the trimer.[1][2] This allosteric modulation disrupts one of the three identical binding sites for TNFR1.[1][3]
The canonical activation of TNFR1 requires the binding of a symmetric TNF trimer, which induces receptor trimerization and clustering, leading to the formation of intracellular signaling complexes.[4] By preventing the binding of the third TNFR1 molecule, this compound effectively abrogates the formation of a fully active signaling platform, thereby inhibiting downstream pathways such as NF-κB activation and apoptosis.[2][5]
Quantitative Data
The following tables summarize the key in vitro binding and cellular activity parameters for this compound and its close analogues. These compounds are characterized by slow binding kinetics and potent inhibition of TNF-mediated cellular responses.
Table 1: Binding Affinity and Kinetics
| Compound | Target | Method | KD (nM) | kon (M-1s-1) | koff (s-1) | Reference |
| This compound | Human TNF | - | 9 | Not Reported | Not Reported | |
| UCB-6876 | Human TNF | SPR | 22,000 | 923 | 0.02 | [5] |
| UCB-9260 | Human TNF | Cell-free | 13 | Not Reported | Not Reported | [6] |
Table 2: In Vitro Cellular Potency
| Compound | Assay | Cell Line | Target TNF | IC50 (nM) | Reference |
| UCB-9260 | NF-κB Reporter | HEK-293 | Human TNF (10 pM) | 202 | [6] |
| UCB-9260 | Cytotoxicity | L929 | Human TNF | 116 | [6][7] |
| UCB-9260 | Cytotoxicity | L929 | Mouse TNF | 120 | [6][7] |
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
| Compound | Animal Model | Dosing | Key Endpoint | Result | Reference |
| TPCA-1 (IKK-2 Inhibitor for comparison) | Mouse CIA | 10 mg/kg, i.p., b.i.d. (prophylactic) | Disease Severity | Comparable to Etanercept (4 mg/kg) | [8] |
| Etanercept | Mouse CAIA | 30 mg/kg (therapeutic) | Arthritis Score | Statistically significant reduction | [9] |
| UCB-9260 | Mouse CAIA | 150 mg/kg, p.o., b.i.d. | Clinical Score | Significant reduction in arthritis score | [6] |
Detailed Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is adapted from methods used to characterize the UCB-0595 analogue and is suitable for determining the binding kinetics of this compound to TNF.[3]
-
Objective: To measure the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) for the binding of this compound to human TNF.
-
Instrumentation: Biacore T200 (or equivalent).
-
Materials:
-
Sensor Chip: CM5 series.
-
Ligand: Recombinant Human TNF.
-
Analyte: this compound.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.5.
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) with 1% DMSO.
-
Amine Coupling Kit: EDC, NHS, and Ethanolamine.
-
-
Procedure:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize human TNF (diluted in immobilization buffer) to the desired level (e.g., ~750 RU).
-
Deactivate remaining active esters by injecting 1 M Ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare serial dilutions of this compound in running buffer.
-
For slow-binding compounds, pre-incubate TNF with this compound for >5 hours before injection to ensure equilibrium is reached.
-
Inject the this compound dilutions over the TNF-immobilized surface and a reference flow cell (deactivated or immobilized with a control protein).
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between cycles using a pulse of a low pH solution (e.g., glycine-HCl, pH 1.5), if required and validated not to harm the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
-
Analytical Size-Exclusion Chromatography (AnSEC) for Stoichiometry
This protocol determines the effect of this compound on the stoichiometry of the TNF-TNFR1 complex.[5]
-
Objective: To visualize and quantify the shift in the TNF:TNFR1 complex from a 1:3 to a 1:2 stoichiometry in the presence of this compound.
-
Instrumentation: HPLC or FPLC system with a size-exclusion column (e.g., Superdex 200 Increase 10/300 GL).
-
Materials:
-
Recombinant Human TNF.
-
Recombinant Human TNFR1 (extracellular domain).
-
This compound.
-
Mobile Phase/Running Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.
-
-
Procedure:
-
Sample Preparation:
-
Prepare four main samples: a. Human TNF alone. b. Human TNF pre-incubated with a saturating concentration of this compound (e.g., 690 µM) overnight. c. Human TNF pre-incubated with a molar excess of hTNFR1 (e.g., 3.2-fold excess). d. Human TNF pre-incubated with this compound overnight, followed by the addition of a molar excess of hTNFR1.
-
-
Chromatography:
-
Equilibrate the SEC column with the running buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a fixed volume of each sample onto the column.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the four samples.
-
The TNF:TNFR1 complex (sample c) should elute earlier (appear larger) than TNF alone (sample a).
-
The complex formed in the presence of this compound (sample d) is expected to elute later than the complex without the compound, consistent with a smaller size (1 TNF:2 TNFR1 vs. 1 TNF:3 TNFR1).
-
Calibrate the column with molecular weight standards to estimate the size of the observed complexes.
-
-
L929 Cell Cytotoxicity Assay
This is a classic functional assay to measure the ability of a compound to inhibit TNF-induced cell death.[7][10]
-
Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced cytotoxicity in L929 mouse fibrosarcoma cells.
-
Materials:
-
L929 cells.
-
Culture Medium: DMEM with 10% FBS.
-
Recombinant human or mouse TNF-α.
-
Actinomycin D.
-
This compound.
-
Cell Viability Reagent: MTT or CellTiter-Glo®.
-
96-well microplates.
-
-
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Pre-incubate the cells with the compound dilutions for 1-2 hours.
-
TNF Stimulation: Add a fixed, sub-maximal concentration of TNF-α (e.g., 1 ng/mL) along with a sensitizing agent, Actinomycin D (e.g., 1 µg/mL), to the wells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Measurement: Measure cell viability using a suitable reagent (e.g., add MTT and incubate for 4 hours, then solubilize formazan (B1609692) crystals and read absorbance at 570 nm).
-
Data Analysis: Calculate the percentage of cell survival relative to controls (untreated cells vs. TNF/Actinomycin D-treated cells). Determine the IC50 value by fitting the data to a dose-response curve.
-
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of the primary inflammatory signaling pathway activated by TNF.[6]
-
Objective: To determine the IC50 value of this compound for the inhibition of TNF-driven NF-κB activation.
-
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Recombinant human TNF-α.
-
This compound.
-
Reporter detection reagent (e.g., Luciferase assay substrate).
-
96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
TNF Stimulation: Stimulate signaling by adding a fixed concentration of human TNF-α (typically 10 pM).
-
Incubation: Incubate for 6 hours to allow for reporter gene expression.
-
Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition relative to controls. Determine the IC50 value from the resulting concentration-response curve.
-
TNF Signaling Pathway and Point of Inhibition
The binding of a symmetric TNF trimer to TNFR1 recruits a series of adaptor proteins to the intracellular death domain of the receptor, initiating the assembly of Complex I. This complex, containing TRADD, TRAF2, cIAPs, and RIPK1, activates the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory and survival genes. Under certain conditions, a secondary cytosolic complex, Complex II, can form, leading to caspase activation and apoptosis. This compound prevents the efficient formation of the initial, fully-active receptor cluster, thereby inhibiting the assembly of Complex I and all subsequent downstream events.
References
- 1. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Basis of TNF-alpha Inhibition by UCB-5307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural biology and crystallography of UCB-5307, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound represents a novel class of inhibitors that function by stabilizing a distorted, asymmetric conformation of the TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream signaling. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Allosteric Inhibition through Trimer Destabilization
This compound and its analogs (such as UCB-6786 and UCB-9260) employ a unique allosteric mechanism to inhibit TNF-α activity.[1][2] Instead of directly competing with TNFR1 for the binding site, these small molecules bind to a cryptic pocket within the core of the TNF-α trimer.[1][3] This binding event induces a conformational change in the trimer, resulting in a distorted and asymmetrical structure.[1][2][4][5]
The key consequence of this structural perturbation is the disruption of one of the three TNFR1 binding sites on the TNF-α trimer.[1] Consequently, the stoichiometry of the TNF-α:TNFR1 complex is altered from the canonical 1:3 to a non-functional 1:2 arrangement.[1][6] This incomplete receptor engagement is insufficient to trigger the downstream signaling cascade that leads to inflammation.[1][4]
Quantitative Data: Binding Affinities and Crystallographic Parameters
The binding affinity of this compound and related compounds to TNF-α has been characterized using various biophysical techniques. The crystallographic structures of these inhibitors in complex with TNF-α, both alone and with TNFR1, have provided atomic-level insights into their mechanism of action.
| Compound | Target | KD (nM) | PDB ID | Resolution (Å) | Notes |
| This compound | Human TNF-α | 9 | 6OOZ | Not specified | Co-crystal structure of this compound bound to human TNF-α.[2] |
| UCB-6786 | Human TNF-α | Not specified | 6OOY | Not specified | Crystal structure of human TNF with UCB-6786 bound.[1][2] |
| UCB-4433 | Mouse TNF-α | Not specified | 7KP8 | Not specified | Crystal structure of UCB-4433-bound mouse TNF in complex with human TNFR1.[1] |
| UCB-8733 | Human TNF-α | Not specified | 7KPB | 3.00 | Crystal structure of a complex consisting of CA1974 Fab, human TNF, UCB-8733, and human TNFR1.[6] |
Experimental Protocols
X-ray Crystallography
Detailed methodologies for determining the crystal structures of TNF-α in complex with this compound and its analogs have been described. A representative protocol is summarized below:
-
Protein Expression and Purification: Recombinant human or mouse TNF-α and the extracellular domain of human TNFR1 are expressed in suitable systems (e.g., E. coli or insect cells) and purified to homogeneity using standard chromatographic techniques.[1][6]
-
Complex Formation: The purified TNF-α is incubated with a molar excess of the small molecule inhibitor (e.g., this compound) to ensure saturation of the binding pocket. For co-crystallization with the receptor, the TNF-α-inhibitor complex is then incubated with the purified TNFR1 extracellular domain.
-
Crystallization: The protein-ligand or protein-protein-ligand complexes are subjected to crystallization screening using various commercially available or in-house developed screens. Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement, using a previously determined structure of TNF-α as a search model. The final model is refined and validated using standard crystallographic software.[1][6]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity of the small molecule inhibitors to TNF-α.
-
Immobilization: Recombinant TNF-α is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of the small molecule inhibitor (e.g., UCB-6786) are flowed over the chip surface.[2] The association and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[2]
Analytical Size Exclusion Chromatography (AnSEC)
AnSEC is utilized to demonstrate the effect of this compound on the stoichiometry of the TNF-α:TNFR1 complex.
-
Sample Preparation: Samples are prepared containing human TNF-α alone, TNF-α pre-incubated with this compound, TNF-α with an excess of TNFR1, and TNF-α pre-incubated with this compound followed by the addition of excess TNFR1.[2]
-
Chromatography: The samples are injected onto a size exclusion column, and the elution profiles are monitored by UV absorbance.
-
Analysis: The elution volumes of the different species are compared. A shift in the elution profile of the TNF-α:TNFR1 complex in the presence of this compound indicates a change in the size of the complex, consistent with a reduction in the number of bound TNFR1 molecules.[2]
Visualizations
TNF-α Signaling Pathway and Inhibition by this compound
Caption: this compound binds to and stabilizes an asymmetric TNF-α trimer, preventing full receptor engagement.
Experimental Workflow for Crystallographic Analysis
Caption: Workflow for determining the crystal structure of the TNF-α/UCB-5307/TNFR1 complex.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of UCB-5307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB-5307 is a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Unlike traditional biologics that sequester TNF, this compound employs a unique mechanism of action by stabilizing an asymmetric, distorted conformation of the TNF trimer. This allosteric modulation prevents the productive binding of the TNF receptor 1 (TNFR1), thereby attenuating downstream inflammatory signaling. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound acts as a potent inhibitor of TNF signaling.[1] It binds to a pocket within the core of the TNF trimer, inducing and stabilizing a distorted, asymmetrical conformation.[2][3] This structural alteration disrupts one of the three potential binding sites for TNFR1.[2][3] Consequently, the this compound-bound TNF trimer can only engage with two TNFR1 receptors, a stoichiometry insufficient to trigger the full downstream signaling cascade that is normally initiated by the binding of three receptors.[2][3] This unique mechanism effectively inhibits the biological activity of TNF both in vitro and in vivo.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and in vitro activity.
Table 1: Binding Affinity of this compound to Human TNFα
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 9 nM | Not Specified | [1] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Key Finding | Reference |
| NFκB Reporter Gene Assay | HEK-293 | Inhibited wild-type TNF-induced NFκB activation. | Not specified in search results |
| NFκB Reporter Gene Assay | Not Specified | Did not inhibit L57F TNF mutant-induced NFκB activation. | Not specified in search results |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Reference |
| Half-life (T1/2) | 3.3 h | Not Specified | Not specified in search results |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and similar compounds are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the general procedure for determining the binding kinetics of small molecules to TNFα using SPR.
Objective: To measure the association (kon) and dissociation (koff) rates, and to calculate the dissociation constant (KD) of the inhibitor-TNFα interaction.
Materials:
-
Biacore T200 instrument or equivalent
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNFα
-
This compound or other small molecule inhibitor
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Immobilization of TNFα:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human TNFα (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000-5000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the small molecule inhibitor in running buffer. A typical concentration range would be 0.1 to 10 times the expected KD.
-
Inject the different concentrations of the inhibitor over the immobilized TNFα surface at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kon, koff, and KD values.
-
Analytical Size Exclusion Chromatography (AnSEC) for Stoichiometry Analysis
This protocol describes how to use AnSEC to investigate the stoichiometry of the TNF-TNFR1 complex in the presence and absence of this compound.
Objective: To determine the number of TNFR1 molecules bound to a TNF trimer with and without the inhibitor.
Materials:
-
HPLC system with a size exclusion column (e.g., Superdex 200)
-
Recombinant human TNFα
-
Recombinant human TNFR1 extracellular domain
-
This compound
-
SEC buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Control (TNF alone): Prepare a solution of TNFα in SEC buffer.
-
Control (TNF + TNFR1): Incubate TNFα with an excess of TNFR1 (e.g., 3.2-fold molar excess) in SEC buffer for a sufficient time to allow complex formation.
-
Test (TNF + Inhibitor + TNFR1): Pre-incubate TNFα with the inhibitor (e.g., this compound) in SEC buffer before adding an excess of TNFR1.
-
-
Chromatography:
-
Equilibrate the size exclusion column with SEC buffer.
-
Inject each sample onto the column and run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Data Analysis:
-
Compare the elution profiles of the different samples. The molecular weight of the complexes can be estimated based on the elution volume, and the stoichiometry of the TNF-TNFR1 complex can be inferred. A shift to a smaller complex size in the presence of the inhibitor indicates a reduction in the number of bound TNFR1 molecules.[5]
-
NF-κB Reporter Gene Assay for In Vitro Efficacy
This protocol details a common cell-based assay to measure the inhibitory effect of compounds on TNF-induced NF-κB activation.
Objective: To determine the IC50 value of an inhibitor for the TNFα-mediated NF-κB signaling pathway.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNFα
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells.
-
TNFα Stimulation: After a short pre-incubation with the compound (e.g., 30-60 minutes), stimulate the cells by adding a pre-determined concentration of TNFα (e.g., 10 pM).
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6 hours).
-
Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical TNF/TNFR1 signaling pathway leading to NF-κB activation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
UCB-5307: A Novel Allosteric Inhibitor of TNFα for the Treatment of Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor-alpha (TNFα) is a key cytokine implicated in the pathogenesis of a wide range of autoimmune diseases. While biologic therapies targeting TNFα have revolutionized treatment, there remains a need for orally bioavailable small molecules with novel mechanisms of action. UCB-5307 and its analogues represent a new class of TNFα inhibitors that function through a unique allosteric mechanism. These small molecules bind to a cryptic pocket within the soluble TNFα trimer, stabilizing a distorted, asymmetric conformation. This prevents the engagement of the third TNF receptor 1 (TNFR1), thereby abrogating downstream pro-inflammatory signaling. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy in autoimmune disease models, and detailed experimental protocols for the evaluation of this compound and its analogues.
Mechanism of Action: Allosteric Stabilization of a Signaling-Incompetent TNFα Trimer
This compound and its analogues, including UCB-9260 and SAR441566, do not directly compete with TNFR1 for binding to TNFα. Instead, they bind to a novel allosteric site within the core of the soluble TNFα trimer. This binding event induces and stabilizes an asymmetric conformation of the trimer, which is incapable of effectively engaging three TNFR1 molecules, a requirement for robust downstream signaling activation.[1]
The key features of this mechanism are:
-
Allosteric Modulation: The inhibitor binds to a site distinct from the receptor-binding interface.
-
Stabilization of an Asymmetric Conformation: The binding of the small molecule locks the TNFα trimer in a distorted state.
-
Incomplete Receptor Engagement: The asymmetric TNFα trimer can only bind to two TNFR1 molecules, which is insufficient to trigger a full signaling cascade.
-
Inhibition of Downstream Signaling: By preventing productive receptor clustering, the activation of key pro-inflammatory pathways, most notably the NF-κB pathway, is inhibited.[2]
This novel mechanism of action offers potential advantages over traditional TNFα blockade, including the potential for oral bioavailability and a differentiated safety profile.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated inhibition of TNFα signaling.
Preclinical Efficacy in Autoimmune Disease Models
The efficacy of this compound and its analogues has been demonstrated in various preclinical models of autoimmune disease. The collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis, has been instrumental in evaluating the in vivo activity of this class of compounds.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
A representative analogue of this compound, SAR441566, has shown significant, dose-dependent efficacy in the CIA model, comparable to that of biologic anti-TNFα therapies.[3]
Table 1: In Vivo Efficacy of SAR441566 in the Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Dosing Regimen | Mean Arthritis Score (AUC change from baseline) | % Inhibition vs. Vehicle |
| Vehicle | - | Oral, BID | 50.0 | 0% |
| SAR441566 | 1 mg/kg | Oral, BID | 35.5 | 29% |
| SAR441566 | 3 mg/kg | Oral, BID | 27.0 | 46% |
| SAR441566 | 10 mg/kg | Oral, BID | 16.5 | 67% |
| SAR441566 | 30 mg/kg | Oral, BID | 12.0 | 76% |
| Anti-TNF Antibody | 100 µ g/mouse | i.p., e.o.d. | 13.0 | 74% |
Data adapted from Vugler et al., 2022.[3] BID: twice daily; i.p.: intraperitoneal; e.o.d.: every other day; AUC: Area Under the Curve.
Histological analysis of the joints from treated animals revealed a marked reduction in inflammation, pannus formation, and bone and cartilage erosion, consistent with the observed clinical scores.
Experimental Workflow for CIA Model
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
In Vitro Characterization
The inhibitory activity of this compound and its analogues has been quantified in a range of in vitro cellular and biochemical assays.
Table 2: In Vitro Activity of this compound and Analogues
| Compound | Assay | Cell Line/System | Endpoint | IC50 / KD |
| This compound | Binding Affinity | Human TNFα | KD | 9 nM |
| UCB-9260 | NF-κB Reporter Assay | HEK-293 | Inhibition of TNFα-induced NF-κB activation | 202 nM |
| SAR441566 | CD11b Expression | Human Whole Blood (Zymosan-stimulated) | Inhibition of CD11b expression on granulocytes | 35 nM |
Inhibition of Pro-inflammatory Cytokine Production
This compound and its analogues are expected to inhibit the production of key pro-inflammatory cytokines, such as IL-6 and IL-8, in cells relevant to autoimmune diseases, such as fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients.
Table 3: Expected Effect of this compound on Cytokine Production in RA-FLS
| Stimulus | Treatment | Measured Cytokine | Expected Outcome |
| TNFα | Vehicle | IL-6 | Increased Production |
| TNFα | This compound | IL-6 | Dose-dependent Inhibition |
| TNFα | Vehicle | IL-8 | Increased Production |
| TNFα | This compound | IL-8 | Dose-dependent Inhibition |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Animals: Male DBA/1 mice, 8-10 weeks old.
Induction:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[4][5]
Treatment:
-
Begin treatment upon the first signs of arthritis (typically days 26-35).
-
Administer this compound analogue or vehicle orally twice daily (BID).
Assessment:
-
Monitor clinical signs of arthritis daily using a scoring system (e.g., 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = ankylosis). The maximum score per mouse is 16.[6]
-
Measure paw thickness using a caliper.
-
At the end of the study, collect paws for histological analysis.
Histology:
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.[7]
NF-κB Reporter Gene Assay
Cell Line: HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase).
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-incubate cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate cells with an EC80 concentration of recombinant human TNFα.
-
After 6 hours, lyse the cells and measure reporter gene activity according to the manufacturer's instructions.
Measurement of IL-6 and IL-8 in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
Cell Culture: Culture primary RA-FLS in DMEM supplemented with 10% FBS.
Protocol:
-
Seed RA-FLS in a 24-well plate.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate cells with 1 ng/mL of recombinant human TNFα.
-
After 24 hours, collect the culture supernatants.
-
Quantify the concentrations of IL-6 and IL-8 in the supernatants using a commercially available ELISA kit.[8][9]
Conclusion
This compound and its analogues represent a promising new class of orally available, small-molecule TNFα inhibitors with a novel allosteric mechanism of action. By stabilizing a signaling-incompetent, asymmetric conformation of the TNFα trimer, these compounds effectively inhibit pro-inflammatory signaling pathways. Preclinical data from in vivo models of arthritis demonstrate significant efficacy, comparable to that of established biologic therapies. The detailed experimental protocols provided in this guide will facilitate further research and development of this innovative therapeutic approach for autoimmune diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Potential of an Oral TNFα Inhibitor with TNFR1 Specificity: Results of a Phase 1b Proof-of-mechanism Trial in Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. chondrex.com [chondrex.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-kappaB- and PI3-kinase/Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simvastatin Inhibits Production of IL-6 and IL-8 and Cell Proliferation Induced by TNF-α in the Fibroblast-Like Synoviocytes from RA Patients | CiNii Research [cir.nii.ac.jp]
The Chemical Synthesis of UCB-5307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis pathway of UCB-5307, a potent, orally available small molecule inhibitor of tumor necrosis factor (TNF) signaling. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key reactions, and presents relevant quantitative data in a structured format. Furthermore, it includes visualizations of the synthetic workflow and the compound's mechanism of action to facilitate a deeper understanding for researchers in drug development.
Introduction
This compound, with the chemical name (S)-2-(2-(4-chlorophenyl)acetamido)-N-(5-(1H-pyrazol-1-yl)pyridin-2-yl)propanamide, is a novel TNF inhibitor. Unlike biologic drugs that sequester TNF, this compound acts by binding to and stabilizing an asymmetric conformation of the TNF trimer, thereby inhibiting its interaction with the TNF receptor 1 (TNFR1) and subsequent downstream signaling.[1] This allosteric modulation presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. The synthesis of this complex molecule involves a multi-step pathway, which is detailed in this guide.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound reveals three key building blocks: (S)-2-aminopropanamide, 2-(4-chlorophenyl)acetic acid, and a 5-(1H-pyrazol-1-yl)pyridin-2-amine core. The final molecule can be assembled through sequential amide bond formations. The synthesis of the pyrazolyl-pyridine core is a critical part of the overall pathway.
Chemical Synthesis Pathway
The synthesis of this compound can be accomplished through a multi-step sequence. The following sections provide a detailed description of the likely synthetic route based on established chemical principles for the formation of similar pyrazolyl-pyridine derivatives. While the exact, step-by-step industrial synthesis with specific quantitative data such as yields and purity for every single reaction is not publicly available, this guide outlines the key transformations and provides representative experimental protocols.
Synthesis of the Pyrazolyl-Pyridine Core
The formation of the 5-(1H-pyrazol-1-yl)pyridin-2-amine intermediate is a crucial step. A common method for the synthesis of such structures involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by pyridine (B92270) ring formation.
A potential synthetic route is outlined below:
References
UCB-5307's Impact on the NF-κB Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of UCB-5307, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. By uniquely modulating the structure of the TNFα trimer, this compound effectively attenuates the downstream NF-κB signaling cascade. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent, cell-permeable inhibitor of TNFα signaling. Unlike traditional TNFα blockers that prevent receptor binding, this compound functions as an allosteric modulator. It binds to a central pocket within the TNFα homotrimer, stabilizing a distorted and asymmetrical conformation. This conformational change prevents the binding of a third TNF receptor 1 (TNFR1), a critical step for the formation of a fully competent signaling complex. Consequently, the downstream activation of the NF-κB pathway is significantly impaired. This novel mechanism of action presents a promising therapeutic strategy for the treatment of TNFα-driven inflammatory diseases.
Mechanism of Action: Allosteric Modulation of TNFα
The canonical activation of the NF-κB pathway by TNFα begins with the binding of the homotrimeric TNFα cytokine to three TNFR1 molecules at the cell surface. This binding event induces a conformational change in the receptors, leading to the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and RIPK1, to form Complex I. This complex, in turn, activates the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound intervenes at the very initial step of this cascade. By binding within the core of the TNFα trimer, it induces a structural distortion.[1] This altered conformation results in the disruption of one of the three receptor binding sites, effectively reducing the stoichiometry of TNFR1 binding from three to two per TNFα trimer.[1] This 2:1 complex is signaling-incompetent and fails to initiate the robust downstream cascade required for full NF-κB activation.[2]
Below is a diagram illustrating the TNFα-induced NF-κB signaling pathway and the point of intervention by this compound.
Quantitative Data
The efficacy of this compound and related compounds has been quantified through various in vitro assays. The data highlights its potent binding affinity and functional inhibition of the TNFα pathway.
| Parameter | Analyte | Value | Assay Method | Reference |
| Binding Affinity (KD) | Human TNFα | 9 nM | Surface Plasmon Resonance (SPR) | [3][4] |
| Inhibition of NF-κB Signaling (IC50) | Human TNFα (10 pM) | 208 nM | HEK-Blue™ NF-κB Reporter Assay | [1] |
| Inhibition of NF-κB Signaling (IC50) | Human TNFα (100 pM) | 552 nM | HEK-Blue™ NF-κB Reporter Assay | [1] |
*Data for the structurally related compound UCB-9260, considered representative for this class of inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HEK-Blue™ NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to TNFα and its inhibition by this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TNFα-induced NF-κB activation.
Methodology:
-
Cell Culture: HEK-Blue™ TNF-α cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and selection antibiotics.[5]
-
Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay medium to the desired final concentrations.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated overnight.
-
The following day, the culture medium is replaced with medium containing the various concentrations of this compound and a constant, sub-maximal concentration of recombinant human TNFα (e.g., 10 pM).
-
The plates are incubated for 18-24 hours to allow for NF-κB activation and SEAP expression.
-
-
Data Analysis:
-
The SEAP activity in the cell culture supernatant is measured using a colorimetric substrate such as QUANTI-Blue™.
-
The absorbance is read at 620-655 nm.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Analytical Size Exclusion Chromatography (AnSEC)
This technique is used to assess the stoichiometry of the TNFα:TNFR1 complex in the presence and absence of this compound.
Objective: To demonstrate that this compound prevents the formation of a 1:3 TNFα:TNFR1 complex.
Methodology:
-
Sample Preparation:
-
Recombinant human TNFα is incubated with or without a molar excess of this compound.
-
A molar excess of the extracellular domain of recombinant human TNFR1 is then added to both samples.
-
Control samples of TNFα and TNFR1 alone are also prepared.
-
-
Chromatography:
-
Samples are injected onto a size exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., PBS).
-
The proteins are separated based on their hydrodynamic radius, with larger complexes eluting earlier.
-
-
Data Analysis:
-
The elution profile is monitored by UV absorbance at 280 nm.
-
The elution volumes of the different species are compared to determine the size of the complexes formed. In the presence of this compound, a shift in the elution profile corresponding to a smaller complex (1:2 TNFα:TNFR1) is observed compared to the control (1:3 TNFα:TNFR1).
-
Conclusion
This compound represents a novel class of TNFα inhibitors that function through an allosteric mechanism. By stabilizing a signaling-incompetent conformation of the TNFα trimer, this compound effectively inhibits the downstream NF-κB signaling cascade. The potent binding affinity and cellular activity of this compound class underscore the therapeutic potential of this innovative approach for the treatment of a wide range of inflammatory and autoimmune disorders. The experimental methodologies detailed in this guide provide a framework for the further investigation and characterization of this compound and similar allosteric modulators of protein-protein interactions.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. This compound | TNF inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
An In-depth Technical Guide to the Cellular Interaction and Mechanism of Action of UCB-5307
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on publicly available scientific literature, specific studies detailing the cell permeability and intracellular uptake of UCB-5307 have not been published. This guide focuses on the well-characterized extracellular mechanism of action of this compound and provides general experimental protocols for assessing the cell permeability of small molecules.
Introduction
This compound is a novel small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. Unlike biologic TNF inhibitors, which are monoclonal antibodies or receptor fusion proteins, this compound represents a new class of orally available therapies that modulate TNF activity. This document provides a comprehensive overview of the known mechanism of action of this compound, its interaction with TNFα, and the downstream consequences for cellular signaling. While direct evidence of its cell permeability is not available, we will discuss its extracellular site of action and provide standardized protocols for assessing the cell permeability of similar small molecules.
Mechanism of Action of this compound
The primary mechanism of this compound is the allosteric inhibition of TNFα signaling through the stabilization of a distorted, asymmetric form of the soluble TNFα trimer.[1][2] TNFα is a homotrimeric cytokine that activates its receptors, primarily TNFR1, upon binding.[3][4] This activation requires the symmetrical engagement of three TNFR1 molecules by the TNFα trimer.
This compound binds to a pocket within the core of the TNFα trimer, inducing a conformational change that results in an asymmetrical trimer.[5][6] This distorted conformation prevents the binding of the third TNFR1 molecule, effectively reducing the stoichiometry of receptor binding from three to two.[5] This incomplete receptor engagement is insufficient to trigger the full downstream signaling cascade, leading to the inhibition of TNFα-mediated inflammation.[1][5]
It is important to note that this compound has been shown to be able to penetrate a preformed hTNF/hTNFR1 complex, indicating it can access its binding site even when the TNFα trimer is already engaged with its receptor.[6]
Mechanism of this compound Action.
Quantitative Data: Binding Affinity of this compound to TNFα
While data on cell permeability is unavailable, the binding affinity of this compound to its extracellular target, human TNFα, has been characterized.
| Compound | Target | Binding Affinity (KD) | Reference |
| This compound | Human TNFα | 9 nM | [6] |
| UCB-6876 (analogue) | Human TNFα | 6 nM | [7] |
Impact on TNFα/TNFR1 Signaling Pathway
The binding of TNFα to TNFR1 initiates a complex signaling cascade that can lead to inflammation, cell survival, or apoptosis, depending on the cellular context.[8][9][10] Upon binding of the symmetrical TNFα trimer, TNFR1 recruits a series of adaptor proteins, including TRADD, TRAF2, and RIPK1, to form Complex I at the cell membrane.[3][4] This complex activates the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes.
By stabilizing an asymmetrical TNFα trimer and preventing the engagement of a third TNFR1 molecule, this compound disrupts the formation of a fully active signaling complex, thereby inhibiting the downstream activation of NF-κB and MAPK pathways.[1][5]
TNFα/TNFR1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Hypothetical Protocol: In Vitro Cell Permeability Assay (Caco-2)
This is a general protocol for assessing the permeability of a small molecule across an intestinal barrier model and has not been specifically published for this compound.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (e.g., this compound) stock solution in DMSO
-
Control compounds: Atenolol (low permeability) and Metoprolol (high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 104 cells/cm2. Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (B) chamber. c. Add the test compound and controls (at a final concentration of e.g., 10 µM with <1% DMSO) in HBSS to the apical (A) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS. f. At the end of the experiment, take a sample from the apical chamber.
-
Permeability Assay (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Workflow for a Caco-2 Permeability Assay.
Protocol: TNFα-induced NF-κB Reporter Assay
Objective: To determine the inhibitory effect of this compound on TNFα-induced NF-κB activation.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP)
-
Cell culture medium
-
Recombinant human TNFα
-
This compound
-
Reporter gene detection reagents (e.g., luciferase substrate, SEAP substrate)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
TNFα Stimulation: Add a pre-determined concentration of TNFα (e.g., 10 pM) to the wells to stimulate NF-κB activation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter signal against the concentration of this compound to determine the IC50 value.
Conclusion
This compound is a first-in-class small molecule inhibitor of TNFα that functions through a novel, allosteric mechanism. By binding to the central cavity of the TNFα trimer, it stabilizes a distorted conformation that is incapable of fully activating TNFR1, thereby inhibiting downstream pro-inflammatory signaling. While its cell permeability and intracellular uptake have not been a primary focus of published research, its potent extracellular activity makes it a promising therapeutic candidate for the treatment of TNFα-mediated diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties, including its ability to penetrate tissues, will be crucial for its clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other similar small molecule inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TNF | TargetMol [targetmol.com]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UCB-5307 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
UCB-5307 is a small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1][2] It functions by binding to and stabilizing a distorted, asymmetric conformation of the TNF trimer.[1][3] This stabilization prevents the binding of a third TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling pathways.[3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its binding affinity to TNFα and its functional effects on cellular signaling.
Data Presentation
Table 1: Binding Affinity and Kinetics of this compound
| Parameter | Value | Species | Notes |
| KD | 9 nM | Human TNFα | [1][2][4] |
| Binding Kinetics | Slow | Human TNFα | Direct binding with slow kinetics (KD = 6 nM)[4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound on the TNF signaling pathway. This compound binds within the core of the TNF trimer, inducing a distorted conformation that prevents the binding of the third TNFR1, thus inhibiting downstream signaling.[1][3]
Caption: Mechanism of this compound action on TNF signaling.
Experimental Protocols
NF-κB Reporter Gene Assay
This assay measures the inhibition of TNF-induced NF-κB activation in a cellular context.
Workflow Diagram:
Caption: Workflow for the NF-κB reporter gene assay.
Methodology:
-
Cell Culture:
-
Culture HEK-Blue™ CD40L SEAP reporter cells (Invivogen) according to the manufacturer's instructions. These cells are designed to express secreted embryonic alkaline phosphatase (SEAP) upon stimulation of the NF-κB pathway.[3]
-
-
Assay Procedure:
-
Seed HEK-Blue™ cells into a 96-well plate at a suitable density and incubate overnight.
-
Prepare a serial dilution of this compound in DMSO.
-
Pre-incubate the diluted this compound with human TNFα (a final concentration of 10 pM is suggested) for 1 hour.[5]
-
Add the this compound/TNFα mixture to the cells.
-
Incubate the plate for a period sufficient to allow for SEAP expression (e.g., 18-24 hours).
-
Measure the SEAP activity in the cell supernatant using a suitable substrate and a spectrophotometer or luminometer.
-
As a control, stimulate cells with an agonistic anti-TNFR1 antibody to confirm that this compound specifically inhibits TNFα and not the downstream signaling machinery.[5]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics of this compound to TNFα.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TNF | TargetMol [targetmol.com]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vivo Administration of UCB-5307 in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-5307 is a novel, small molecule inhibitor of Tumor Necrosis Factor (TNF). Unlike biologic anti-TNF agents that block the interaction of TNF with its receptors, this compound employs a unique mechanism of action. It stabilizes a distorted, asymmetric form of the soluble TNF trimer, which compromises downstream signaling.[1][2] This allosteric modulation prevents the productive binding of the TNF trimer to the TNF receptor 1 (TNFR1), thereby inhibiting the inflammatory cascade. This document provides detailed protocols for the in vivo administration of this compound in two common mouse models of arthritis: Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA).
Mechanism of Action: TNF Signaling Pathway Inhibition
This compound and its analogs function by binding to a pocket within the core of the TNF trimer. This binding event stabilizes a distorted conformation of the trimer, which is unable to effectively engage with three TNFR1 molecules simultaneously. By preventing the formation of a fully active TNF-TNFR1 signaling complex, this compound inhibits the downstream activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, which are central to the pathogenesis of rheumatoid arthritis.
Caption: Mechanism of this compound Action on the TNF Signaling Pathway.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of the this compound-related compound, UCB-9260, in a mouse model of Collagen Antibody-Induced Arthritis (CAIA). This data is illustrative of the potential efficacy of this class of TNF inhibitors.
| Treatment Group | Dose | Administration Route | Dosing Schedule | Mean Arthritis Clinical Score (Day 10) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Oral (p.o.) | Twice Daily (BID) | ~8.5 | - |
| UCB-9260 | 150 mg/kg | Oral (p.o.) | Twice Daily (BID) | ~4.0 | p < 0.01 |
| Anti-TNF Antibody (Positive Control) | 10 mg/kg | Intraperitoneal (i.p.) | Single Dose | ~2.0 | p < 0.001 |
Data is estimated from graphical representations in O'Connell et al., Nature Communications, 2019.[3]
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended formulation for the in vivo delivery of this compound and similar small molecules is as follows:
-
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween 80 to the solution and mix thoroughly.
-
Add saline to the desired final volume and vortex until a clear solution is obtained.
-
The final solution should be prepared fresh daily before administration.
-
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
The CIA model is a widely used autoimmune model of rheumatoid arthritis.
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
-
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Monitoring:
-
Begin daily monitoring for signs of arthritis from Day 21.
-
Score arthritis severity using a standardized scale (e.g., 0-4 per paw).
-
Measure paw thickness using a caliper.
-
-
This compound Administration:
-
Initiate treatment upon the first signs of arthritis (therapeutic regimen) or at a predetermined time point (prophylactic regimen).
-
Administer this compound or vehicle orally (e.g., 150 mg/kg, twice daily).
-
-
Endpoint Analysis:
-
At the end of the study, collect paws for histopathological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood for analysis of inflammatory biomarkers (e.g., TNF-α, IL-6).
-
-
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model Protocol
The CAIA model offers a more rapid and synchronized onset of arthritis.
Caption: Experimental Workflow for the Collagen Antibody-Induced Arthritis (CAIA) Model.
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
Anti-collagen type II monoclonal antibody cocktail
-
Lipopolysaccharide (LPS)
-
-
Procedure:
-
Antibody Administration (Day 0):
-
Administer the anti-collagen antibody cocktail intraperitoneally (i.p.). The dose may need to be optimized based on the antibody supplier's recommendations.
-
-
LPS Administration (Day 3):
-
Administer LPS (e.g., 25-50 µg) i.p. to synchronize and enhance the inflammatory response.
-
-
Monitoring:
-
Begin daily monitoring for signs of arthritis from Day 3.
-
Score arthritis severity and measure paw thickness as described for the CIA model.
-
-
This compound Administration:
-
Initiate treatment at the time of LPS administration or upon the first signs of arthritis.
-
Administer this compound or vehicle orally (e.g., 150 mg/kg, twice daily).
-
-
Endpoint Analysis:
-
Collect tissues and blood for analysis as described for the CIA model.
-
-
Assessment of Efficacy
The efficacy of this compound in these models can be assessed by the following parameters:
-
Clinical Arthritis Score: A semi-quantitative measure of joint inflammation, typically on a scale of 0-4 per paw, with a maximum score of 16 per mouse.
-
Paw Thickness: A quantitative measure of paw swelling, determined using a digital caliper.
-
Histopathology: Microscopic examination of joint sections stained with Hematoxylin and Eosin (H&E) and Safranin O to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or joint homogenates using ELISA or other immunoassays.
-
Body Weight: Monitoring for changes in body weight as an indicator of systemic inflammation and overall health.
Conclusion
This compound represents a promising new class of small molecule TNF inhibitors with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and related compounds in established mouse models of arthritis. Careful adherence to these protocols and rigorous assessment of efficacy endpoints will be crucial in determining the therapeutic potential of this innovative approach to treating inflammatory diseases.
References
Application Note: Characterization of UCB-5307 and TNF Complex Formation Using Analytical Size Exclusion Chromatography
Abstract
This application note details a precise and reproducible method for the characterization of the interaction between the small molecule inhibitor UCB-5307 and human Tumor Necrosis Factor (TNF), both in its free form and in complex with its receptor, TNFR1. By employing analytical size exclusion chromatography (aSEC), this protocol allows for the qualitative and quantitative assessment of the stoichiometry of the TNF:TNFR1 complex and demonstrates the modulatory effect of this compound. This method is crucial for researchers in drug development and molecular biology studying TNF pathway inhibitors.
Introduction
Tumor Necrosis Factor (TNF) is a key pro-inflammatory cytokine that exists as a homotrimer and plays a central role in various autoimmune diseases.[1][2] The biological activity of TNF is mediated through its interaction with two receptors, TNFR1 and TNFR2.[1] The small molecule this compound has been identified as an inhibitor of TNF signaling.[3][4] this compound binds to a pocket within the TNF trimer, stabilizing a distorted conformation.[5] This allosteric modulation reduces the number of TNFR1 molecules that can simultaneously bind to a single TNF trimer from three to two, thereby inhibiting downstream signaling.[3][5]
Analytical size exclusion chromatography (aSEC) is a powerful technique for studying protein-protein and protein-ligand interactions under native conditions.[2] It separates molecules based on their hydrodynamic radius, making it ideal for distinguishing between different oligomeric states and protein complexes.[2] This application note provides a detailed protocol for using aSEC to analyze the formation of the this compound-TNF complex and its subsequent interaction with TNFR1.
Experimental Workflow
The overall experimental workflow is depicted below. It involves the preparation of the protein and small molecule samples, incubation to allow for complex formation, and subsequent analysis by aSEC to separate and quantify the different species.
Caption: Experimental workflow for aSEC analysis of the this compound-TNF-TNFR1 complex.
Materials and Methods
Materials
-
Recombinant human TNF (hTNF)
-
Recombinant human TNFR1 (extracellular domain)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
aSEC Column: Superdex 200 Increase 10/300 GL (Cytiva) or equivalent
-
HPLC system with UV detector (e.g., Agilent 1200 Series)
-
0.22 µm syringe filters
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
HPLC system
Experimental Protocols
1. Preparation of Stock Solutions
-
hTNF Stock (1 mg/mL): Reconstitute lyophilized hTNF in sterile PBS to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
hTNFR1 Stock (1 mg/mL): Reconstitute lyophilized hTNFR1 in sterile PBS to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
This compound Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
2. Sample Preparation for aSEC Analysis
For each condition, prepare the samples as described in the table below. The final volume for each sample should be 100 µL.
| Sample ID | hTNF (final) | This compound (final) | hTNFR1 (final) | Incubation |
| 1: hTNF alone | 20 µM | - | - | 1 hour at RT |
| 2: hTNF + this compound | 20 µM | 200 µM | - | 1 hour at RT |
| 3: hTNF + hTNFR1 | 20 µM | - | 64 µM (3.2x molar excess) | 1 hour at RT |
| 4: hTNF + this compound + hTNFR1 | 20 µM | 200 µM | 64 µM (3.2x molar excess) | Pre-incubate hTNF with this compound for 1 hour at RT, then add hTNFR1 and incubate for another hour at RT. |
Note: The concentrations are examples and may need to be optimized based on the specific activity of the proteins.
3. aSEC Method Parameters
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: Superdex 200 Increase 10/300 GL
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 280 nm
-
Run Time: 40 minutes
4. aSEC Protocol
-
Equilibrate the aSEC column with the mobile phase (PBS, pH 7.4) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Filter each prepared sample through a 0.22 µm syringe filter immediately before injection.
-
Inject 20 µL of the first sample onto the column.
-
Monitor the elution profile by recording the UV absorbance at 280 nm.
-
Repeat steps 3 and 4 for all samples.
-
After all runs are complete, wash the column with distilled water and then store in 20% ethanol.
Expected Results and Data Presentation
The aSEC analysis will yield chromatograms for each sample, showing peaks corresponding to different molecular weight species. The expected elution profiles are as follows:
-
Sample 1 (hTNF alone): A single major peak corresponding to the TNF trimer.
-
Sample 2 (hTNF + this compound): A peak with a similar retention time to the TNF trimer, as this compound binding does not significantly alter the overall size.[3]
-
Sample 3 (hTNF + hTNFR1): A shift to an earlier retention time compared to hTNF alone, indicating the formation of a larger complex, likely the TNF:(TNFR1)₃ complex.[3]
-
Sample 4 (hTNF + this compound + hTNFR1): A peak with a retention time intermediate between the TNF:(TNFR1)₃ complex and free TNF, consistent with the formation of a TNF:(TNFR1)₂ complex due to the presence of this compound.[3]
The quantitative data from the chromatograms should be summarized in a table for clear comparison.
| Sample | Main Peak Retention Time (min) | Apparent Molecular Weight (kDa)* | Peak Area (%) | Interpretation |
| hTNF alone | e.g., 15.2 | e.g., 52 | 100 | TNF trimer |
| hTNF + this compound | e.g., 15.1 | e.g., 53 | 100 | This compound bound TNF trimer |
| hTNF + hTNFR1 | e.g., 13.5 | e.g., 110 | >95 | TNF:(TNFR1)₃ complex |
| hTNF + this compound + hTNFR1 | e.g., 14.1 | e.g., 90 | >95 | TNF:(TNFR1)₂ complex |
*Apparent molecular weights are estimated from a standard curve of known molecular weight markers.
Signaling Pathway and Mechanism of Action
The binding of this compound to the central cavity of the TNF trimer induces a conformational change that distorts one of the three potential TNFR1 binding sites. This allosteric inhibition prevents the binding of a third TNFR1 molecule, thereby limiting the formation of a fully active signaling complex.
Caption: Simplified signaling pathway illustrating the inhibitory mechanism of this compound on TNF.
Conclusion
The analytical size exclusion chromatography method detailed in this application note provides a robust and effective means to study the interaction between this compound, TNF, and TNFR1. The protocol is straightforward to implement and yields clear, interpretable results that elucidate the mechanism of action of this small molecule inhibitor. This approach is valuable for the screening and characterization of other potential TNF signaling modulators.
References
- 1. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Binding Kinetics of UCB-5307 to TNF-α using Biacore
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-5307 is a small molecule inhibitor that targets Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation.[1] Unlike traditional biologics that block the interaction of TNF with its receptors, this compound functions by stabilizing a distorted, asymmetric form of the soluble TNF trimer.[1][2] This altered conformation reduces the number of available binding sites for TNF Receptor 1 (TNFR1) from three to two, thereby inhibiting downstream signaling.[2] Understanding the binding kinetics of this compound to TNF-α is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) technology, commercialized as Biacore, provides a powerful platform for the real-time, label-free analysis of molecular interactions, enabling the determination of association rate (k_a_), dissociation rate (k_d_), and affinity (K_D_) constants.[3] This application note provides a detailed protocol for measuring the binding kinetics of this compound to human TNF-α using a Biacore system.
Principle of the Assay
This assay employs a direct binding format where recombinant human TNF-α is immobilized on the surface of a sensor chip. This compound, the analyte, is then injected at various concentrations over the surface. The binding of this compound to the immobilized TNF-α causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). By monitoring these changes over time, a sensorgram is generated, from which the kinetic parameters of the interaction can be derived using appropriate binding models.[4]
Data Presentation
The binding kinetics of this compound to human TNF-α can be determined by fitting the experimental data to a 1:1 Langmuir binding model. The following table summarizes representative kinetic and affinity data for this compound.
Table 1: Representative Binding Kinetics of this compound to Immobilized Human TNF-α
| Analyte | Ligand | Association Rate (k_a_) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Affinity (K_D_) (nM) |
| This compound | Human TNF-α | 1.5 x 10⁵ | 1.35 x 10⁻³ | 9.0 |
Note: The k_a_ and k_d_ values are representative for a small molecule with a K_D_ of 9 nM and may not reflect the exact experimental values for this compound.
Experimental Protocols
Materials and Reagents
-
Biacore System: Biacore T200 or similar SPR instrument.
-
Sensor Chip: Series S Sensor Chip CM5.
-
Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).
-
Ligand: Recombinant human TNF-α.
-
Analyte: this compound.
-
Buffers:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 5% DMSO.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.
-
-
Other: High-purity water, microcentrifuge tubes, pipettes.
Experimental Workflow Diagram
Caption: Biacore experimental workflow for this compound binding kinetics.
Detailed Methodology
1. Surface Preparation: Immobilization of Human TNF-α
-
System Priming: Prime the Biacore system with filtered and degassed Running Buffer until a stable baseline is achieved.
-
Sensor Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells of the CM5 sensor chip for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
Ligand Immobilization: Inject a solution of recombinant human TNF-α (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (approximately 2000-4000 RU) is reached. A reference flow cell should be activated and deactivated without ligand immobilization to serve as a control for non-specific binding and bulk refractive index changes.
-
Surface Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes at 10 µL/min to deactivate any remaining active esters on the sensor surface.
2. Kinetic Analysis: this compound Binding
-
Analyte Preparation: Prepare a dilution series of this compound in Running Buffer. A typical concentration range would be 0.1 nM to 100 nM, including a zero-concentration sample (buffer only) for double referencing.
-
Association: Inject the prepared this compound solutions over the TNF-α and reference surfaces at a flow rate of 30 µL/min for 180 seconds.
-
Dissociation: Allow the Running Buffer to flow over the sensor surfaces for 300 seconds to monitor the dissociation of the this compound/TNF-α complex.
-
Regeneration: Inject the Regeneration Solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds at 30 µL/min to remove any remaining bound analyte. Ensure the surface is fully regenerated and the baseline returns to its initial level before the next injection.
-
Data Collection: Repeat the association, dissociation, and regeneration cycle for each concentration of this compound.
3. Data Analysis
-
Data Processing: The collected data should be processed using the Biacore Evaluation Software. The response from the reference flow cell is subtracted from the response of the ligand-immobilized flow cell to correct for non-specific binding and bulk refractive index effects. The zero-concentration sensorgrams are then subtracted from the analyte sensorgrams (double referencing).
-
Kinetic Fitting: The processed sensorgrams are globally fitted to a 1:1 Langmuir binding model to determine the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_).[4][5]
TNF-α Signaling Pathway Inhibition by this compound
The binding of this compound to TNF-α alters its conformation, leading to the inhibition of the downstream signaling cascade. The following diagram illustrates the canonical TNF-α signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the TNF-α signaling pathway by this compound.
Conclusion
The Biacore platform offers a robust and reliable method for determining the binding kinetics of small molecule inhibitors like this compound to their protein targets. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to accurately measure the kinetic parameters of the this compound and TNF-α interaction. This information is invaluable for the characterization and optimization of novel therapeutics targeting the TNF signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Thermal Shift Assay for UCB-5307 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-5307 is a small molecule inhibitor of Tumor Necrosis Factor (TNF), a key cytokine involved in systemic inflammation. Unlike biologic TNF inhibitors that block the receptor binding site, this compound employs a novel mechanism of action. It binds to a cryptic pocket within the TNF trimer, stabilizing it in a distorted, asymmetric conformation.[1][2][3] This altered conformation is signaling-deficient, as it can only bind two of the three necessary Tumor Necrosis Factor Receptor 1 (TNFR1) molecules, thus preventing the receptor clustering required for downstream signaling.[1][2] This unique mechanism offers a promising new approach for the treatment of TNF-mediated autoimmune diseases.
This document provides detailed application notes and protocols for utilizing a thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), to quantitatively assess the target engagement of this compound with TNF. Thermal shift assays are a powerful, high-throughput method to measure the thermal stability of a protein.[4][5] Ligand binding typically stabilizes the protein structure, leading to a measurable increase in its melting temperature (Tm). This change in melting temperature (ΔTm) is a direct indicator of target engagement.[4][5]
Principle of the Thermal Shift Assay
The thermal shift assay monitors the thermal denaturation of a protein in the presence of a fluorescent dye, such as SYPRO Orange. This dye has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. As the temperature increases, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). When a ligand like this compound binds to and stabilizes the protein, a higher temperature is required to unfold it, resulting in a positive shift in the Tm (ΔTm).
Data Presentation
The following table summarizes illustrative quantitative data from a thermal shift assay demonstrating the engagement of this compound and related compounds with human TNF.
Disclaimer: The following data is representative and for illustrative purposes only, as specific ΔTm values for this compound are not publicly available. The principles and expected outcomes are based on the known mechanism of action of similar TNF inhibitors.
| Compound | Concentration (µM) | Target Protein | Base Tm (°C) | Tm with Compound (°C) | ΔTm (°C) |
| DMSO (Vehicle) | 1% | Human TNF | 62.5 | 62.5 | 0.0 |
| This compound | 10 | Human TNF | 62.5 | 67.8 | +5.3 |
| This compound | 50 | Human TNF | 62.5 | 70.2 | +7.7 |
| UCB-9260 (Analogue) | 10 | Human TNF | 62.5 | 67.5 | +5.0 |
| UCB-9260 (Analogue) | 50 | Human TNF | 62.5 | 69.8 | +7.3 |
| Negative Control Compound | 50 | Human TNF | 62.5 | 62.6 | +0.1 |
Mandatory Visualizations
Signaling Pathway of TNF-TNFR1 Inhibition by this compound
Caption: Mechanism of this compound action on TNF-TNFR1 signaling.
Experimental Workflow for Thermal Shift Assay
Caption: Step-by-step workflow for the thermal shift assay.
Experimental Protocols
Materials and Reagents
-
Human TNF: Recombinant, purified (>95% purity)
-
This compound: Stock solution in 100% DMSO
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
-
Plates: 96-well or 384-well qPCR plates
-
Seals: Optically clear adhesive plate seals
-
Instrumentation: Real-Time PCR instrument with thermal melt curve capability
Experimental Procedure
-
Preparation of Reagents:
-
TNF Working Solution: Dilute the stock TNF protein in the assay buffer to a final concentration of 2X the desired assay concentration (e.g., 4 µM for a final concentration of 2 µM).
-
This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series in the assay buffer to a 10X final concentration. This intermediate dilution minimizes the final DMSO concentration in the assay. A typical final concentration range to test would be 0.1 µM to 100 µM.
-
SYPRO Orange Working Solution: Dilute the 5000x SYPRO Orange stock to a 200x working solution in assay buffer. This should be prepared fresh and protected from light.
-
-
Assay Plate Setup (per 20 µL well):
-
Add 10 µL of the 2X TNF working solution to each well.
-
Add 2 µL of the 10X this compound dilution or 2 µL of assay buffer with the corresponding DMSO concentration for the vehicle control wells.
-
Prepare a master mix of assay buffer and SYPRO Orange dye. Add 8 µL of this master mix to each well to bring the final volume to 20 µL. The final SYPRO Orange concentration should be optimized, but a 5X final concentration is a good starting point.
-
Final concentrations in the well: 1X TNF (e.g., 2 µM), 1X this compound, and 5X SYPRO Orange in a final volume of 20 µL. The final DMSO concentration should be kept constant across all wells and ideally should not exceed 1%.
-
-
Thermal Denaturation and Data Collection:
-
Seal the plate firmly with an optically clear adhesive seal.
-
Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure all components are mixed and to remove any air bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up the thermal melt protocol:
-
Pre-incubation at 25°C for 2 minutes.
-
A temperature ramp from 25°C to 95°C with a ramp rate of 1°C per minute.
-
Set the instrument to collect fluorescence data at each 1°C increment.
-
-
-
Data Analysis:
-
Export the fluorescence data for each well as a function of temperature.
-
Plot the fluorescence intensity versus temperature for each sample. A sigmoidal curve should be observed.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melting curve (-dF/dT).
-
Calculate the thermal shift (ΔTm) for each concentration of this compound using the following formula: ΔTm = Tm (with this compound) - Tm (vehicle control)
-
A positive ΔTm value indicates that this compound binds to and stabilizes TNF. The magnitude of the shift is generally proportional to the binding affinity and concentration of the ligand.
-
Conclusion
The thermal shift assay is a rapid, cost-effective, and high-throughput method for confirming the direct engagement of small molecule inhibitors with their protein targets. For a compound like this compound, which functions by stabilizing its target protein, this assay is particularly well-suited. The protocols and illustrative data provided in this document offer a comprehensive guide for researchers to implement this technique to study the interaction of this compound and other novel TNF inhibitors, thereby accelerating drug development efforts in the field of inflammatory diseases.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. criver.com [criver.com]
Application Notes and Protocols: L929 Cell Killing Assay with UCB-5307
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L929 cell line, a murine fibrosarcoma line, is highly sensitive to Tumor Necrosis Factor-alpha (TNF-α) induced cytotoxicity. This characteristic makes it a valuable in vitro model for studying TNF-α signaling and for screening potential inhibitors of this pathway. The primary mode of TNF-α-induced cell death in L929 cells is necroptosis, a form of regulated necrosis.[1][2][3] However, under certain conditions, such as the inhibition of necroptosis, the cells can be redirected to undergo apoptosis.[2][4][5]
UCB-5307 is a potent small molecule inhibitor of TNF signaling.[6] Its mechanism of action involves binding to the core of the TNF trimer, which stabilizes a distorted and asymmetrical conformation.[7][8] This altered conformation restricts the ability of the TNF trimer to bind effectively to its receptor, TNFR1, by preventing the engagement of the third receptor binding site.[7][9] This ultimately inhibits the downstream signaling cascade that leads to cell death. The L929 cell killing assay is a robust method to quantify the inhibitory potential of compounds like this compound on TNF-α-induced cytotoxicity.[9][10]
These application notes provide a detailed protocol for performing the L929 cell killing assay to evaluate the efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound Analogues
| Assay | Cell Line | Species | Compound | IC50 (nM) | Reference |
| TNF-dependent Cytotoxicity | L929 | Human TNF | UCB-9260 | 116 | [9] |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF | UCB-9260 | 120 | [9] |
| NF-κB Inhibition | HEK-293 | Human | UCB-9260 | 202 | [9] |
Note: IC50 values for the direct analogue UCB-9260 are presented to demonstrate the potency of this class of inhibitors in relevant assays.
Table 2: Binding Affinity of this compound
| Target | Method | KD (nM) | Reference |
| Human TNFα | Biacore | 9 | [6] |
Experimental Protocols
L929 Cell Killing Assay Protocol
This protocol details the steps to measure the inhibition of TNF-α-induced cytotoxicity in L929 cells by this compound. The assay relies on sensitizing the cells to TNF-α with Actinomycin D, which inhibits transcription and pushes the cellular response towards cell death.[11][12][13]
Materials:
-
L929 murine fibrosarcoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
This compound
-
96-well flat-bottom microtiter plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or crystal violet)
-
Plate reader (spectrophotometer or luminometer)
-
Sterile 1X Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture and Seeding:
-
Culture L929 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest confluent cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed the L929 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[10][13]
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
The following day, carefully aspirate the medium from the wells.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 1-2 hours at 37°C.[10]
-
-
Induction of Cell Death:
-
Prepare a solution containing TNF-α and Actinomycin D in culture medium. A final concentration of 1 ng/mL for TNF-α and 1 µg/mL for Actinomycin D is recommended as a starting point.[10]
-
Add 50 µL of the TNF-α/Actinomycin D solution to each well (except for the untreated cell control wells, which should receive 50 µL of medium).
-
Incubate the plate for 18-24 hours at 37°C.[10]
-
-
Quantification of Cell Viability:
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Crystal Violet Staining:
-
Gently wash the cells with PBS.
-
Add 50 µL of 0.05% crystal violet in 20% ethanol (B145695) to each well and stain for 10 minutes at room temperature.[14]
-
Thoroughly wash the wells with water and allow them to dry.
-
Add 100 µL of methanol (B129727) to each well to solubilize the stain.
-
Measure the absorbance at 595 nm.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits TNF-α-induced cytotoxicity by 50%.
-
Mandatory Visualization
Experimental Workflow
Caption: L929 cell killing assay workflow with this compound.
Signaling Pathway
Caption: this compound inhibits TNF-α induced necroptosis.
References
- 1. TNFα-induced necroptosis and autophagy via supression of the p38-NF-κB survival pathway in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Modes of L929 cell death induced by TNF-alpha and other cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Analysis of a Novel TNF Signaling Inhibitor in Rodents
Abstract
This document outlines the protocols and data presentation formats for the pharmacokinetic (PK) analysis of novel small molecule inhibitors targeting Tumor Necrosis Factor (TNF) signaling in rodent models. While specific preclinical pharmacokinetic data for UCB-5307 is not publicly available, this note provides representative methodologies and data templates applicable to compounds with a similar mechanism of action. This compound is a potent inhibitor that functions by stabilizing a distorted, asymmetric conformation of the TNF trimer, which in turn compromises its ability to signal through the TNF receptor 1 (TNFR1).[1][2][3] This unique mechanism prevents the downstream inflammatory cascade. The following sections detail standardized protocols for conducting rodent PK studies, present templates for quantitative data summary, and visualize the experimental workflow and the compound's mechanism of action.
Mechanism of Action: this compound
This compound is a small molecule that inhibits TNF signaling.[2][4] Unlike biologic drugs that block the TNF-TNFR1 interaction site directly, this compound binds within the core of the soluble TNF trimer.[1][3] This binding event stabilizes a naturally sampled, distorted conformation of the trimer, resulting in an asymmetrical structure.[2][3] Consequently, the altered TNF trimer can only bind to two of the three available receptor binding sites on TNFR1, which is insufficient to trigger the downstream signaling cascade responsible for inflammation.[1]
Representative Experimental Protocols
The following are detailed, representative protocols for conducting a pharmacokinetic study of a hypothetical small molecule TNF inhibitor ("Compound X") in rodents.
Animal Models
-
Species: Male Sprague-Dawley rats (n=5 per group) and male C57BL/6 mice (n=5 per group).
-
Age/Weight: Rats: 8-10 weeks old, 250-300g. Mice: 8-10 weeks old, 20-25g.
-
Acclimation: Animals are acclimated for a minimum of 7 days prior to the study, with free access to standard chow and water.
-
Housing: Animals are housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle).
Dosing and Administration
-
Formulation: Compound X is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline for intravenous administration and in 0.5% methylcellulose (B11928114) for oral gavage.
-
Dose Levels:
-
Intravenous (IV): 1 mg/kg (rats), 2 mg/kg (mice) administered as a bolus via the tail vein.
-
Oral (PO): 5 mg/kg (rats), 10 mg/kg (mice) administered via oral gavage.
-
-
Fasting: Animals in the oral dosing groups are fasted for 4 hours prior to administration.
Sample Collection
-
Matrix: Whole blood collected into K2-EDTA coated tubes. Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C).
-
Sampling Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Sampling Time Points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Method: Serial blood samples (~100 µL) are collected from the saphenous vein. For terminal time points, blood is collected via cardiac puncture under anesthesia.
Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples (50 µL) are subjected to protein precipitation with three volumes of acetonitrile (B52724) containing an internal standard.
-
Analysis: The supernatant is injected into the LC-MS/MS system for quantification of Compound X. A calibration curve is prepared in blank rodent plasma to determine the concentration in unknown samples.
Representative Data Presentation
The following tables represent how pharmacokinetic data for a hypothetical "Compound X" should be structured.
Table 1: Plasma Pharmacokinetic Parameters of Compound X in Rats (Mean ± SD, n=5)
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Tmax (h) | 0.08 ± 0.01 | 1.0 ± 0.5 |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| AUC0-t (ng·h/mL) | 1250 ± 210 | 2800 ± 450 |
| AUC0-inf (ng·h/mL) | 1280 ± 225 | 2950 ± 480 |
| t1/2 (h) | 3.5 ± 0.8 | 4.1 ± 0.9 |
| CL (mL/h/kg) | 13.0 ± 2.5 | - |
| Vdss (L/kg) | 2.1 ± 0.4 | - |
| Bioavailability (F%) | - | 46.1 |
Table 2: Plasma Pharmacokinetic Parameters of Compound X in Mice (Mean ± SD, n=5)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Tmax (h) | 0.08 ± 0.02 | 0.5 ± 0.2 |
| Cmax (ng/mL) | 1500 ± 250 | 980 ± 180 |
| AUC0-t (ng·h/mL) | 1800 ± 310 | 4100 ± 620 |
| AUC0-inf (ng·h/mL) | 1830 ± 320 | 4250 ± 650 |
| t1/2 (h) | 2.8 ± 0.6 | 3.2 ± 0.7 |
| CL (mL/h/kg) | 18.2 ± 3.1 | - |
| Vdss (L/kg) | 1.8 ± 0.3 | - |
| Bioavailability (F%) | - | 46.4 |
Conclusion
The successful development of small molecule inhibitors like this compound relies on a thorough understanding of their pharmacokinetic profiles. The protocols and data structures provided in this application note offer a standardized framework for researchers to evaluate novel TNF inhibitors in preclinical rodent models. By characterizing absorption, distribution, metabolism, and excretion (ADME) properties, development teams can effectively select and optimize lead candidates for further investigation.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for U-5307 in Studying Protein-Protein Interaction Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB-5307 is a small molecule inhibitor that provides a powerful tool for studying the dynamics of the protein-protein interaction (PPI) between Tumor Necrosis Factor-alpha (TNFα) and its receptor, TNFR1. This document provides detailed application notes and protocols for utilizing this compound to investigate this critical signaling pathway. This compound acts by stabilizing a distorted, asymmetric conformation of the TNFα trimer, thereby preventing the binding of the third TNFR1 molecule and inhibiting downstream signaling.[1] This unique mechanism of action allows for the detailed study of the stoichiometry and dynamics of the TNFα-TNFR1 interaction. The following sections provide quantitative data, detailed experimental protocols for key biophysical and cell-based assays, and visualizations of the relevant pathways and workflows.
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a homotrimeric cytokine that plays a central role in inflammation and immunity.[1] It exerts its biological effects by binding to and activating its receptors, TNFR1 and TNFR2. The interaction between TNFα and TNFR1 is a key signaling event that, when dysregulated, is implicated in a variety of inflammatory diseases. Small molecule inhibitors of this protein-protein interaction are therefore of significant therapeutic interest.
This compound is a potent inhibitor of TNFα signaling.[2][3] Unlike traditional inhibitors that block the binding site, this compound binds to a cryptic pocket in the core of the TNFα trimer.[1] This binding event stabilizes a naturally occurring, asymmetric conformation of the trimer, which is incompetent for binding the third TNFR1 molecule.[1] This allosteric mechanism effectively reduces the valency of the TNFα-TNFR1 interaction from 3:3 to 3:2, thereby inhibiting downstream signaling pathways such as NF-κB activation.[1]
These application notes provide a comprehensive guide for researchers to utilize this compound as a chemical probe to dissect the TNFα-TNFR1 interaction dynamics.
Data Presentation
Table 1: Quantitative Data for this compound and Related Compounds
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | Human TNFα | K D | 9 nM | [2][3] | |
| UCB-9260 | Human TNF | Cell-free assay | K D | 13 nM | |
| UCB-9260 | Human TNF | HEK-293 NF-κB Assay (TNF-stimulated) | IC50 | 202 nM | |
| UCB-9260 | Human TNF | L929 Cytotoxicity Assay | IC50 | 116 nM | |
| UCB-9260 | Mouse TNF | L929 Cytotoxicity Assay | IC50 | 120 nM | |
| UCB-6786 | Human TNF | Surface Plasmon Resonance | K D | 22 µM | [4] |
| UCB-4433 | Human TNF | Fluorescence Polarization | IC50 | 28 nM | [4] |
| UCB-2614 | Human TNF | Fluorescence Polarization | IC50 | 9 nM | [4] |
| UCB-2081 | Human TNF | Fluorescence Polarization | IC50 | 11 nM | [4] |
Signaling Pathway Diagram
Caption: Mechanism of this compound action on TNFα signaling.
Experimental Protocols
Biophysical Assays
This protocol describes the use of SPR to measure the binding of TNFα to immobilized TNFR1 in the presence and absence of this compound.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit
-
Recombinant human TNFR1 (with a C-terminal 6x lysine (B10760008) tag)
-
Recombinant human TNFα
-
This compound
-
HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% Surfactant P20)
-
10 mM Sodium Acetate, pH 5.5
-
10 mM HCl (regeneration solution)
-
DMSO
Protocol:
-
Immobilization of TNFR1:
-
Equilibrate the CM5 sensor chip with HBS-P buffer.
-
Activate the sensor surface using the amine coupling kit as per the manufacturer's instructions.
-
Immobilize recombinant human TNFR1 to the sensor surface by injecting a solution of TNFR1 in 10 mM sodium acetate, pH 5.5, to achieve an immobilization level of approximately 750 response units (RU).[1]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a 20 nM solution of human TNFα in HBS-P buffer with 1% DMSO.
-
Prepare another solution of 20 nM human TNFα pre-incubated with 10 µM this compound (or a related compound like UCB-0595) for at least 5 hours.[1]
-
Inject the TNFα solution (with or without this compound) over the immobilized TNFR1 surface.
-
Following the association of TNFα, inject a series of increasing concentrations of soluble TNFR1 monomer (e.g., 6.25, 12.5, 25, 50, 100, and 200 nM) to observe the binding to the remaining available sites on the TNFα trimer.[1]
-
-
Regeneration:
-
Regenerate the sensor surface by injecting two cycles of 10 mM HCl.[1]
-
-
Data Analysis:
-
Analyze the sensorgrams using appropriate software (e.g., Biaevaluation software). The data can be fit to a suitable binding model to determine association (ka), dissociation (kd), and equilibrium dissociation constants (KD).
-
This protocol uses AnSEC to demonstrate the effect of this compound on the stoichiometry of the TNFα-TNFR1 complex.
Materials:
-
HPLC system with a UV detector
-
Size exclusion column (e.g., Superose 12 or similar)
-
Recombinant human TNFα
-
Recombinant human TNFR1
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Protocol:
-
Sample Preparation:
-
Prepare the following samples in PBS:
-
Human TNFα alone.
-
Human TNFα pre-incubated with this compound.
-
Human TNFα mixed with a 3.2-fold molar excess of TNFR1.[2]
-
Human TNFα pre-incubated with this compound, followed by the addition of a 3.2-fold molar excess of TNFR1.[2]
-
A pre-formed complex of TNFα and a 3.2-fold molar excess of TNFR1, to which this compound is subsequently added.[2]
-
-
Incubate the samples as required (e.g., pre-incubation of TNFα with this compound for several hours).
-
-
Chromatography:
-
Equilibrate the size exclusion column with PBS at a constant flow rate.
-
Inject each sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Compare the elution profiles of the different samples. The formation of the TNFα-TNFR1 complex will result in a shift to a shorter retention time (higher molecular weight). The presence of this compound is expected to result in a complex with a molecular weight corresponding to a 1:2 TNFα:TNFR1 stoichiometry, as opposed to the 1:3 complex formed in its absence.[2]
-
This protocol outlines the use of IMS-MS to separate and identify the different stoichiometric forms of the TNFα-TNFR1 complex.
Materials:
-
Waters Synapt G2 Q-TOF mass spectrometer with an Advion TriVersa NanoMate source (or equivalent)
-
Recombinant human TNFα
-
Recombinant human TNFR1
-
This compound (or a related compound like UCB-0595)
-
20 mM Ammonium (B1175870) Acetate, pH 7.4
-
DMSO
-
Zeba spin columns and micro-dialysis units for buffer exchange
Protocol:
-
Sample Preparation:
-
Buffer exchange purified TNFα and TNFR1 into 20 mM ammonium acetate, pH 7.4.[1]
-
Prepare a stock of compound-bound TNFα by incubating 20 µM TNFα trimer with a 10-fold molar excess of UCB-0595 (200 µM) overnight at room temperature in the presence of 1% DMSO.[1] Prepare a corresponding control sample with DMSO only.
-
Incubate the TNFα samples (with and without compound) with an excess of TNFR1 (e.g., 5 µM TNFα: 23 µM TNFR1) for 2 hours at room temperature.[1]
-
-
IMS-MS Analysis:
-
Introduce the samples into the mass spectrometer using the NanoMate source.
-
Acquire data in positive ion mode, separating the ions based on their mass-to-charge ratio and their drift time through the ion mobility cell.
-
-
Data Analysis:
-
Analyze the resulting spectra to identify the different charge states of the TNFα-TNFR1 complexes. In the absence of the compound, the predominant species is expected to be the 1:3 complex. In the presence of UCB-0595, a significant population of the 1:2 complex should be observed.[1]
-
Cell-Based Assays
This assay quantifies the inhibitory effect of this compound on TNFα-induced NF-κB activation.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNFα
-
This compound
-
96-well cell culture plates
-
Luciferase or SEAP detection reagents
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed the HEK-293 reporter cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.
-
TNFα Stimulation: Stimulate the cells with a fixed concentration of human TNFα (e.g., 10 pM).
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Detection: Measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the TNFα-induced reporter activity.
This assay measures the ability of this compound to protect L929 mouse fibrosarcoma cells from TNFα-induced cell death.
Materials:
-
L929 mouse fibrosarcoma cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Recombinant human or mouse TNFα
-
Actinomycin D
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate and incubate overnight.
-
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of this compound.
-
Induction of Cytotoxicity: Add a fixed concentration of TNFα and Actinomycin D to the wells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Measure Viability: Measure cell viability using a suitable reagent.
-
Data Analysis: Calculate the percentage of cell survival for each this compound concentration and determine the IC50 value.
Experimental Workflow Diagrams
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-wave Ion Mobility-mass Spectrometry: Basic Experimental Procedures for Protein Complex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T-wave ion mobility-mass spectrometry: basic experimental procedures for protein complex analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Cell-Based Assay for Screening UCB-5307, a Novel TNF-α Signaling Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and implementation of a robust cell-based assay for the screening and characterization of UCB-5307. Contrary to initial conflicting reports, this compound is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) signaling.[1][2][3] Its unique mechanism of action involves the stabilization of a distorted, asymmetric TNF-α trimer, which subsequently hinders its interaction with the TNF receptor 1 (TNFR1) and downstream inflammatory signaling cascades.[4][5] This application note details the necessary protocols, from cell line selection and maintenance to quantitative data analysis, and includes visual representations of the underlying biological pathways and experimental workflows to facilitate seamless adoption in a laboratory setting.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Dysregulation of TNF-α signaling is a hallmark of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor that offers a novel approach to modulating TNF-α activity. Instead of directly blocking the receptor binding site, this compound binds to a pocket within the TNF-α trimer, inducing a conformational change that renders it signaling-incompetent.[2][5]
The development of a reliable and reproducible cell-based assay is paramount for the efficient screening of compound libraries to identify novel TNF-α inhibitors like this compound and for characterizing their potency and mechanism of action. This document outlines a detailed protocol for a reporter gene assay that quantitatively measures the inhibition of TNF-α-induced NF-κB activation, a key downstream event in the TNF signaling pathway.
Signaling Pathway Overview
Upon binding of trimeric TNF-α to its receptor, TNFR1, a signaling cascade is initiated that leads to the activation of the transcription factor NF-κB. This process involves the recruitment of several adaptor proteins, including TRADD and TRAF2, which ultimately leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitory protein bound to NF-κB, targeting it for ubiquitination and proteasomal degradation. The release of NF-κB allows its translocation to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes. This compound disrupts this cascade at the very beginning by preventing the effective binding of TNF-α to TNFR1.
Experimental Protocols
Cell Line Selection and Culture
A human embryonic kidney cell line, HEK293, stably transfected with a NF-κB response element-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) is recommended for this assay. These cells provide a robust and reproducible response to TNF-α stimulation.
Materials:
-
HEK-Blue™ TNF-α cells (or equivalent NF-κB reporter cell line)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Puromycin or other appropriate selection antibiotic
-
Cell culture flasks and plates
Protocol:
-
Culture HEK293 NF-κB reporter cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Include the appropriate selection antibiotic in the culture medium to maintain the reporter plasmid.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
NF-κB Reporter Gene Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 NF-κB reporter cells
-
Recombinant human TNF-α
-
This compound
-
Assay medium (DMEM with 10% FBS, without selection antibiotic)
-
96-well clear-bottom white plates (for luciferase) or clear plates (for SEAP)
-
Reporter gene detection reagent (e.g., ONE-Glo™ Luciferase Assay System or QUANTI-Blue™ Solution)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed the HEK293 NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of assay medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical concentration range would be from 100 µM to 0.1 nM.
-
Compound Addition: Add 50 µL of the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-compound control. Pre-incubate the plate for 1 hour at 37°C.
-
TNF-α Stimulation: Prepare a solution of recombinant human TNF-α in assay medium at a concentration that induces approximately 80% of the maximal response (EC80). Add 50 µL of this solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Detection: Allow the plate to equilibrate to room temperature. Add the appropriate reporter gene detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
Data Presentation and Analysis
The quantitative data from the assay should be organized into clear and concise tables to facilitate comparison and interpretation. The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50) of this compound.
Table 1: Raw Data from NF-κB Reporter Gene Assay
| This compound (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std Dev |
| 10000 | 150 | 165 | 158 | 157.7 | 7.5 |
| 1000 | 350 | 362 | 345 | 352.3 | 8.6 |
| 100 | 1200 | 1250 | 1180 | 1210.0 | 36.1 |
| 10 | 4500 | 4650 | 4400 | 4516.7 | 125.8 |
| 1 | 8500 | 8700 | 8400 | 8533.3 | 152.8 |
| 0.1 | 9800 | 9950 | 9700 | 9816.7 | 125.8 |
| 0 (Stimulated) | 10000 | 10200 | 9900 | 10033.3 | 152.8 |
| 0 (Unstimulated) | 100 | 110 | 95 | 101.7 | 7.6 |
Data Analysis:
-
Subtract the mean background signal (unstimulated control) from all other values.
-
Normalize the data by setting the mean signal of the stimulated control (no compound) to 100% and the background to 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Table 2: Calculated IC50 Values for TNF-α Inhibitors
| Compound | IC50 (nM) |
| This compound | 9 |
| Control Inhibitor A | 25 |
| Control Inhibitor B | 150 |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the screening process, from initial compound testing to hit confirmation and further characterization.
Conclusion
The cell-based NF-κB reporter gene assay described in this application note provides a robust, sensitive, and high-throughput method for the screening and characterization of this compound and other potential inhibitors of the TNF-α signaling pathway. The detailed protocols and data analysis guidelines will enable researchers to efficiently identify and advance promising lead candidates for the treatment of inflammatory and autoimmune diseases. The provided diagrams offer a clear visual representation of the underlying biological and experimental frameworks, ensuring a comprehensive understanding of the assay principles.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of UCB-5307 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of UCB-5307, a potent TNF signaling inhibitor. This compound acts by binding to and stabilizing a distorted, asymmetric form of the soluble TNF trimer, which reduces its ability to signal through TNFR1.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental outcomes.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁N₃O | [5] |
| Molecular Weight | 343.42 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| K D for human TNFα | 9 nM | [5][6] |
| In Vitro Solubility | ||
| DMSO | ≥ 2.5 mg/mL (≥ 7.28 mM) | [5] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 7.28 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 7.28 mM) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.28 mM) | [5] |
Recommended Solvents and Storage
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Storage of Stock Solutions:
-
Store aliquots at -80°C for up to 6 months .
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month .
-
It is crucial to seal storage vessels tightly and protect them from moisture and light.[5]
-
Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) and/or brief sonication can be used to aid dissolution if precipitation is observed.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the primary DMSO stock for use in cell culture experiments.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the primary stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as the experimental conditions.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and a general workflow for its experimental use.
Caption: Mechanism of this compound action on TNF signaling.
Caption: General workflow for this compound in cell-based assays.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging of UCB-5307 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-5307 is a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), a key cytokine implicated in various inflammatory diseases. Unlike biologic agents that block the interaction of TNF with its receptors, this compound employs a unique mechanism of action. It binds to and stabilizes an asymmetric conformation of the soluble TNF trimer, which prevents the binding of the third TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling.[1] This distinct mechanism offers a promising therapeutic alternative.
Visualizing and quantifying the engagement of this compound with its target, TNF, in a living organism is crucial for preclinical and clinical development. In vivo imaging provides a non-invasive method to assess pharmacokinetics, pharmacodynamics, and therapeutic efficacy. These application notes provide detailed protocols for two powerful in vivo imaging modalities to assess this compound target engagement: Near-Infrared Fluorescence (NIRF) imaging and Positron Emission Tomography (PET).
Mechanism of Action of this compound
This compound functions by stabilizing a distorted form of the TNF trimer. This allosteric modulation reduces the stoichiometry of TNFR1 binding from three to two receptors per TNF trimer, which is insufficient to initiate a robust downstream signaling cascade.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the proposed imaging agents.
| Parameter | Value | Reference |
| This compound K D for human TNFα | 9 nM | N/A |
| This compound Effect on TNFR1 Binding | Reduces stoichiometry from 3 to 2 receptors per TNF trimer | [1] |
| Imaging Agent | Modality | Proposed Label | Excitation/Emission (nm) |
| This compound-NIR | Fluorescence | NIR Dye (e.g., CF® 770) | ~770 / ~790 |
| [ 18 F]this compound | PET | Fluorine-18 (B77423) | N/A |
Protocols for In Vivo Imaging
Protocol 1: Near-Infrared Fluorescence (NIRF) Imaging of this compound Target Engagement
This protocol describes the use of a fluorescently labeled this compound analog for in vivo optical imaging in a mouse model of rheumatoid arthritis.
1. Synthesis of this compound-NIR Imaging Agent
To enable fluorescent labeling, a derivative of this compound is synthesized with a linker terminating in a primary amine. This amine can then be conjugated to an amine-reactive succinimidyl ester of a near-infrared fluorescent dye (e.g., CF® 770 NHS Ester). The conjugation site on this compound should be chosen to minimize interference with its binding to TNF. Based on the synthesis of this compound, a modification to the benzimidazole (B57391) precursor can incorporate a linker.
2. Animal Model
The collagen-induced arthritis (CIA) mouse model is recommended as it recapitulates many features of human rheumatoid arthritis.
-
Strain: DBA/1J mice (male, 8-10 weeks old)
-
Induction: Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail. A booster injection with type II collagen in Incomplete Freund's Adjuvant is given 21 days later. Arthritis typically develops 28-35 days after the primary immunization.
3. Experimental Workflow
Caption: Experimental workflow for NIRF imaging.
4. Detailed Protocol
| Step | Procedure |
| 1. Animal Preparation | Anesthetize the CIA mice with isoflurane. Shave the fur around the arthritic joints to minimize light scattering and absorption. |
| 2. Baseline Imaging | Acquire a pre-injection whole-body fluorescence image to determine background autofluorescence levels. |
| 3. Agent Administration | Inject this compound-NIR (e.g., 10 nmol in 100 µL of PBS with 5% DMSO) intravenously via the tail vein. |
| 4. In Vivo Imaging | At desired time points post-injection (e.g., 1, 4, 8, and 24 hours), place the anesthetized mouse in the imaging chamber. Acquire whole-body fluorescence images using an appropriate NIR filter set (e.g., excitation ~770 nm, emission ~790 nm). |
| 5. Data Analysis | Using the imaging software, draw regions of interest (ROIs) around the arthritic joints and a control region (e.g., non-arthritic tissue). Quantify the average fluorescence intensity in each ROI. Correct for background autofluorescence. The accumulation of the probe in the joints over time reflects target engagement. |
| 6. Competition Study (Optional) | To confirm target specificity, a separate cohort of mice can be pre-dosed with an excess of unlabeled this compound approximately 1 hour before injecting this compound-NIR. A significant reduction in the fluorescence signal in the joints would indicate specific binding. |
Protocol 2: Positron Emission Tomography (PET) Imaging of this compound Target Engagement
PET offers higher sensitivity and better quantification than NIRF imaging. This protocol outlines the use of a fluorine-18 labeled this compound analog.
1. Synthesis of [ 18 F]this compound Imaging Agent
A precursor molecule for radiolabeling is required. A derivative of this compound with a terminal alkyne or azide (B81097) group can be synthesized. This allows for late-stage radiolabeling with a fluorine-18 containing prosthetic group via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This method is rapid and occurs under mild conditions, which is ideal for working with the short-lived fluorine-18 isotope.
2. Animal Model
The CIA mouse model is also suitable for this protocol.
3. Experimental Workflow
Caption: Experimental workflow for PET imaging.
4. Detailed Protocol
| Step | Procedure |
| 1. Animal Preparation | Fast the CIA mice for 4-6 hours before the scan to reduce background signal. Anesthetize the mice with isoflurane. |
| 2. Tracer Administration | Inject [ 18 F]this compound (e.g., 3.7-7.4 MBq in 100-150 µL of saline) intravenously via the tail vein. |
| 3. PET/CT Imaging | Immediately after injection, acquire a dynamic PET scan for the first 60 minutes to assess the initial tracer kinetics. Acquire static whole-body PET/CT scans at later time points (e.g., 1, 2, and 4 hours post-injection). The CT scan is used for anatomical co-registration and attenuation correction. |
| 4. Image Reconstruction | Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. |
| 5. Data Analysis | Draw volumes of interest (VOIs) on the co-registered images over the arthritic joints and other organs of interest (e.g., muscle, liver, blood pool). Calculate the tracer uptake in each VOI, expressed as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g). |
| 6. Blocking Study | To demonstrate target specificity, a cohort of mice can be pre-treated with a therapeutic dose of unlabeled this compound before the injection of [ 18 F]this compound. A significant reduction in tracer uptake in the arthritic joints will confirm target engagement. |
TNF Signaling Pathway
The binding of TNF to TNFR1 initiates a complex signaling cascade that can lead to inflammation, cell survival, or apoptosis.
Caption: Simplified TNF signaling pathway.
These protocols provide a framework for the in vivo assessment of this compound target engagement. The choice of imaging modality will depend on the specific research question, available resources, and the desired level of quantification. Both NIRF and PET imaging are powerful tools to accelerate the development of this promising therapeutic agent.
References
Troubleshooting & Optimization
UCB-5307 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of UCB-5307.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1][2] Its mechanism of action involves binding to a pocket within the TNF trimer, which stabilizes a distorted, asymmetrical form of the protein.[1][3][4] This altered conformation disrupts one of the three receptor-binding sites, reducing the stoichiometry of TNF binding to its receptor, TNFR1, from three to two. This ultimately compromises downstream signaling.[3]
Q2: I am experiencing difficulty dissolving this compound in aqueous buffers like PBS. Is this expected?
A2: Yes, this is expected. Like many small molecule inhibitors, this compound has poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation or an incomplete solution. It is necessary to use organic solvents and/or co-solvents to achieve a clear stock solution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] Commercial suppliers indicate a solubility of up to 65 mg/mL in DMSO with the aid of sonication.[2]
Q4: How should I store the this compound stock solution?
A4: Once prepared in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C (for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1]
Q5: Can I use heat or sonication to help dissolve this compound?
A5: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
Problem 1: this compound precipitates out of solution when diluted into aqueous media for in vitro assays.
-
Cause: This is a common issue when diluting a DMSO stock solution directly into an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution.
-
Solution:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be cytotoxic.
-
Use a pre-formulated solvent system: For dilutions, consider using a multi-component solvent system that improves solubility. A recommended formulation for achieving a clear solution of ≥ 2.5 mg/mL is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your final aqueous medium. This gradual change in solvent composition can sometimes prevent precipitation.
-
Problem 2: The prepared this compound solution is not clear and appears cloudy or has visible particles.
-
Cause: This indicates incomplete dissolution of the compound.
-
Solution:
-
Ensure complete dissolution of the initial stock: Before further dilution, make sure your initial stock solution in DMSO is completely clear. Use sonication to aid dissolution.[2]
-
Use a recommended formulation: For working solutions, utilize a formulation known to effectively solubilize this compound. The table below summarizes some options.
-
Freshly prepare working solutions: It is best practice to prepare working solutions for in vivo experiments fresh on the day of use.
-
Quantitative Data on this compound Solubility
| Solvent System | Achievable Concentration | Molar Concentration (MW = 343.42 g/mol ) | Source |
| DMSO | 65 mg/mL | 189.27 mM | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.28 mM | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.28 mM | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 7.28 mM | [1] |
Experimental Protocols
Protocol for Preparing this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 10-50 mg/mL.
-
Vortex and sonicate until the solution is completely clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store at -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution.
-
Perform serial dilutions in your cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.5%).
-
Protocol for Preparing this compound for In Vivo Animal Studies
This protocol is based on a formulation provided by a commercial supplier.[1]
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Dissolve this compound in DMSO to a final concentration of 25 mg/mL. Ensure the solution is clear.
-
-
Prepare the Final Formulation (Example for 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via the desired route.
-
Visualizations
Caption: this compound mechanism of action on the TNF signaling pathway.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TNF | TargetMol [targetmol.com]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
Preventing UCB-5307 aggregation in aqueous buffers
Welcome to the technical support center for UCB-5307. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound in aqueous buffers, particularly concerning its solubility and potential for aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO, allowing for the creation of a concentrated stock solution (e.g., 10 mM) that can be further diluted for various in vitro assays.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen?
A2: This is a common issue for many organic small molecules with low aqueous solubility.[2][3] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of DMSO drops significantly. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit, it will precipitate or aggregate out of solution.[3]
Q3: How can I prevent this compound from precipitating in my aqueous buffer?
A3: A common and effective method is to perform serial dilutions. Instead of adding the highly concentrated DMSO stock directly to your aqueous solution, first, make intermediate dilutions of your stock in pure DMSO.[2] Then, add the final, less concentrated DMSO solution to your buffer. This gradual reduction in concentration can help keep the inhibitor in solution.[2] Most cells can tolerate a final DMSO concentration of up to 0.1% without significant toxic effects.[2]
Q4: What is the best way to store solutions of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term use (up to a month) or -80°C for long-term storage (up to 6 months).[4] It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.[2]
Q5: Can I use sonication or heating to dissolve this compound that has precipitated?
A5: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] However, it is crucial to ensure that these methods do not degrade the compound. It is advisable to test the stability of this compound under your specific conditions.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides a step-by-step approach to troubleshoot and prevent the aggregation of this compound in your experiments.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Troubleshooting Steps in Detail
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution | Rapid solvent shift from DMSO to aqueous buffer. | Use a stepwise or serial dilution method. First, create intermediate dilutions of the DMSO stock in pure DMSO before the final dilution into the aqueous buffer.[2] |
| Final concentration exceeds aqueous solubility. | Reduce the final concentration of this compound in the working solution. | |
| Solution becomes cloudy over time | Compound instability in the aqueous solution at experimental temperature (e.g., 37°C). | Prepare working solutions fresh for each experiment and use them promptly.[2] |
| Slow precipitation from a supersaturated solution. | Lower the final concentration or consider adding a small percentage of serum (e.g., FBS), as serum proteins can sometimes help to solubilize hydrophobic compounds.[3] | |
| Inconsistent experimental results | Variable amounts of precipitated compound leading to inaccurate effective concentrations. | Ensure the compound is fully dissolved before use. Visually inspect for any cloudiness or particulate matter.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (solid powder, MW: 343.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.43 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Mass (mg) = 0.010 mol/L * 0.001 L * 343.42 g/mol * 1000 mg/g = 3.43 mg
-
-
Weigh the compound: Carefully weigh out 3.43 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Serial Dilution Method)
Objective: To prepare a final working solution of this compound in an aqueous buffer with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, HEPES, or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in DMSO: To achieve a final concentration of 10 µM in your assay, first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Example: Mix 1 µL of 10 mM stock with 99 µL of anhydrous DMSO.
-
-
Add the final diluted DMSO solution to the aqueous buffer: Add the 100 µM intermediate stock to your pre-warmed aqueous buffer at a ratio of 1:10.
-
Example: Add 10 µL of the 100 µM intermediate solution to 90 µL of buffer for a final volume of 100 µL. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 1%.
-
To achieve a 0.1% final DMSO concentration, the dilution factor from the intermediate stock into the buffer would be 1:100.
-
-
Mix gently by pipetting or inverting the tube.
-
Visually inspect the final working solution for any signs of precipitation before use.
Visualizing the Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
Data Presentation
Table 1: Example Formulations for this compound
| Protocol | Components | Resulting Solubility | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.28 mM) | A clear solution is obtained.[4] | MedchemExpress |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.28 mM) | SBE-β-CD is a cyclodextrin (B1172386) used to enhance solubility.[4] | MedchemExpress |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.28 mM) | An oil-based formulation for non-aqueous delivery.[4] | MedchemExpress |
Signaling Pathway Context: this compound Mechanism of Action
To understand the experimental context, it's important to recall the mechanism of action of this compound. It is a small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. It binds to the TNF trimer, stabilizing a distorted, asymmetric conformation. This altered conformation is only capable of binding two TNFR1 receptors instead of the usual three, thereby compromising downstream signaling.
Caption: this compound inhibits TNF signaling by stabilizing an asymmetric trimer.
References
Technical Support Center: Optimizing UCB-5307 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCB-5307, a potent, small-molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. Proper concentration optimization is critical for obtaining accurate and reproducible results in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Concentration too low: The concentration of this compound may be insufficient to effectively inhibit TNF signaling in your specific assay system. | Perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory range. |
| Compound instability: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored as recommended (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions and dilutions for each experiment. | |
| Assay insensitivity: The chosen cell line may not be sensitive to TNF-α, or the assay endpoint may not be optimal for detecting TNF signaling inhibition. | Confirm that your cell line expresses functional TNF receptors (TNFR1/TNFR2). Use a positive control for TNF-α stimulation to validate the assay's responsiveness. Consider a more sensitive readout, such as an NF-κB reporter gene assay. | |
| High cell density: An excessive number of cells can deplete the available this compound, reducing its effective concentration. | Optimize cell seeding density to ensure a sufficient inhibitor-to-cell ratio. | |
| High variability between replicates | Inconsistent pipetting: Errors in preparing serial dilutions or dispensing reagents can lead to significant variability. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and consistency. |
| Cell culture inconsistencies: Variations in cell passage number, confluency, or media composition can affect cellular responses. | Maintain standardized cell culture practices, including using cells within a consistent passage number range and ensuring uniform confluency at the time of the experiment. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health and response. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS. | |
| Cytotoxicity observed at all concentrations | High compound concentration: The concentrations of this compound being tested may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your cells. Select concentrations for your functional assays that are well below the cytotoxic threshold. |
| High DMSO concentration: The final concentration of the solvent, dimethyl sulfoxide (B87167) (DMSO), in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your assay is typically ≤ 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. | |
| Discrepancy between biochemical and cell-based assay results | Cellular permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration compared to the concentration used in a cell-free biochemical assay. | While this compound is known to be cell-permeable, its uptake can vary between cell types. Consider using cell lines with known good permeability for small molecules or perform uptake studies if significant discrepancies persist. |
| Serum protein binding: Components in the fetal bovine serum (FBS) used in cell culture media can bind to this compound, reducing its free and active concentration. | If serum protein binding is suspected, consider performing experiments in serum-free or reduced-serum conditions. Be aware that this may affect cell health and require optimization. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of TNF signaling. It functions by binding to a pocket within the core of the TNF trimer, which stabilizes a distorted, asymmetric conformation of the trimer.[1] This altered conformation prevents the binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the formation of a fully functional signaling complex and downstream inflammatory responses.[1]
2. What is a good starting concentration range for this compound in a cell-based assay?
For initial experiments, it is recommended to perform a dose-response curve over a wide logarithmic range, for instance, from 1 nM to 10 µM. This will help to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay conditions.
3. What are the typical IC50 values for this compound and related compounds in vitro?
While specific IC50 values for this compound in cell-based assays are not widely published, a closely related and potent compound, UCB-9260, provides a useful reference for expected potency.
| Assay Type | Cell Line | Species | IC50 (nM) |
| NF-κB Inhibition (TNF-stimulated) | HEK-293 | Human | 202[2] |
| TNF-dependent Cytotoxicity | L929 | Mouse (with human TNF) | 116[2][3] |
| TNF-dependent Cytotoxicity | L929 | Mouse (with mouse TNF) | 120[2] |
Binding Affinity
| Target | Method | K_D_ (nM) |
| Human TNFα | Cell-free assay | 9[1][4] |
4. How should I prepare and store this compound stock solutions?
It is best practice to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to prevent solvent-induced effects on the cells.
5. How does serum in the culture medium affect this compound activity?
Serum contains various proteins that can bind to small molecules like this compound. This binding can reduce the effective concentration of the compound that is available to interact with the target cells. If you observe a significant rightward shift in the dose-response curve in the presence of serum compared to serum-free conditions, this may indicate protein binding. It may be necessary to perform experiments in reduced-serum or serum-free media, though this can impact cell health and should be carefully controlled.
Experimental Protocols
TNF-α Dependent Cytotoxicity Assay Using L929 Cells
This assay measures the ability of this compound to inhibit TNF-α-induced cell death in the murine fibrosarcoma cell line L929.
Materials:
-
L929 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed L929 cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Add a fixed, sub-lethal concentration of TNF-α (e.g., 10 ng/mL) and a sensitizing agent like Actinomycin D (e.g., 1 µg/mL) to the wells.[3]
-
Include appropriate controls: cells only, cells with TNF-α/Actinomycin D (positive control), and cells with vehicle (DMSO) and TNF-α/Actinomycin D.
-
Incubate the plate for 18-24 hours at 37°C.[3]
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α-induced cytotoxicity and determine the IC50 value.
NF-κB Reporter Gene Assay in HEK-293 Cells
This assay quantifies the inhibition of TNF-α-induced NF-κB activation by this compound in a cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase).
Materials:
-
HEK-293 cells stably expressing an NF-κB reporter construct
-
Culture medium
-
Recombinant human TNF-α
-
This compound
-
Reporter gene assay lysis buffer and substrate (e.g., for luciferase)
-
96-well plates
Procedure:
-
Seed the HEK-293 NF-κB reporter cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Stimulate the cells with an optimal concentration of TNF-α (e.g., 1 ng/mL).
-
Include appropriate controls: unstimulated cells, cells stimulated with TNF-α (positive control), and cells treated with vehicle (DMSO) and stimulated with TNF-α.
-
Incubate the plate for 6-8 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.
Visualizations
Caption: this compound binds to the TNF trimer, inducing a distorted conformation that prevents full receptor engagement and blocks downstream signaling.
Caption: A logical workflow to troubleshoot experiments where this compound shows low or no inhibitory effect.
References
Troubleshooting inconsistent UCB-5307 experimental results
Technical Support Center: UCB-5307
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of experimental results obtained with the TNF signaling inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1][2] Unlike traditional biologics that block the interaction of TNF with its receptors, this compound functions by binding to a central pocket within the TNF trimer. This binding stabilizes a distorted, asymmetric conformation of the TNF trimer.[3][4] This distortion prevents the binding of the third TNF receptor 1 (TNFR1), effectively reducing the stoichiometry of receptor binding from three to two per TNF trimer.[3][5] This altered signaling complex is incompetent and fails to initiate the downstream inflammatory signaling cascade.[6]
Q2: I am observing high variability in my cell-based assay results when using this compound. What are the potential causes?
Inconsistent results in cell-based assays can stem from several factors, often related to the cellular environment and experimental setup.[7][8] Key areas to investigate include:
-
Cell Health and Passage Number: Ensure that cells are healthy, viable, and within a consistent and low passage number. High passage numbers can lead to altered cellular responses.[9]
-
Cell Line Variability: Different cell lines can exhibit varying levels of TNFR1 expression and downstream signaling components, impacting their sensitivity to this compound.[10]
-
Inconsistent Seeding Density: Uneven cell plating can lead to variability in cell growth and access to the compound.[11]
-
Serum and Media Components: Components in the cell culture media, particularly serum, can interact with the compound and affect its activity. It is crucial to maintain consistent media formulations.[12]
-
Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all experimental conditions.[13]
Q3: My in vitro binding assay (e.g., SPR) shows inconsistent binding kinetics for this compound. What should I check?
This compound exhibits slow association and dissociation rates.[4] Inconsistencies in kinetic data can be due to:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in the assay buffer. Precipitation can lead to inaccurate concentration measurements.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.[2][13]
-
Protein Quality: The purity and proper folding of the recombinant TNF protein are critical for accurate binding studies.
-
Immobilization of Ligand: Inconsistent immobilization of TNF on the sensor chip can lead to variable results.
-
Assay Conditions: Variations in buffer composition, pH, and temperature can all influence binding kinetics.
Q4: I am not observing the expected inhibition of TNF signaling in my experiments. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect:
-
Incorrect Compound Concentration: Verify the concentration of your this compound working solution. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.[13]
-
Compound Degradation: Ensure the compound has been stored correctly and has not degraded.[2] Prepare fresh working solutions for each experiment.[13]
-
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect. Optimize assay conditions such as incubation times and substrate concentrations.
-
Cellular ATP Levels: For cell-based assays, high intracellular ATP concentrations can sometimes compete with ATP-competitive inhibitors. While this compound is not an ATP-competitive kinase inhibitor, understanding the downstream signaling components is important.[14]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Action |
| Cellular Health and Viability | Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase. |
| Cell Passage Number | Maintain a consistent and low passage number for all experiments.[9] |
| Seeding Density | Optimize and standardize cell seeding density to ensure a uniform monolayer.[11] |
| Compound Solubility | Visually inspect for any precipitation in the media. Consider using a different solvent or formulation if solubility is an issue.[2] |
| Incubation Time | Optimize the incubation time with this compound. Shorter or longer times may be required depending on the cell type and assay. |
| Assay Readout | Ensure the chosen readout (e.g., luminescence, fluorescence) is not subject to interference from the compound or media components.[15] |
Guide 2: Poor Reproducibility in In Vitro Kinase Assays Downstream of TNFR1
While this compound is not a direct kinase inhibitor, its effect is measured through downstream kinase activity (e.g., NF-κB pathway).
| Potential Cause | Recommended Action |
| Enzyme Concentration | Use an optimized concentration of the kinase to ensure the reaction is in the linear range. |
| Substrate Concentration | Ensure the substrate concentration is appropriate for the assay. |
| ATP Concentration | The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. Maintain a consistent ATP concentration.[10] |
| Buffer Conditions | Optimize and standardize buffer components, pH, and ionic strength. |
| Plate Type | Use low-binding plates to prevent protein adsorption.[15] |
Experimental Protocols
Protocol 1: Cell-Based NF-κB Reporter Gene Assay
This protocol outlines a general procedure to measure the inhibition of TNF-induced NF-κB activation by this compound.
-
Cell Seeding: Seed HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase) in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.[13]
-
Pre-incubation: Remove the old medium and pre-incubate the cells with the this compound working solutions for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human TNF-α (e.g., 10 pM) for 6 hours.
-
Lysis and Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) Assay
This protocol describes a general method for analyzing the binding of this compound to TNF.
-
Chip Preparation: Immobilize recombinant human TNF-α on a sensor chip (e.g., CM5) via amine coupling.
-
Compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-P with 1% DMSO).[3]
-
Binding Analysis: Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Data Collection: Monitor the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Quantitative Data Summary
| Parameter | Value | Molecule | Assay | Reference |
| KD | 9 nM | Human TNFα | - | [1][2] |
| KD | 6 nM | Human TNF | - | [16] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. benchchem.com [benchchem.com]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound | TNF inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Assessing Off-Target Effects of UCB-5307 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of UCB-5307, a novel inhibitor of Tumor Necrosis Factor (TNF). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate a deeper understanding of experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets TNFα. Unlike traditional inhibitors that block the receptor binding site, this compound functions by binding to a pocket within the core of the TNFα trimer.[1][2] This binding stabilizes a distorted, asymmetrical conformation of the trimer.[2][3] As a result, the altered TNFα trimer is only capable of binding to two of the three receptor binding sites on the TNF receptor 1 (TNFR1), which is insufficient to initiate a downstream signal.[2]
Q2: What are off-target effects and why is it crucial to assess them for a compound like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its designated target.[4] For this compound, the intended target is TNFα. Any interaction with other proteins that leads to a biological response would be considered an off-target effect. Assessing these effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing an observed phenotype to the on-target activity when it may be caused by an unintended interaction.
-
Toxicity and Safety: Off-target interactions are a common cause of cellular toxicity and can lead to adverse effects in preclinical and clinical studies.[5]
-
Mechanism of Action: A comprehensive understanding of a compound's interactions is necessary to fully elucidate its mechanism of action.
Q3: How can I begin to investigate potential off-target effects of this compound in my cell line experiments?
A3: A multi-pronged approach is recommended. Start with general cytotoxicity assays to determine if the compound exhibits toxicity at concentrations effective for TNFα inhibition. Subsequently, employ more specific methods to identify potential off-target proteins. Key methodologies include:
-
Phenotypic Screening: Compare the cellular phenotype observed with this compound treatment to the known consequences of TNFα signaling inhibition. Discrepancies may suggest off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This method can detect direct binding of this compound to proteins within the cell.
-
Proteomics Approaches: Techniques like mass spectrometry can identify changes in protein expression or post-translational modifications that are inconsistent with on-target TNFα inhibition.
On-Target Signaling Pathway of this compound
Caption: this compound stabilizes a distorted TNFα trimer, preventing effective TNFR1 signaling.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Toxicity | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) and compare the IC50 for cytotoxicity with the IC50 for TNFα inhibition. 2. Use a different cytotoxicity assay with an alternative readout to rule out assay interference. | A significant separation between the cytotoxic and efficacious concentrations suggests a therapeutic window. Similar IC50 values point to off-target toxicity. |
| Compound Solubility Issues | 1. Visually inspect the culture medium for compound precipitation under a microscope. 2. Prepare fresh serial dilutions from a new stock solution. | Absence of precipitates and consistent results with fresh compound dilutions. |
| Cell Line Sensitivity | Test this compound in a different cell line known to be less sensitive to general cytotoxic agents but responsive to TNFα. | If cytotoxicity is cell-line specific, it may be due to the genetic background of that particular cell line. |
Issue 2: Inconsistent Inhibition of TNFα-mediated Responses
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | 1. Prepare fresh solutions of this compound for each experiment. 2. Check the stability of the compound in your specific cell culture medium over the time course of the experiment. | Consistent results with freshly prepared compound. |
| Experimental Variability | 1. Ensure consistent cell seeding density and passage number. 2. Standardize the pre-incubation time of this compound with cells before TNFα stimulation. | Reduced variability between experimental replicates. |
| Activation of Compensatory Pathways | Use western blotting to probe for the activation of signaling pathways that may compensate for TNFα inhibition. | A clearer understanding of the cellular response to this compound. |
Experimental Workflow for Off-Target Assessment
Caption: A systematic workflow to investigate and validate potential off-target effects.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with this compound or a vehicle control and incubate at room temperature.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of specific proteins of interest in the soluble fraction at each temperature using Western blotting or a broad proteomic analysis using mass spectrometry.
-
Data Analysis: Generate a "melting curve" for each protein, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Troubleshooting Decision Tree
Caption: A decision tree to guide the investigation of anomalous experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Half-Life of TNF Inhibitors
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to improve the in vivo half-life of therapeutic agents targeting Tumor Necrosis Factor (TNF).
Frequently Asked Questions (FAQs)
Q1: What is UCB-5307, and is it a biologic?
A1: this compound is a potent, small molecule inhibitor of TNF signaling.[1][2][3] It is not a biologic (e.g., a protein or antibody). This compound has a molecular weight of 343.42 g/mol .[1] Small molecules are chemically synthesized compounds with low molecular weight, whereas biologics are large, complex molecules produced by living systems.[4]
Q2: Can protein half-life extension strategies like PEGylation or Fc fusion be applied to this compound?
A2: No, strategies such as PEGylation, Fc fusion, and albumin fusion are designed to extend the half-life of proteins and peptides.[5][6][7] These methods work by increasing the hydrodynamic size of the molecule to reduce renal clearance or by engaging recycling pathways like the neonatal Fc receptor (FcRn) system.[8][9] As this compound is a small molecule, these approaches are not applicable. Half-life extension for small molecules typically involves medicinal chemistry approaches to modify the molecule's structure to alter its absorption, distribution, metabolism, and excretion (ADME) properties.
Q3: What are the key differences in pharmacokinetics between small molecule and biologic TNF inhibitors?
A3: Small molecule TNF inhibitors, being smaller and often orally available, can typically permeate cell membranes and may be cleared by metabolism in the liver.[4] Biologic TNF inhibitors, such as monoclonal antibodies or receptor fusion proteins, are large molecules that are administered via injection, have limited membrane permeability, and are not cleared by hepatic metabolism or renal filtration.[4] Consequently, biologics generally have a much longer in vivo half-life, often measured in days or weeks, compared to small molecules, whose half-lives are typically in the range of hours.[4]
Q4: What are the primary strategies for extending the in vivo half-life of a protein-based TNF inhibitor?
A4: The most common and effective strategies for extending the half-life of therapeutic proteins include:
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the protein.[10] This increases the molecule's size, which reduces its clearance by the kidneys.[11]
-
Fc Fusion: Genetically fusing the therapeutic protein to the Fc (fragment crystallizable) region of an immunoglobulin G (IgG).[9][12] The Fc region binds to the neonatal Fc receptor (FcRn), which rescues the fusion protein from degradation and recycles it back into circulation.[9][13]
-
Albumin Fusion or Binding: Fusing the therapeutic protein to human serum albumin (HSA) or to an albumin-binding domain (ABD).[14][15] Albumin has a long half-life of about three weeks in humans due to its own FcRn-mediated recycling.[16]
Troubleshooting Guide: Sub-optimal In Vivo Half-Life of a Protein-Based TNF Inhibitor
| Problem | Potential Cause | Suggested Action |
| Rapid clearance of a newly developed therapeutic protein. | The molecular weight of the protein is below the renal clearance threshold (approximately 70 kDa).[17] | Increase the hydrodynamic radius of the protein using strategies like PEGylation, Fc fusion, or albumin fusion. |
| Fc-fusion protein shows a shorter half-life than expected. | The Fc region may be improperly folded, aggregated, or contains mutations that impair its binding to the FcRn receptor. | Ensure correct protein folding through optimized expression and purification protocols. Sequence verify the Fc region to rule out detrimental mutations. Consider engineering the Fc region with mutations known to enhance FcRn binding.[13] |
| PEGylated protein has low biological activity. | PEGylation may have occurred at or near the active site of the protein, causing steric hindrance and preventing its interaction with TNF. | Utilize site-specific PEGylation methods to attach PEG chains at locations distant from the active site. Perform in vitro activity assays to confirm that the PEGylated protein retains its TNF-inhibiting function. |
| Albumin-fusion protein is rapidly cleared. | The albumin fusion partner may not be binding effectively to the FcRn receptor, or the linker between the therapeutic protein and albumin could be susceptible to cleavage. | If using a species-specific model (e.g., mouse), ensure the albumin variant used binds to the murine FcRn.[18] Design a more stable linker between the therapeutic protein and albumin. |
Experimental Protocols
Protocol 1: Half-Life Extension via PEGylation
This protocol outlines a general workflow for the random PEGylation of a therapeutic protein via primary amines (e.g., lysine (B10760008) residues).
Workflow for PEGylation of a Therapeutic Protein
References
- 1. This compound | TNF inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. google.com [google.com]
- 5. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. benthamscience.com [benthamscience.com]
- 8. scispace.com [scispace.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Extending the Half-Life of Therapeutic Proteins: The Promise of Fc-Fusion Proteins - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 13. Fc-Fusion Protein Development Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 14. Albumin-Binding Domain based Half-Life Extension Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 15. Half-life extension through albumin fusion technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extended plasma half-life of albumin-binding domain fused human IgA upon pH-dependent albumin engagement of human FcRn in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Mitigating UCB-5307 cytotoxicity in primary cell cultures
Welcome to the technical support center for UCB-5307. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, with a focus on identifying and mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It functions by binding to and stabilizing a distorted, asymmetric form of the soluble TNF-α trimer. This altered conformation compromises its ability to effectively signal through TNF receptor 1 (TNFR1), reducing the number of receptors that can bind to a single TNF-α trimer from three to two. This ultimately dampens the downstream inflammatory signaling cascades.
Q2: Is this compound known to be cytotoxic to primary cells?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on various primary cell cultures. As with many small molecule inhibitors, the potential for cytotoxicity can be cell-type dependent and influenced by experimental conditions. Therefore, it is crucial to perform initial dose-response experiments to determine the optimal non-toxic concentration for your specific primary cell model.
Q3: What are the potential mechanisms of this compound induced cytotoxicity?
A3: While specific cytotoxic mechanisms for this compound have not been fully elucidated, any potential cytotoxicity could be linked to on-target effects on the TNF signaling pathway or off-target effects. TNF-α signaling is complex and can lead to either cell survival or programmed cell death (apoptosis or necroptosis), depending on the cellular context and the presence of other signals. It is possible that in certain primary cell types, the modulation of TNF-α signaling by this compound could shift the balance towards a pro-death response.
Q4: How can I determine if the observed cell death in my culture is due to this compound?
A4: To ascertain if this compound is the cause of cytotoxicity, it is essential to include proper controls in your experimental design. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for the drug treatment is critical. If you observe significantly more cell death in the this compound treated group compared to the vehicle control, it is likely that the compound is contributing to the cytotoxicity. Performing a dose-response experiment will also help establish a correlation between the concentration of this compound and the extent of cell death.
Q5: What general precautions can I take to minimize the risk of cytotoxicity when working with primary cells and this compound?
A5: Primary cells are often more sensitive than immortalized cell lines. To maintain their health and minimize stress, it is important to:
-
Use healthy, low-passage primary cells: Cells that have been in culture for extended periods may become more susceptible to stress.
-
Optimize cell seeding density: Both sparse and overly confluent cultures can be more sensitive to cytotoxic insults.
-
Ensure high-quality culture medium and supplements: Use reagents that are specifically recommended for your primary cell type.
-
Handle cells gently during routine maintenance: Avoid harsh pipetting or centrifugation.
Troubleshooting Guide
Issue: Significant cell death observed in primary cell cultures treated with this compound.
| Potential Cause | Suggested Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the desired biological effect and the CC50 (half-maximal cytotoxic concentration). Aim to use the lowest effective concentration that elicits the desired biological response with minimal cytotoxicity. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle-only control group in your experiments. |
| Off-Target Effects | If cytotoxicity persists even at low, on-target concentrations, consider the possibility of off-target effects. While challenging to address without further investigation, using a structurally different TNF-α inhibitor (if available) could help determine if the cytotoxicity is specific to the chemical scaffold of this compound. |
| On-Target Cytotoxicity in a Sensitive Cell Type | Some primary cell types may be inherently sensitive to the modulation of TNF-α signaling. Consider reducing the treatment duration or exploring the use of cytoprotective agents that do not interfere with the intended biological investigation. |
| Poor Primary Cell Health | Ensure your primary cells are healthy and proliferating as expected before initiating treatment with this compound. Refer to best practices for primary cell culture. |
Quantitative Data Summary
As specific cytotoxicity data for this compound is not widely available, the following table is provided as a template for researchers to summarize their own experimental findings when assessing the cytotoxic potential of this compound in their primary cell cultures.
| Cell Type | Assay | Treatment Duration (hours) | This compound CC50 (µM) | Vehicle Control Viability (%) |
| e.g., Human Primary Synoviocytes | MTT | 48 | [Your Data] | [Your Data] |
| e.g., Mouse Primary Macrophages | LDH Release | 24 | [Your Data] | [Your Data] |
| [Your Cell Type] | [Your Assay] | [Your Duration] | [Your Data] | [Your Data] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and viability of primary cells.
Methodology:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Carefully remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Include a "cells only" (untreated) control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Protocol 2: Investigating Apoptosis Induction by this compound using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in primary cells.
Methodology:
-
Cell Treatment: Culture your primary cells in appropriate culture vessels and treat them with this compound at various concentrations, including a vehicle control, for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, as apoptotic cells may detach.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Caption: this compound action on the TNF-α signaling pathway.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
Interpreting complex dose-response curves of UCB-5307
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with UCB-5307. The information provided is intended to assist with the interpretation of experimental data, particularly complex dose-response curves that may be observed due to the unique mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a non-standard, possibly biphasic or shallow, dose-response curve with this compound in our cellular assays. Is this expected?
A1: Yes, a complex dose-response curve with this compound is plausible and can be attributed to its unique mechanism of action. This compound is not a simple competitive antagonist. Instead, it binds to the core of the TNFα trimer, stabilizing a distorted, asymmetrical conformation.[1][2][3] This altered TNFα trimer can only bind to two TNFR1 receptors, whereas the native trimer binds to three.[1][4] This incomplete receptor engagement leads to a reduction, but not always a complete blockade, of downstream signaling.
This mechanism can result in a dose-response curve that does not follow a classic sigmoidal shape. The complexity may arise from factors such as:
-
Incomplete Signal Inhibition: Since two of the three receptor binding sites on the TNFα trimer can still be occupied, a basal level of signaling may persist even at high concentrations of this compound.
-
Cellular Context: The specific cell type, receptor density, and downstream signaling pathway components can all influence the shape of the dose-response curve.
-
Assay-Dependent Effects: The nature of the readout in your assay (e.g., NF-κB activation, cytokine production, apoptosis) will impact the observed dose-response relationship.
Q2: At high concentrations of this compound, we are not seeing a complete inhibition of TNFα activity. Why might this be the case?
A2: This is a key feature of this compound's mechanism. The compound stabilizes an asymmetric form of the TNFα trimer that is still capable of binding to two TNFR1 receptors.[1][4] This 2:1 complex of this compound-TNFα:TNFR1 may still be capable of initiating a partial downstream signal. Therefore, a complete inhibition of TNFα activity may not be achievable with this compound alone. The level of residual activity will likely depend on the specific cellular context and the signaling pathway being investigated.
Q3: How does the binding kinetics of this compound contribute to its dose-response characteristics?
A3: Related compounds in the same class as this compound have been shown to exhibit slow association and dissociation rates with the TNFα trimer.[3] This "slow-binding" kinetic profile means that the inhibitory effect of this compound may be time-dependent. In your experiments, the pre-incubation time of this compound with TNFα before addition to cells can significantly impact the observed potency and the shape of the dose-response curve. It is crucial to ensure that the binding has reached equilibrium to obtain reproducible results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate dose-response experiments. | Insufficient pre-incubation time of this compound with TNFα. | Increase the pre-incubation time to allow for the slow binding kinetics to reach equilibrium. We recommend a minimum of 1 hour. |
| Steeper or shallower dose-response curve than expected. | The chosen assay endpoint may be more or less sensitive to the partial inhibition of the TNFα signaling pathway. | Consider using multiple assay readouts that measure different points in the signaling cascade (e.g., NF-κB nuclear translocation, gene expression of downstream targets, and cytokine secretion). |
| Inconsistent results across different cell lines. | Cell lines may have varying expression levels of TNFR1 and downstream signaling components. | Characterize the expression levels of key proteins in the TNFα signaling pathway in your cell lines. This will aid in the interpretation of cell line-specific differences in the dose-response to this compound. |
| Unexpected agonist-like effects at certain concentrations. | This is less likely based on the known mechanism, but complex biological systems can yield surprising results. This could be due to off-target effects or interactions with other signaling pathways. | Perform control experiments with a structurally related but inactive compound. Also, consider using a well-characterized competitive TNFα antagonist as a comparator. |
Experimental Protocols
In Vitro Network Assembly Assay
This assay can be used to assess the ability of this compound to disrupt the formation of the TNFα-TNFR1 signaling complex.
-
Reagents: Recombinant human TNFα, recombinant human TNFR1, this compound.
-
Procedure:
-
Pre-incubate a fixed concentration of hTNFα with a serial dilution of this compound for 1 hour at 37°C in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Add hTNFR1 to the pre-incubated mixture.
-
Incubate for an additional period (e.g., 30 minutes) at 37°C.
-
The degree of aggregation, which is indicative of network formation, can be quantified by measuring the absorbance at 600 nm using a plate reader.[1]
-
-
Expected Outcome: this compound is expected to reduce the aggregation in a dose-dependent manner, reflecting its ability to prevent the formation of a fully competent signaling complex.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be utilized to determine the binding affinity and kinetics of this compound to TNFα.
-
Instrument: A suitable SPR instrument (e.g., Biacore).
-
Procedure:
-
Immobilize recombinant human TNFα on a sensor chip.
-
Prepare a serial dilution of this compound in a running buffer (e.g., HBS-P buffer with 5% DMSO).
-
Flow the different concentrations of this compound over the sensor chip surface.
-
Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD).[4]
-
-
Expected Outcome: This will provide quantitative data on the binding affinity of this compound for TNFα. Related compounds have shown a KD in the nanomolar range.[5]
Visualizations
Signaling Pathway of TNFα and the Effect of this compound
Caption: TNFα signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A generalized experimental workflow for characterizing this compound.
Logical Relationship of this compound Mechanism
Caption: The logical progression of this compound's mechanism of action.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Addressing UCB-5307 instability in long-term storage
Technical Support Center: UCB-5307
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with the TNF signaling inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1] It functions by binding directly to a pocket in the center of the TNF trimer, which stabilizes a distorted, asymmetrical form of the protein.[1][2][3] This altered conformation reduces the affinity for its receptor, TNFR1, at one of the three potential binding sites, thereby inhibiting downstream signaling.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.[4][5] For optimal long-term stability, the solid powder form should be stored at -20°C for up to 3 years.[5][6] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Always protect both solid and solution forms from moisture and light.[1][4]
Q3: My this compound stock solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations.[5] Do not use a solution that has visible precipitate.[5] First, warm the solution gently (e.g., to 37°C) and vortex or sonicate to see if the compound redissolves.[1][6] If precipitation persists, it is best to prepare a fresh stock solution, ensuring the solid compound is fully dissolved before storage.[4][5]
Q4: We are observing inconsistent results in our cell-based assays between different experiments. Could this compound instability be the cause?
A4: Inconsistent results are often linked to compound stability.[7] Several factors could be at play:
-
Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage can lead to degradation.[7] Always use freshly thawed aliquots for each experiment.
-
Instability in Assay Medium: The compound may be unstable in your specific cell culture medium, especially over long incubation periods.[5]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below the cytotoxic threshold for your cell line (typically <0.5%).[5][7]
To confirm if compound instability is the issue, you can perform a purity analysis of your stock solution using HPLC.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of Inhibitory Activity
Question: We've noticed a significant decrease in the potency (higher IC50) of this compound in our TNF signaling assay compared to initial experiments. What could be the cause?
Answer: A loss of potency is a primary indicator of compound degradation.[4] Follow this troubleshooting workflow to identify the source of the problem.
Caption: Troubleshooting workflow for decreased this compound activity.
Issue 2: Solubility Problems in Aqueous Buffers
Question: this compound, diluted from a DMSO stock, is precipitating when added to our aqueous assay buffer. How can we solve this?
Answer: This is a common issue for hydrophobic compounds.[5] The key is to maintain the compound below its aqueous solubility limit.
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.[5]
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, a slightly higher concentration (e.g., 0.25% vs 0.1%) might be necessary to maintain solubility. Always run a vehicle control to confirm the solvent concentration is not causing artifacts.[5]
-
Use a Co-solvent: Consider using a co-solvent system if your assay permits. Protocols using PEG300, Tween-80, or SBE-β-CD have been described for in vivo studies and may be adapted for in vitro use.[1]
-
Adjust Buffer pH: The solubility of compounds can be pH-dependent.[5] Test the solubility of this compound in buffers with slightly different pH values to find an optimal range.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Store away from moisture and light.[1][6] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Preferred for longer-term solution storage.[1] |
Table 2: Solubility of this compound
| Solvent System | Solubility | Appearance |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.28 mM) | Clear Solution[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.28 mM) | Clear Solution[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.28 mM) | Clear Solution[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[4]
-
Weigh: Accurately weigh the desired amount of this compound powder (Molecular Weight: 343.42 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Mix: Vortex the solution thoroughly until all solid is completely dissolved. Gentle sonication can be used to aid dissolution if needed.[1][6]
-
Aliquot: Dispense the stock solution into smaller, single-use volumes in light-protecting (amber) vials.[4]
-
Store: Store the aliquots at -80°C for long-term use.[1]
Protocol 2: Purity and Stability Assessment by HPLC
This protocol provides a general method for assessing the purity of a this compound stock solution.[8]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for this compound.
-
-
Sample Preparation:
-
Thaw an aliquot of your this compound stock solution.
-
Dilute the stock solution to a final concentration of ~10-20 µg/mL using the mobile phase (e.g., 50:50 A:B mixture).
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Analysis:
-
Integrate the peak area of this compound and any degradation peaks.
-
Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
A significant decrease in purity (<95%) or the appearance of new peaks compared to a reference standard indicates degradation.[4]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in the TNF signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: UCB-5307 Resistance in Cell Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the TNFα inhibitor UCB-5307 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor alpha (TNFα) signaling. It functions by binding to a central pocket within the TNFα trimer, stabilizing it in a distorted, asymmetrical conformation.[1][2][3] This altered conformation prevents the binding of the third TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling cascades, such as the NF-κB pathway.[2]
Q2: In which cell models has this compound been shown to be effective?
A2: The efficacy of this compound and similar compounds has been demonstrated in various in vitro models, including HEK-Blue™ NF-κB reporter cells and mouse L929 fibrosarcoma cells, which are sensitive to TNFα-induced cytotoxicity.
Q3: What is the most direct known mechanism of resistance to this compound?
A3: A known mechanism of resistance is a mutation in the target protein, TNFα. Specifically, the L57F mutation in TNFα has been shown to prevent the inhibitory activity of this compound.[1] This is because this compound binds within a pocket of the TNF trimer, and mutations in this region can disrupt the binding of the compound.
Troubleshooting Guide
Issue: My cells are showing reduced sensitivity to this compound treatment over time.
This could be due to the development of acquired resistance. Here is a stepwise guide to investigate and potentially overcome this issue.
Step 1: Confirm Loss of Sensitivity
The first step is to quantitatively confirm the shift in sensitivity.
-
Experiment: Perform a dose-response curve with this compound on your parental (sensitive) and the suspected resistant cell lines.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. A significant increase in the IC50 value for the suspected resistant line confirms the resistance phenotype.
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 10 | 1 |
| Resistant Sub-line | 500 | 50 |
Step 2: Investigate the Mechanism of Resistance
Several mechanisms could be responsible for the acquired resistance. Below are some possibilities and how to test for them.
-
On-Target Modification (Mutation in TNFα):
-
Hypothesis: The cells are producing a mutated form of TNFα that this compound can no longer bind to effectively. The L57F mutation is a known example.[1]
-
Experimental Protocol:
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize cDNA.
-
Amplify the coding sequence of TNFα using PCR.
-
Sequence the PCR product (Sanger sequencing).
-
Align the sequences from the parental and resistant cells to identify any mutations.
-
-
-
Activation of Bypass Signaling Pathways:
-
Hypothesis: The resistant cells have upregulated a parallel signaling pathway that circumvents the TNFα-TNFR1 axis to activate downstream effectors like NF-κB.
-
Experimental Protocol:
-
Treat parental and resistant cells with and without this compound.
-
Prepare whole-cell lysates.
-
Perform Western blotting to analyze the phosphorylation status of key downstream signaling proteins (e.g., p-IKK, p-IκBα, p-p65 for the NF-κB pathway).
-
If downstream signaling remains active in the resistant cells even with this compound treatment, it suggests a bypass mechanism.
-
-
-
Increased Drug Efflux:
-
Hypothesis: The resistant cells are overexpressing ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell.
-
Experimental Protocol:
-
Pre-treat the resistant cells with a known ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) for 1-2 hours.
-
Perform a this compound dose-response assay in the presence of the ABC transporter inhibitor.
-
A restored sensitivity to this compound would suggest the involvement of drug efflux pumps.
-
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise strategies to overcome the observed resistance.
-
If an on-target mutation is identified:
-
Unfortunately, if the target itself is mutated, this compound will likely remain ineffective. In a research context, this confirms the mechanism of resistance. For therapeutic development, a next-generation inhibitor that can bind to the mutated target would be required.
-
-
If a bypass pathway is activated:
-
Combination Therapy: Identify the activated bypass pathway and use a second inhibitor to block it. For example, if the PI3K/Akt pathway is constitutively active, a combination of this compound and a PI3K inhibitor could be effective.
-
Experimental Protocol (Combination Index):
-
Treat resistant cells with a matrix of concentrations of this compound and the second inhibitor.
-
Measure cell viability or the relevant downstream readout.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
-
-
-
If drug efflux is the cause:
-
As demonstrated in the investigation step, co-administration with an ABC transporter inhibitor can restore sensitivity. While clinically challenging, this is a valid strategy in a research setting to confirm the mechanism.
-
Visualizations
Caption: Mechanism of this compound action on TNFα signaling.
Caption: Troubleshooting workflow for this compound resistance.
Detailed Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Culture: Begin culturing the parental cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of the response).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to adapt and resume normal growth before the next dose escalation.
-
Selection: This process of dose escalation can take several months. A resistant population is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental line.
-
Characterization: Once a resistant line is established, characterize its level of resistance by performing a dose-response curve and calculating the new IC50.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various passages.
Caption: Workflow for generating a resistant cell line.
References
Technical Support Center: Optimizing UCB-5307 Delivery for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues when working with the TNF signaling inhibitor, UCB-5307, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. It functions by binding to a pocket within the core of the TNF trimer, which stabilizes a distorted, asymmetrical conformation of the protein.[1] In its normal state, the TNF trimer binds to three TNF receptor 1 (TNFR1) molecules to initiate downstream signaling. The asymmetrical conformation stabilized by this compound can only bind to two TNFR1 molecules.[1] This incomplete receptor engagement prevents the full activation of the signaling cascade, thereby inhibiting the biological activity of TNF.[2]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: The choice of vehicle for this compound will depend on the intended route of administration. For oral and intravenous routes, specific formulations have been developed to achieve a clear solution with a suitable concentration for dosing.[3] It is crucial to select the appropriate vehicle based on your experimental design and animal model.
Q3: Can this compound be administered orally?
A3: Yes, this compound and similar small molecule TNF inhibitors have been designed for oral bioavailability.[4][5] Specific formulations using common excipients can be prepared for oral gavage in animal models.
Q4: What is the binding affinity of this compound for human TNFα?
A4: this compound is a potent inhibitor of TNF signaling with a reported dissociation constant (KD) of 9 nM for human TNFα.[3]
Q5: What is the in vivo half-life of this compound?
A5: The reported half-life (T1/2) of this compound is 3.3 hours.[3]
Troubleshooting Guides
Formulation and Solubility Issues
Q: My this compound formulation appears cloudy or has precipitated. What can I do?
A: Cloudiness or precipitation indicates that this compound is not fully dissolved or has fallen out of solution. This can lead to inaccurate dosing and poor bioavailability. Here are some troubleshooting steps:
-
Review Formulation Protocol: Double-check the formulation protocol to ensure the correct order of solvent addition and the use of appropriate volumes. For formulations containing co-solvents like PEG300 and Tween-80, it is often recommended to dissolve the compound in a small amount of DMSO first, followed by the addition of other excipients.[6]
-
Sonication and Gentle Warming: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can help to dissolve the compound.[7] However, be cautious to avoid degradation of this compound.
-
Fresh Solvents: Ensure that all solvents and excipients are of high quality and have been stored correctly. For instance, DMSO is hygroscopic and absorbing water from the atmosphere can affect its solubilizing capacity.[7]
-
pH Adjustment: The solubility of some compounds can be pH-dependent. While specific data for this compound is not available, you could consider measuring and adjusting the pH of your formulation to a physiologically compatible range if you suspect this to be an issue.
-
Prepare Fresh: It is best practice to prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.[6]
In Vivo Administration Issues
Q: I am observing high variability in my in vivo results after oral administration of this compound. What could be the cause?
A: High variability in in vivo studies can arise from several factors related to the administration procedure:
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to inaccurate dosing or aspiration, causing distress to the animal and affecting the experimental outcome. Ensure that personnel are properly trained in this procedure.
-
Fasting Status: The presence of food in the stomach can affect the absorption of orally administered compounds. Standardizing the fasting period for all animals before dosing can help to reduce variability.
-
Formulation Stability: If the formulation is not stable and the compound precipitates, the actual dose administered to each animal may vary. Always visually inspect the formulation for any signs of precipitation before and during the administration process.
Q: My animals are showing signs of distress after intravenous injection of the this compound formulation. What should I do?
A: Animal distress following intravenous injection can be a sign of an issue with the formulation or the injection procedure:
-
Injection Rate: Injecting the solution too rapidly can cause adverse reactions. A slow and steady injection rate is recommended.
-
Formulation Irritation: The excipients in the formulation, such as DMSO, can cause irritation at higher concentrations. If you suspect the formulation is causing irritation, you may need to consider alternative vehicles or reduce the concentration of potentially irritating components.
-
Particulate Matter: Ensure your formulation is a clear solution and free of any particulate matter before injection, as this can cause embolism.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and the closely related compound UCB-9260.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Parameter | Compound | Species | Value | Assay | Reference(s) |
| Binding Affinity (KD) | This compound | Human TNFα | 9 nM | Not Specified | [3] |
| Binding Affinity (Kd) | UCB-9260 | Human TNF | 13 nM | Surface Plasmon Resonance (SPR) | [2] |
| NF-κB Inhibition (IC50) | UCB-9260 | Human TNF (10 pM) | 202 nM | HEK-293 NF-κB Reporter Gene Assay | [8] |
| Cytotoxicity Inhibition (IC50) | UCB-9260 | Human TNF | 116 nM | L929 Cell Cytotoxicity Assay | [8] |
| Cytotoxicity Inhibition (IC50) | UCB-9260 | Mouse TNF | 120 nM | L929 Cell Cytotoxicity Assay | [8] |
Table 2: In Vivo Data
| Parameter | Compound | Species | Value | Route of Administration | Reference(s) |
| Half-life (T1/2) | This compound | Not Specified | 3.3 h | Not Specified | [3] |
| Efficacy | UCB-9260 | Mouse | Dose-dependent inhibition of TNF-induced neutrophil recruitment | Oral | [9] |
Experimental Protocols
Formulation Protocols for this compound
Protocol 1: Formulation for Oral or Intravenous Administration (with PEG300 and Tween-80) [3]
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the following components in order, mixing thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline.
-
If any precipitation is observed, use gentle warming and/or sonication to achieve a clear solution.
-
Prepare the formulation fresh before each use.
Protocol 2: Formulation for Oral or Intravenous Administration (with SBE-β-CD) [3]
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL. Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the stability and solubility of poorly soluble compounds.[10][11]
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
-
Sterile vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile vial, add the following components in order, mixing thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Ensure the final solution is clear before administration.
In Vivo Efficacy Assay: TNF-Induced Neutrophil Recruitment Model (Example with UCB-9260)[9]
This protocol assesses the ability of a TNF inhibitor to block TNF-induced inflammation in vivo.
Animal Model:
-
Male BALB/c mice
Materials:
-
UCB-9260 formulated for oral administration
-
Recombinant human or mouse TNF
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD45, anti-Gr-1)
Procedure:
-
Administer UCB-9260 or a vehicle control orally to the mice at the desired doses.
-
After a specified pre-treatment time (e.g., 1 hour), inject TNF intraperitoneally to induce an inflammatory response.
-
At a predetermined time point after the TNF challenge, euthanize the mice and perform a peritoneal lavage with PBS to collect infiltrating cells.
-
Stain the collected cells with fluorescently labeled antibodies against markers for neutrophils (e.g., CD45 and Gr-1).
-
Quantify the number of neutrophils in the peritoneal lavage fluid using flow cytometry.
-
Determine the dose-dependent inhibition of neutrophil recruitment by UCB-9260 compared to the vehicle control group.
Visualizations
Caption: this compound inhibits TNF signaling by distorting the TNF trimer.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
Dealing with lot-to-lot variability of UCB-5307
Welcome to the technical support center for UCB-5307. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small-molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1] It functions by binding to a pocket within the core of the TNF trimer, stabilizing a distorted and asymmetric conformation of the trimer.[1][2] This altered conformation disrupts one of the three receptor-binding sites, reducing the stoichiometry of TNF receptor 1 (TNFR1) binding from three to two receptors per TNF trimer.[2] This ultimately leads to reduced downstream signaling through TNFR1.[1]
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage of this compound is critical to maintain its activity and prevent degradation. For long-term storage, the lyophilized powder should be kept at -20°C for up to one month or -80°C for up to six months, sealed from moisture and light.[1] Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]
Q3: What are the recommended solvents for reconstituting this compound?
A3: this compound is soluble in DMSO.[3] For cell-based assays, it is crucial to determine the optimal DMSO concentration that is non-toxic to the specific cell line being used.
Troubleshooting Guide: Dealing with Lot-to-Lot Variability
Lot-to-lot variability of small molecules can arise from differences in purity, impurity profiles, or the presence of different polymorphs, all of which can impact experimental outcomes. While specific lot-to-lot variability data for this compound is not publicly available, the following guide provides a framework for identifying and mitigating potential issues based on general principles of small molecule handling and TNF biology.
Issue 1: Inconsistent IC50 values or reduced potency of this compound in functional assays.
| Potential Cause | Recommended Action |
| Degradation of this compound | Ensure proper storage conditions have been maintained for both the lyophilized powder and reconstituted solutions.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Consider qualifying the integrity of the compound using analytical methods such as HPLC or LC-MS. |
| Inaccurate Concentration | Verify the concentration of the stock solution. If possible, confirm the concentration using a spectrophotometer and the molar extinction coefficient, or by analytical methods like HPLC with a standard curve. |
| Lot-to-Lot Differences in Purity | Request the certificate of analysis (CoA) for each new lot to compare purity levels. Minor differences in purity can lead to significant variations in activity. Consider performing an in-house quality control check on new lots. |
| Variability in Assay Conditions | Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. Use a positive control (a known active lot of this compound or another TNF inhibitor) and a negative control (vehicle) in every experiment. |
| Cell Line Instability | Cell line characteristics can drift over time with continuous passaging. Use cells within a defined passage number range and regularly check for mycoplasma contamination. |
Issue 2: High background or non-specific effects observed in experiments.
| Potential Cause | Recommended Action |
| Insolubility of this compound | Ensure that the final concentration of this compound in the assay medium does not exceed its solubility limit. Precipitated compound can cause light scattering and other artifacts. Visually inspect solutions for any signs of precipitation. |
| Contaminants in the Compound Lot | An altered impurity profile in a new lot could lead to off-target effects. If feasible, analyze the impurity profile of different lots using LC-MS. |
| High Vehicle (DMSO) Concentration | High concentrations of DMSO can be toxic to cells and interfere with assays. Perform a vehicle toxicity control to determine the maximum tolerable DMSO concentration for your specific cell line and assay. |
Quality Control of New this compound Lots
To proactively manage lot-to-lot variability, it is recommended to perform a qualification of each new lot of this compound before its use in critical experiments.
| Parameter | Methodology | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity should be consistent with the manufacturer's specifications and previous lots (e.g., >98%). |
| Identity | Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Nuclear Magnetic Resonance (NMR) Spectroscopy | The measured mass and/or NMR spectrum should match the expected structure of this compound. |
| Biological Activity | Functional Assay (e.g., TNF-induced cytotoxicity assay in L929 cells) | The IC50 value of the new lot should be within a predefined range (e.g., ± 2-fold) of a previously qualified reference lot. |
Experimental Protocols
Protocol 1: Analytical Size Exclusion Chromatography (AnSEC) to Assess TNF-TNFR1 Stoichiometry
This protocol is adapted from studies characterizing the effect of this compound on the TNF-TNFR1 complex.[4]
-
Protein Preparation: Prepare solutions of human TNF (hTNF) and the extracellular domain of human TNFR1 (hTNFR1) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Complex Formation:
-
To assess the effect of this compound on complex formation, pre-incubate hTNF with a molar excess of this compound (e.g., overnight at 4°C). Then, add a 3.2-fold molar excess of hTNFR1.
-
To assess the effect of this compound on a pre-formed complex, first incubate hTNF with a 3.2-fold molar excess of hTNFR1, and then add this compound.
-
-
Control Samples: Prepare control samples of hTNF alone, hTNF with this compound, and hTNF with hTNFR1 (without the compound).
-
Chromatography:
-
Equilibrate a size exclusion chromatography column (e.g., Superdex-200) with the same buffer used for protein preparation.
-
Inject the samples onto the column and monitor the elution profile at 280 nm.
-
-
Data Analysis: Compare the elution profiles of the different samples. A shift in the elution peak to a smaller elution volume indicates the formation of a larger complex. The effect of this compound on the stoichiometry can be observed by the shift in the peak corresponding to the TNF-TNFR1 complex.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is based on methods used to characterize the binding of UCB compounds to TNF.[2]
-
Chip Preparation: Immobilize human TNFR1 on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation:
-
Prepare a solution of human TNF (e.g., 20 nM) in a running buffer (e.g., HBS-P with 1% DMSO).
-
Prepare a separate solution of human TNF pre-incubated with a saturating concentration of this compound (e.g., 10 µM) for several hours.
-
-
Binding Analysis:
-
Flow the TNF solution (with or without this compound) over the immobilized TNFR1 surface.
-
Subsequently, inject a series of concentrations of soluble TNFR1 monomer to measure the association and dissociation kinetics.
-
-
Regeneration: Regenerate the sensor surface between cycles using a low pH solution (e.g., 10 mM HCl).
-
Data Analysis: Analyze the sensorgrams using appropriate software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Compare the binding kinetics of TNF to TNFR1 in the presence and absence of this compound.
Visualizations
Caption: Mechanism of action of this compound on the TNF signaling pathway.
Caption: Recommended workflow for qualifying new lots of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unravelling the potential of small molecule tumor necrosis factor-α (TNF) inhibitors: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy Showdown: UCB-5307 vs. Infliximab in TNF-α Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of tumor necrosis factor-alpha (TNF-α) is a cornerstone in the treatment of various inflammatory diseases. While monoclonal antibodies like infliximab (B1170848) have long dominated this therapeutic landscape, small molecule inhibitors such as UCB-5307 are emerging as a promising alternative. This guide provides an objective in vitro comparison of this compound and infliximab, presenting available experimental data to delineate their respective efficacy profiles.
Mechanism of Action: A Tale of Two Inhibitors
Infliximab, a chimeric monoclonal antibody, functions by directly binding to and neutralizing both soluble and transmembrane forms of TNF-α. This binding prevents TNF-α from interacting with its receptors, TNFR1 and TNFR2, thereby blocking the downstream inflammatory cascade.
In contrast, this compound is a small molecule that employs a unique allosteric inhibition mechanism. It binds to a pocket within the TNF-α trimer, stabilizing a distorted and asymmetric conformation of the protein. This altered structure reduces the affinity of TNF-α for its receptors at one of its three binding sites, thus impeding signal transduction.[1]
Quantitative Analysis of In Vitro Efficacy
Binding Affinity to Human TNF-α
The dissociation constant (K_D) is a measure of the binding affinity between an inhibitor and its target, with a lower K_D value indicating a higher affinity.
| Compound | Assay Method | Binding Target | Dissociation Constant (K_D) |
| This compound | Various | Human TNF-α | 9 nM |
| Infliximab | Surface Plasmon Resonance | Soluble Human TNF-α | 4.2 pM |
Note: The binding affinity for infliximab is significantly higher (in the picomolar range) compared to this compound (in the nanomolar range), indicating a much tighter binding to TNF-α.
TNF-α Neutralization and Signaling Inhibition (IC_50)
The half-maximal inhibitory concentration (IC_50) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
| Compound | Assay Type | Cell Line | IC_50 |
| UCB-9260 (related to this compound) | L929 Cytotoxicity Assay | L929 (murine fibrosarcoma) | 116 nM[2] |
| UCB-9260 (related to this compound) | NF-κB Reporter Assay | HEK293 | 208 nM (at 10 pM hTNF)[1] |
| Infliximab | L929 Cytotoxicity Assay | L929 (murine fibrosarcoma) | 56 ng/mL |
Note: Direct comparison of IC_50 values is challenging due to the use of different assays and, in the case of this compound, data from a closely related compound (UCB-9260) is presented.
Experimental Protocols
L929 Cell Cytotoxicity Assay for TNF-α Neutralization
This assay measures the ability of an inhibitor to protect L929 murine fibrosarcoma cells from TNF-α-induced apoptosis.
Materials:
-
L929 cells
-
Recombinant human TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (this compound or infliximab)
-
96-well microplates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed L929 cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the L929 cells with the serially diluted test compounds for 1-2 hours.
-
Add a fixed concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (to sensitize cells to TNF-α-induced apoptosis) to the wells.
-
Incubate the plate for 18-24 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell survival for each concentration of the test compound and determine the IC_50 value from the dose-response curve.
NF-κB Reporter Gene Assay for TNF-α Signaling Inhibition
This assay quantifies the inhibition of TNF-α-induced activation of the NF-κB signaling pathway using a reporter gene (e.g., luciferase).
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB reporter construct.
-
Recombinant human TNF-α.
-
Test compounds (this compound or infliximab).
-
Cell culture medium.
-
96-well microplates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-treat the cells with the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TNF-α.
-
Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC_50 value.
Summary and Conclusion
Both this compound and infliximab are potent inhibitors of TNF-α, albeit through distinct mechanisms of action. The available data suggests that infliximab exhibits a significantly higher binding affinity to TNF-α compared to this compound. However, a direct comparison of their cellular potency (IC_50) is complicated by the lack of standardized, head-to-head studies.
The choice between a small molecule inhibitor like this compound and a monoclonal antibody such as infliximab will depend on various factors, including the specific research question, desired therapeutic profile, and route of administration. This guide provides a foundational comparison based on publicly available in vitro data to aid researchers and drug developers in their evaluation of these two important classes of TNF-α inhibitors. Further direct comparative studies are warranted to provide a more definitive assessment of their relative in vitro efficacy.
References
A Head-to-Head Comparison: UCB-5307 and Adalimumab Mechanisms of Action in Targeting TNF-α
For Immediate Release
[City, State] – [Date] – In the landscape of autoimmune disease therapeutics, the inhibition of Tumor Necrosis Factor-alpha (TNF-α) remains a cornerstone of treatment. This guide provides a detailed comparison of two distinct inhibitors: UCB-5307, a novel small molecule, and adalimumab, a well-established monoclonal antibody. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Adalimumab
| Feature | This compound | Adalimumab |
| Molecule Type | Small Molecule | Human Monoclonal Antibody (IgG1) |
| Target | Soluble TNF-α trimer | Soluble and transmembrane TNF-α |
| Binding Site | Allosteric pocket within the TNF trimer core | Receptor binding sites on TNF-α |
| Mechanism | Stabilizes a distorted, asymmetric TNF trimer, preventing full receptor engagement | Blocks TNF-α interaction with TNFR1 and TNFR2, induces apoptosis of TNF-expressing cells |
| Binding Affinity (Kd) | 9 nM (for human TNF-α) | ~50 pM - 127 pM (for soluble human TNF-α) |
| Downstream Effect | Incomplete TNFR1 signaling | Inhibition of NF-κB and MAPK signaling pathways, reduction of pro-inflammatory cytokines |
Unraveling the Mechanisms of Action
Adalimumab and this compound employ fundamentally different strategies to neutralize the pro-inflammatory cytokine TNF-α.
Adalimumab: The Established Blocker
Adalimumab is a fully human monoclonal antibody that directly competes with TNF-α receptors (TNFR1 and TNFR2) for binding to TNF-α. By binding to both soluble and transmembrane forms of TNF-α, adalimumab effectively prevents the cytokine from initiating the inflammatory cascade.[1] Furthermore, adalimumab can induce apoptosis in cells that express TNF-α on their surface, providing an additional layer of anti-inflammatory activity.[2]
This compound: The Allosteric Modulator
In contrast, this compound is a small molecule that operates through a novel allosteric mechanism. It binds to a pocket within the core of the TNF-α trimer, inducing and stabilizing a distorted, asymmetric conformation.[3][4] This altered shape of the TNF-α trimer restricts its ability to bind to all three of its receptor binding sites on TNFR1. By allowing only two of the three sites to engage, this compound effectively compromises the downstream signaling necessary for a full inflammatory response.[3]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data that highlights the differences in the in vitro performance of this compound and adalimumab.
| Parameter | This compound | Adalimumab | Supporting Evidence |
| Binding Affinity to human TNF-α (Kd) | 9 nM | ~50 pM | [5],[6] |
| Inhibition of TNF-α-induced NF-κB Activation | IC50 of 202 nM for the similar compound UCB-9260 (10 pM TNF in HEK-293 cells) | Up to 80% inhibition in synovial fibroblasts | [5],[6] |
| Effect on Pro-inflammatory Cytokines | Data not available | 70% reduction in IL-6, IL-17, and GM-CSF expression in RA patients (qPCR) | [6] |
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and points of inhibition for both this compound and adalimumab.
Caption: Adalimumab directly binds to TNF-α, preventing its interaction with its receptors and subsequent inflammatory signaling.
Caption: this compound binds to the core of the TNF-α trimer, stabilizing an asymmetric form that leads to reduced signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
NF-κB Reporter Gene Assay
This assay is crucial for quantifying the inhibitory effect of compounds on TNF-α-induced NF-κB activation.
Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB activity by a test compound.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant human TNF-α.
-
Test compounds (this compound or Adalimumab).
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay medium.
-
Compound Treatment: Pre-incubate the cells with the serial dilutions of the test compounds for 1 hour.
-
TNF-α Stimulation: Add a fixed concentration of TNF-α (e.g., 10 pM) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the NF-κB Reporter Gene Assay.
Analytical Size Exclusion Chromatography (SEC)
This technique is used to assess the stoichiometry of the TNF-α and TNFR1 complex in the presence and absence of this compound.
Objective: To determine the number of TNFR1 molecules bound to a TNF-α trimer.
Materials:
-
High-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Superdex 200 Increase 10/300 GL).
-
Recombinant human TNF-α.
-
Recombinant human TNFR1 extracellular domain.
-
This compound.
-
Mobile phase buffer (e.g., 100-150 mM sodium chloride in 50 mM sodium phosphate, pH 7.0).[7]
Protocol:
-
Sample Preparation:
-
Prepare a solution of TNF-α alone.
-
Prepare a solution of TNF-α pre-incubated with an excess of this compound.
-
Prepare a mixture of TNF-α and a molar excess of TNFR1.
-
Prepare a mixture of TNF-α pre-incubated with this compound, followed by the addition of a molar excess of TNFR1.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase buffer.
-
Inject each sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Analyze the chromatograms to determine the elution volumes of the different complexes.
-
Compare the elution profile of the TNF-α/TNFR1 complex with and without this compound to assess changes in the stoichiometry of the complex.[4]
-
Caption: Workflow for Analytical Size Exclusion Chromatography.
Conclusion
This compound and adalimumab represent two distinct and effective approaches to TNF-α inhibition. Adalimumab, a monoclonal antibody, acts as a direct antagonist, physically blocking the interaction of TNF-α with its receptors. In contrast, the small molecule this compound functions as an allosteric modulator, stabilizing a signaling-impaired conformation of the TNF-α trimer. The choice between these therapeutic strategies will depend on various factors, including the specific disease indication, patient characteristics, and desired therapeutic outcomes. The detailed experimental data and protocols provided in this guide offer a valuable resource for the continued research and development of novel TNF-α inhibitors.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. sfmc.testcatalog.org [sfmc.testcatalog.org]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Head-to-head study of UCB-5307 and other small molecule TNF inhibitors
A Comparative Guide to UCB-5307 and Other Small Molecule TNF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of this compound, a novel small molecule tumor necrosis factor (TNF) inhibitor, with other notable small molecule inhibitors targeting the same pathway. The information presented herein is intended for an audience with a background in biomedical research and drug development.
Introduction to Small Molecule TNF Inhibitors
For decades, the therapeutic landscape for TNF-mediated inflammatory diseases has been dominated by biologic drugs. While effective, these large molecule therapies have limitations, including immunogenicity and the need for parenteral administration.[1] The development of orally bioavailable small molecule TNF inhibitors represents a significant advancement, offering the potential for improved patient compliance, lower production costs, and different tissue penetration profiles.[2][3] These inhibitors can be broadly categorized based on their mechanism of action: those that stabilize a non-signaling form of the TNF trimer and those that disrupt the trimer altogether.
This compound: A Trimer Stabilizer
This compound is a potent, small molecule inhibitor of TNF signaling.[4] Its mechanism of action involves binding to a pocket within the core of the TNF trimer. This binding stabilizes a distorted, asymmetrical conformation of the trimer, which is then only capable of binding to two TNF receptor 1 (TNFR1) molecules instead of the requisite three for effective downstream signaling.[4][5] This incomplete receptor engagement compromises the inflammatory signaling cascade.
Comparative Analysis of Small Molecule TNF Inhibitors
This section compares this compound with other well-characterized small molecule TNF inhibitors, including SAR441566 (balinatunfib), which shares a similar mechanism, and SPD-304, TIM1c, and benpyrine, which act through different mechanisms.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance data for this compound and its comparators.
Table 1: In Vitro Performance Comparison
| Compound | Mechanism of Action | Target | Binding Affinity (KD) | IC50 |
| This compound | TNF Trimer Stabilizer | Human TNFα | 6-9 nM[4][6] | Not reported |
| SAR441566 (Balinatunfib) | TNF Trimer Stabilizer | Human TNF | 15.1 nM[2] | Not reported |
| SPD-304 | TNF Trimer Disruptor | TNFα | 6.1 ± 4.7 nM[7] | 12-22 µM (TNFR1 binding)[7][8][9] |
| TIM1c | TNF Monomer Binder (Trimer Disruptor) | Human TNF | 0.68 µM[1][10] | Not reported |
| Benpyrine | Blocks TNF-TNFR1 Interaction | TNF-α | 82.1 µM[11] | 0.109 µM (TNFR1 interaction)[11] |
Table 2: In Vivo Performance Comparison in Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Route of Administration | Dose | Efficacy |
| This compound | Not reported | Not reported | Data not publicly available |
| SAR441566 (Balinatunfib) | Oral | 10 and 30 mg/kg (BID) | Significant reduction in disease scores, comparable to an anti-TNF antibody.[2][12] |
| SPD-304 | N/A | N/A | Not suitable for in vivo use due to high toxicity.[8] |
| TIM1c | Oral | 20 mg/kg | Reduced paw swelling, joint pathology, and inflammation; similar to etanercept.[10][13] |
| Benpyrine | Oral (gavage) | 25-50 mg/kg (daily) | Significantly relieved symptoms of collagen-induced arthritis.[11][14] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the TNF signaling pathway and the distinct mechanisms of action of the compared small molecule inhibitors.
Caption: Canonical TNF-TNFR1 signaling cascade leading to inflammation.
Caption: Contrasting mechanisms of TNF trimer stabilizers and disruptors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of TNF inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of a small molecule inhibitor to TNF.
Methodology:
-
Recombinant human TNF is immobilized on a sensor chip surface.
-
A series of concentrations of the small molecule inhibitor (e.g., this compound) are flowed over the chip surface.
-
The change in mass on the sensor surface as the inhibitor binds to TNF is measured in real-time, providing the association rate (kon).
-
A buffer solution is then flowed over the chip to measure the dissociation of the inhibitor from TNF, providing the dissociation rate (koff).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.[2]
L929 Cell-Based Cytotoxicity Assay
Objective: To measure the ability of a compound to inhibit TNF-induced cell death.
Methodology:
-
L929 murine fibrosarcoma cells are seeded in 96-well plates and cultured overnight.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., UCB-9260, a related compound to this compound) for a specified period.
-
Recombinant human TNF is added to the wells to induce apoptosis.
-
After incubation, cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay that measures ATP content.
-
The IC50 value, the concentration of the inhibitor that results in 50% protection from TNF-induced cell death, is calculated.[5]
Caption: Workflow for determining the potency of TNF inhibitors in a cell-based assay.
Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of a TNF inhibitor in a preclinical model of rheumatoid arthritis.
Methodology:
-
DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant to induce arthritis.
-
A booster immunization is typically given 21 days later.
-
Once clinical signs of arthritis appear, mice are randomized into treatment groups (vehicle control, positive control like an anti-TNF antibody, and different doses of the test compound).
-
The test compound (e.g., SAR441566) is administered orally at specified doses and frequencies (e.g., twice daily).
-
Clinical scores for paw swelling and inflammation are recorded regularly.
-
At the end of the study, joint tissues can be collected for histological analysis to assess joint damage and inflammation.[2]
Conclusion
This compound and SAR441566 represent a promising class of small molecule TNF inhibitors that function by stabilizing a non-signaling conformation of the TNF trimer. This mechanism is distinct from earlier small molecules that aimed to disrupt the trimer. The preclinical data for SAR441566, which has advanced to clinical trials, demonstrates that this approach can yield orally bioavailable compounds with efficacy comparable to biologic therapies in animal models.[2][12] While in vivo data for this compound is not as readily available in the public domain, its potent in vitro profile suggests it is a valuable tool for further research into this class of inhibitors. In contrast, molecules like TIM1c and benpyrine, which disrupt the TNF trimer, also show in vivo efficacy, highlighting that multiple strategies for small molecule-mediated TNF inhibition are viable.[13][14] The key challenge for all small molecule TNF inhibitors remains achieving potent, selective, and safe oral therapies that can rival the clinical success of biologics.
References
- 1. TNF-alpha compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TNF inhibitor | Probechem Biochemicals [probechem.com]
- 7. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SPD304 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 10. TNF inhibitor TIM1c | TNF inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An orally active, small-molecule TNF inhibitor that disrupts the homotrimerization interface improves inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of UCB-5307: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCB-5307, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), with alternative therapeutic strategies. It details a CRISPR-Cas9-based experimental framework to unequivocally validate the on-target effects of this compound, offering a robust methodology for researchers in the field of inflammation and autoimmune disease.
Introduction to this compound and the Imperative of On-Target Validation
This compound is a potent, orally bioavailable small molecule that inhibits TNF signaling. Unlike traditional biologic TNF inhibitors, this compound acts by stabilizing a distorted, asymmetric trimer of soluble TNF (sTNF). This conformational change prevents the binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the downstream inflammatory cascade.[1] The validation of such a specific mechanism of action is paramount to ensure that the observed therapeutic effects are a direct consequence of target engagement and not due to off-target activities. The advent of CRISPR-Cas9 technology provides a precise and efficient tool for such validation.[2]
Comparative Analysis of TNF Inhibitors
The therapeutic landscape for TNF-mediated diseases is dominated by biologic drugs, with a growing interest in the development of small molecule alternatives due to advantages in oral administration and potentially lower immunogenicity. This section compares this compound with a representative biologic TNF inhibitor, Adalimumab (a monoclonal antibody), and other investigational small molecules, SAR441566 (Balinatunfib) and SPD-304.
| Feature | This compound | SAR441566 (Balinatunfib) | SPD-304 | Adalimumab (Biologic) |
| Target | Soluble TNF (sTNF) | Soluble TNF (sTNF) | TNF Trimer | Soluble and transmembrane TNF |
| Mechanism of Action | Stabilizes a distorted, asymmetric TNF trimer, preventing the binding of the third TNFR1.[1] | Stabilizes an asymmetrical form of the soluble TNF trimer, preventing its interaction with TNFR1.[3][4] | Promotes dissociation of the TNF trimer. | Binds to TNF, blocking its interaction with TNFR1 and TNFR2. |
| Binding Affinity (KD) | 9 nM for human TNFα | 15.1 nM | 6.1 ± 4.7 nM | pM range |
| In Vitro Potency (IC50) | Data not publicly available | Data not publicly available | 22 µM (TNFR1 binding inhibition)[5] | ng/mL range |
| Route of Administration | Oral | Oral[3] | - (High toxicity limits in vivo use)[5] | Subcutaneous injection |
| Key Characteristics | Orally bioavailable small molecule. | First-in-class oral small molecule TNF inhibitor in clinical trials.[3][6] | Early-stage small molecule with demonstrated in vitro activity but significant cytotoxicity.[5][7] | Well-established biologic with proven clinical efficacy and a known safety profile. |
| Clinical Development | Preclinical/Early Clinical | Phase 2 clinical trials[4] | Preclinical (development halted due to toxicity) | Approved for numerous indications worldwide |
CRISPR-Based Validation of this compound On-Target Effects
To confirm that the cellular effects of this compound are mediated through its interaction with TNF, a CRISPR-Cas9-based gene knockout strategy can be employed. The following experimental workflow provides a detailed protocol for this validation.
Experimental Workflow
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-alpha Inhibitor | C32H34Cl2F3N3O2 | CID 16079006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First‐in‐Human Single and Multiple Ascending Dose Studies of Balinatunfib, a Small Molecule Inhibitor of TNFR1 Signaling in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of UCB-5307 and Biologic TNF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunogenicity profiles of the novel small molecule TNF inhibitor, UCB-5307, and established biologic TNF inhibitors. The content is designed to offer an objective overview supported by experimental data and detailed methodologies to inform research and drug development decisions.
Introduction to TNF Inhibition and Immunogenicity
Tumor Necrosis Factor (TNF) is a key cytokine involved in systemic inflammation and the pathogenesis of various autoimmune diseases. TNF inhibitors, which block the activity of TNF, have revolutionized the treatment of these conditions. Biologic TNF inhibitors are protein-based drugs, such as monoclonal antibodies or fusion proteins, that bind to and neutralize TNF. This compound, in contrast, is a small molecule that inhibits TNF signaling by stabilizing an asymmetric, inactive form of the TNF trimer.[1][2]
A critical aspect of biologic drug development is assessing their immunogenicity—the propensity to induce an unwanted immune response in the host. This response can lead to the formation of anti-drug antibodies (ADAs), which can neutralize the drug's therapeutic effect, alter its pharmacokinetic profile, and in some cases, cause adverse events.[3][4] Small molecule drugs, due to their size and structure, are generally considered to have a lower risk of immunogenicity compared to large-molecule biologics.[5]
Comparative Immunogenicity Data
The immunogenicity of biologic TNF inhibitors is well-documented, with varying rates of ADA formation observed for different agents. In contrast, specific immunogenicity data for the small molecule this compound is not extensively published in the same manner as for biologics, reflecting the lower inherent risk.
Table 1: Immunogenicity of Biologic TNF Inhibitors
| Biologic TNF Inhibitor | Molecule Type | Reported Incidence of Anti-Drug Antibodies (ADAs) | Clinical Impact of ADAs |
| Infliximab | Chimeric Monoclonal Antibody | 10-50% | Associated with loss of response, infusion reactions, and lower drug trough levels.[6] |
| Adalimumab | Human Monoclonal Antibody | 1-40% | Can lead to reduced efficacy and lower serum drug concentrations.[6] |
| Etanercept | Fusion Protein | 0-18% | Generally considered less immunogenic with a lower clinical impact of ADAs. |
| Golimumab | Human Monoclonal Antibody | 2-14% | ADAs can be associated with decreased efficacy. |
| Certolizumab Pegol | PEGylated Fab' Fragment | 8-28% | ADA formation can impact clinical response.[6] |
Note: The reported incidence of ADAs can vary depending on the patient population, concomitant medications, and the assay used for detection.
This compound: A Small Molecule Perspective
As a small molecule, this compound is not expected to elicit a significant immunogenic response typical of biologic therapies. The preclinical safety assessment of small molecules generally focuses on toxicology and off-target effects rather than on the formation of anti-drug antibodies in the same way as for biologics.[7] Regulatory guidelines for immunogenicity testing are primarily directed towards therapeutic proteins.[8][9][10] While specific immunogenicity studies for this compound are not publicly available, its chemical nature suggests a low potential for inducing an adaptive immune response.
Experimental Protocols for Immunogenicity Assessment of Biologics
The assessment of immunogenicity for biologic TNF inhibitors typically follows a tiered approach, starting with screening for ADAs, followed by confirmatory assays, and characterization of neutralizing antibodies (NAbs).
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for detecting ADAs in patient serum. The "bridging" format allows for the detection of bivalent antibodies that can bind to two molecules of the drug simultaneously.
Principle:
The ADA in the sample forms a "bridge" between the TNF inhibitor coated on a microplate and a labeled TNF inhibitor in solution, generating a detectable signal.
Detailed Protocol (Example for Adalimumab):
-
Coating: Coat a 96-well microtiter plate with 100 µL of adalimumab at a concentration of 1 µg/mL in PBS. Incubate overnight at 4°C.[11][12]
-
Washing: Wash the plate five times with PBST (PBS with 0.05% Tween-20).[11][12]
-
Blocking: Block the plate with 300 µL of 5% BSA in PBST for 1 hour at room temperature to prevent non-specific binding.[11][12]
-
Sample Incubation: Add 100 µL of patient serum samples (and positive/negative controls) to the wells and incubate for 1 hour at room temperature.[11][12]
-
Detection: Add 100 µL of HRP-conjugated adalimumab (2 µg/mL) to each well and incubate for 1 hour at room temperature.[11][12]
-
Substrate Addition: Add 100 µL of a suitable HRP substrate (e.g., TMB) and incubate in the dark until color develops.[13]
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[14]
-
Reading: Read the absorbance at 450 nm using a microplate reader.[15]
Neutralizing Antibody (NAb) Cell-Based Assay
This assay determines whether the detected ADAs have the ability to neutralize the biological activity of the TNF inhibitor. A common method utilizes the L929 mouse fibroblast cell line, which is sensitive to TNF-α-induced apoptosis.[16][17][18]
Principle:
In the absence of a neutralizing antibody, the TNF inhibitor will block TNF-α from inducing cell death in L929 cells. If neutralizing antibodies are present in the patient serum, they will bind to the TNF inhibitor, preventing it from neutralizing TNF-α, thus leading to L929 cell death.
Detailed Protocol:
-
Cell Culture: Culture L929 cells in appropriate media (e.g., DMEM with 10% FBS) until they are nearly confluent.[16]
-
Cell Plating: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[18]
-
Sample Preparation: Pre-incubate the patient serum (containing potential NAbs) with a fixed concentration of the biologic TNF inhibitor for 1 hour at 37°C.
-
Treatment: Add the pre-incubated serum-drug mixture to the wells containing L929 cells. Also, add a fixed, cytotoxic concentration of TNF-α to the wells. Include appropriate controls (cells only, cells + TNF-α, cells + TNF-α + biologic).
-
Incubation: Incubate the plate for 48 hours at 37°C.[18]
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and read the absorbance at 570 nm.[18]
-
Analysis: A decrease in cell viability in the presence of patient serum and the biologic, as compared to the biologic alone, indicates the presence of neutralizing antibodies.
Visualizing Key Pathways and Workflows
TNF Signaling Pathway
The following diagram illustrates the signaling cascade initiated by TNF binding to its receptor, TNFR1, leading to inflammation and apoptosis. Biologic TNF inhibitors block the initial binding of TNF to its receptor, while this compound stabilizes an inactive conformation of the TNF trimer.
Caption: Simplified TNFα signaling pathway via TNFR1.
Experimental Workflow for Immunogenicity Testing of Biologics
This diagram outlines the tiered approach for assessing the immunogenicity of biologic TNF inhibitors.
Caption: Tiered workflow for immunogenicity assessment.
Conclusion
The immunogenicity profile is a critical consideration in the development and clinical use of TNF inhibitors. Biologic TNF inhibitors carry a variable risk of inducing ADAs, which can impact their efficacy and safety. This compound, as a small molecule, is anticipated to have a significantly lower immunogenicity risk, potentially offering an advantage in long-term therapy and for patients who have developed ADAs to biologic agents. The experimental protocols provided herein offer a foundation for the assessment of immunogenicity in the context of biologic TNF inhibitors. Further studies are warranted to fully characterize the clinical immunogenicity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TNF | TargetMol [targetmol.com]
- 3. Immunogenicity Testing: Definition, Guidelines, and Anti-Drug Antibody Detection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Immunogenicity of TNF-Inhibitors [frontiersin.org]
- 7. Preclinical safety assessment of the recombinant TNF receptor-immunoglobulin fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Immunogenicity Assessment for Therapeutic Protein Products | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Neutralizing Potency Measured in Cell-Based Assay [bio-protocol.org]
- 17. instaCELL® TNF-α neutralization assay kit [accellerate.me]
- 18. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of UCB-5307 in TNF-alpha Transgenic Mouse Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical efficacy of UCB-5307, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), within the context of TNF-alpha transgenic mouse models of rheumatoid arthritis. While direct in vivo efficacy data for this compound in these specific models is not publicly available, this document summarizes the compound's mechanism of action and presents a comparison with established therapies for which data in the widely-used Tg197 mouse model exists. This guide aims to offer a valuable resource for researchers in the field of autoimmune and inflammatory diseases.
Introduction to this compound and its Novel Mechanism of Action
This compound is a potent, small molecule inhibitor of TNF signaling. Unlike biologic agents that sequester TNF, this compound employs a novel mechanism by binding to and stabilizing a distorted, asymmetric conformation of the soluble TNF trimer. This structural alteration disrupts one of the three binding sites for the TNF receptor 1 (TNFR1), thereby reducing the stoichiometry of receptor binding from three to two per TNF trimer and ultimately compromising downstream signaling. This unique approach to modulating TNF activity presents a potential new therapeutic avenue for TNF-driven diseases.
The TNF-alpha Transgenic (Tg197) Mouse Model of Arthritis
The Tg197 mouse model is a well-established and clinically relevant model for studying rheumatoid arthritis. These mice are genetically engineered to overexpress human TNF-alpha, leading to the spontaneous development of a progressive, erosive polyarthritis that closely mimics the human disease. Key features of the Tg197 model include synovial inflammation, pannus formation, cartilage degradation, and bone erosion. The predictable and robust disease phenotype makes it an ideal in vivo platform for evaluating the efficacy of anti-TNF and other anti-arthritic therapies.
Comparative Efficacy of Anti-Arthritic Agents in the Tg197 Model
While specific in vivo data for this compound in the Tg197 model is not available in the public domain, numerous studies have characterized the efficacy of standard-of-care and investigational drugs in this model. The following tables summarize the performance of key comparator drugs, providing a benchmark for the evaluation of novel compounds like this compound.
Table 1: Efficacy of Biologic TNF-alpha Inhibitors in Tg197 Mice
| Therapeutic Agent | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Infliximab | 10 mg/kg, weekly | Significantly improved clinical arthritis score compared to untreated controls after 4 weeks of treatment. | [1] |
| Adalimumab | 1.2, 0.6, 0.3 mg/kg, weekly | Dose-dependent inhibition of the development of arthritis symptoms. | [1] |
| Etanercept | Not specified | Displayed efficacy in a collagen antibody-induced arthritis model, with a related UCB compound (UCB-2081) showing similar efficacy. | [2] |
| Anti-TNF Monoclonal Antibody | 10 mg/kg, weekly | Significantly reduced clinical severity of arthritis, prevented weight loss, and reversed existing structural damage (synovitis and bone erosions). | [3] |
Table 2: Efficacy of Other Anti-Arthritic Agents in Tg197 Mice
| Therapeutic Agent | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Methotrexate (B535133) | 1 mg/kg, three times weekly | Less potent than diacerein (B1670377), dexamethasone, and anti-TNF agents in suppressing arthritis progression. | [4] |
| Dexamethasone | 0.5 mg/kg, daily | More effective than diacerein and methotrexate in suppressing arthritis progression. | [4] |
| Diacerein | 2, 20, or 60 mg/kg, daily | Significant improvement in clinical symptoms and reduction in synovitis, cartilage destruction, and bone erosion. More potent than methotrexate. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pre-clinical studies. Below are generalized protocols for key experiments conducted in the Tg197 mouse model.
Prophylactic Treatment Protocol in Tg197 Mice
-
Animal Model: Heterozygous Tg197 mice are identified by PCR genotyping.
-
Treatment Initiation: Treatment is initiated at a young age, typically around 3-4 weeks, before the significant onset of clinical arthritis.[5]
-
Drug Administration: The investigational compound (e.g., this compound) or comparator drug is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and frequencies. A vehicle control group receives the administration vehicle alone.
-
Clinical Assessment: Mice are monitored regularly (e.g., weekly) for clinical signs of arthritis. This includes scoring of paw swelling, erythema, and joint mobility. Body weight is also recorded.
-
Termination and Tissue Collection: At a predetermined endpoint (e.g., 8-10 weeks of age), mice are euthanized. Blood samples are collected for biomarker analysis, and hind paws are harvested for histopathological assessment.[5]
Therapeutic Treatment Protocol in Tg197 Mice
-
Animal Model: Heterozygous Tg197 mice are allowed to develop clinical signs of arthritis.
-
Treatment Initiation: Treatment begins once mice have reached a certain age (e.g., 6-8 weeks) and exhibit established arthritis, often defined by a minimum clinical arthritis score.[3][5]
-
Drug Administration: Similar to the prophylactic protocol, the compound or comparator is administered at specified doses and schedules, alongside a vehicle control group.
Histopathological Analysis
-
Tissue Processing: Harvested hind paws are fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin.
-
Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize inflammation and cellular infiltrates, and with Safranin O or Toluidine Blue to assess cartilage integrity and proteoglycan loss.
-
Scoring: Stained sections are scored by a blinded observer for the severity of synovitis, cartilage destruction, and bone erosion using a semi-quantitative scoring system.[3][4]
Visualizing Mechanisms and Workflows
Signaling Pathway of TNF-alpha and the Mechanism of this compound
References
- 1. Frontiers | TNF-α inhibitor ameliorates immune-related arthritis and pneumonitis in humanized mice [frontiersin.org]
- 2. | BioWorld [bioworld.com]
- 3. Anti-TNF-α antibody allows healing of joint damage in polyarthritic transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of inflammatory polyarthritis in TNF transgenic mice by diacerein: comparative analysis with dexamethasone, methotrexate and anti-TNF protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedcode.com [biomedcode.com]
A Comparative Analysis of UCB-5307 and UCB-9260: Small Molecule Inhibitors of Tumor Necrosis Factor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two novel small molecule inhibitors of Tumor Necrosis Factor (TNF), UCB-5307 and UCB-9260. Both compounds represent a significant advancement in the development of oral therapies for TNF-mediated autoimmune diseases. Unlike traditional biologic drugs that sterically block the interaction between TNF and its receptors, this compound and UCB-9260 employ a novel allosteric mechanism of action.[1] They function by binding to a pocket within the core of the soluble TNF trimer, stabilizing a distorted and asymmetric conformation.[2][3] This altered conformation is incompetent for effective signaling through TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory pathways.[2][4]
Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
Both this compound and UCB-9260 share a unique mechanism of action that sets them apart from existing anti-TNF biologics. They bind to a cryptic pocket in the center of the TNF trimer, which induces and stabilizes a distorted, asymmetrical conformation.[2][5] A symmetrical TNF trimer is required to effectively bind and activate three TNFR1 molecules, initiating downstream signaling. The asymmetric trimer stabilized by these small molecules is only capable of binding to two TNFR1 molecules.[2][6] This incomplete receptor engagement prevents the necessary conformational changes in the receptor for signal transduction, effectively inhibiting the pro-inflammatory cascade.[5]
dot
Caption: TNF-α Signaling Inhibition by this compound and UCB-9260.
Quantitative Data Summary
While both compounds originate from the same chemical series and share a mechanism of action, publicly available data provides more extensive quantitative details for UCB-9260. The following tables summarize the available in vitro and in vivo data for a comparative assessment.
Table 1: In Vitro Activity of this compound and UCB-9260
| Parameter | This compound | UCB-9260 | Assay | Species |
| Binding Affinity (Kd) | 9 nM[7] | 13 nM | Cell-free | Human TNFα |
| NF-κB Inhibition (IC50) | Data not available | 202 nM | HEK-293 NF-κB Reporter Gene Assay | Human |
| Cytotoxicity Inhibition (IC50) | Data not available | 116 nM | L929 Cell Cytotoxicity Assay | Mouse |
Table 2: In Vivo Efficacy of UCB-9260 in a Mouse Model of TNF-Induced Neutrophil Recruitment
| Dose (oral) | Inhibition of Neutrophil Recruitment |
| 10 mg/kg | Significant inhibition |
| 30 mg/kg | Significant inhibition |
Detailed Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-driven NF-κB signaling in a cellular context.
Objective: To determine the IC50 of the test compound in inhibiting TNFα-induced NF-κB activation.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.
Protocol:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or UCB-9260) in assay medium. Add the diluted compounds to the respective wells and incubate for a predetermined pre-incubation period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
TNFα Stimulation: Stimulate the cells by adding a fixed concentration of recombinant human TNFα (e.g., 10 pM) to all wells except for the negative control.
-
Incubation: Incubate the plate for a period sufficient to allow for robust luciferase expression (e.g., 6-8 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the TNFα-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Comparative Efficacy of Tumor Necrosis Factor-α Inhibitors in Ankylosing Spondylitis: A Systematic Review and Bayesian Network Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Proper Disposal of UCB-5307: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For novel or less common compounds such as UCB-5307, a potent TNF signaling inhibitor, specific disposal protocols may not be readily available.[1] In such cases, a systematic approach based on established hazardous waste management principles is essential. This guide provides essential safety and logistical information for the proper disposal of this compound, treating it as a chemical of uncharacterized hazard in the absence of a specific Safety Data Sheet (SDS).
Key Properties of this compound
While a comprehensive safety profile for this compound is not publicly available, the following information has been compiled from research-use summaries.
| Property | Description |
| Compound Type | Potent TNF signaling inhibitor[1] |
| Mechanism of Action | Binds to a pocket in the TNF trimer, stabilizing a distorted trimer, which leads to reduced signaling through TNFR1.[1] |
| Target | Human TNFα (KD of 9 nM)[1] |
| Storage Conditions | Stock solution: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light).[1] |
| Use | For research use only. Not for sale to patients.[1] |
General Disposal Procedure for Uncharacterized Research Chemicals
In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled and disposed of as a hazardous waste of unknown identity. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with an unknown identity.[2] The following step-by-step procedure should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Characterization and Segregation:
-
Treat this compound waste (including pure compound, solutions, and contaminated labware) as hazardous.
-
Do not mix this compound waste with other waste streams to avoid unforeseen chemical reactions.
-
Segregate waste into categories:
-
Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and other disposable labware.
-
Liquid Waste: Unused solutions and solvent rinsates.
-
Sharps: Contaminated needles, syringes, and pipette tips.
-
2. Waste Collection and Labeling:
-
Solid Waste: Collect in a designated, leak-proof container lined with a clear plastic bag. The container should be kept closed except when adding waste.[3]
-
Liquid Waste: Collect in a compatible, sealed, and leak-proof container. Do not overfill; a general rule is to fill no more than three-quarters full.[3]
-
Sharps: Collect in a puncture-proof sharps container.[3]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" label. The label should include the chemical name ("this compound"), the quantity, and the date of accumulation. Do not deface any original manufacturer's labels.[3]
3. Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep containers sealed at all times, except when adding waste.
-
Store waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Disposal Request:
-
Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Provide them with all available information about this compound.
5. Decontamination of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
Triple rinse the empty container with a suitable solvent.
-
Collect all rinsate as hazardous liquid waste.[3]
-
After triple rinsing, obliterate or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.[3]
Disposal Decision Workflow
References
Essential Safety and Logistical Information for Handling UCB-5307
FOR IMMEDIATE IMPLEMENTATION
This document provides crucial safety protocols and logistical plans for the handling and disposal of UCB-5307, a potent, small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1] This guidance is intended for all researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory, treating this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, stringent adherence to PPE protocols is required to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the mandatory PPE for handling this compound in solid and solution forms.
| PPE Category | Solid this compound | This compound in Solution |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | Not required |
Operational Plan: Safe Handling Procedures
All handling of solid this compound and its solutions must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Preparation of Stock Solutions
This compound is a potent TNF signaling inhibitor.[1] For in vitro and in vivo studies, careful preparation of stock solutions is critical. The following protocol should be followed:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn.
-
Weighing : Weigh the solid this compound powder in a disposable weigh boat inside a chemical fume hood.
-
Dissolution : To prepare a stock solution, slowly add the appropriate solvent to the solid compound. Based on available data, this compound is soluble in DMSO.[2]
-
Storage : Store stock solutions at -20°C for short-term storage or -80°C for long-term storage in tightly sealed, clearly labeled vials.[2]
Disposal Plan: Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste : All disposables contaminated with solid this compound, including weigh boats, pipette tips, and gloves, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste : All solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
Decontamination
-
Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove any residual this compound. The rinsate must be collected as hazardous liquid waste.
-
Work Surfaces : Decontaminate work surfaces within the fume hood with an appropriate cleaning agent after each use.
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Follow all institutional and local regulations for hazardous waste disposal.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of TNF signaling by binding to and stabilizing a distorted, asymmetric conformation of the TNF trimer.[2][3] This altered conformation is incapable of effectively binding to the TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling cascades.[2][3]
Below is a diagram illustrating the simplified TNF signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits TNF signaling by distorting the TNFα trimer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
